molecular formula C16H14N2O2 B1302442 3-(2-nitro-1-phenylethyl)-1H-indole CAS No. 51626-47-2

3-(2-nitro-1-phenylethyl)-1H-indole

Cat. No.: B1302442
CAS No.: 51626-47-2
M. Wt: 266.29 g/mol
InChI Key: NTQBCZPFTAELGC-UHFFFAOYSA-N
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Description

3-(2-nitro-1-phenylethyl)-1H-indole is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitro-1-phenylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQBCZPFTAELGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372391
Record name 3-(2-nitro-1-phenylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51626-47-2
Record name 3-(2-nitro-1-phenylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-nitro-1-phenylethyl)-1H-indole IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 3-(2-nitro-1-phenylethyl)-1H-indole, including its chemical identity, synthesis, and potential biological activity. While direct experimental data on this specific molecule is limited in publicly available literature, this guide draws upon information from structurally related indole derivatives to provide insights into its likely mechanism of action as an allosteric modulator of the Cannabinoid Receptor 1 (CB1).

Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 51626-47-2[1]

  • Molecular Formula: C₁₆H₁₄N₂O₂

  • Molecular Weight: 266.29 g/mol [1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight266.29 g/mol PubChem[1]
Molecular FormulaC₁₆H₁₄N₂O₂PubChem[1]
XLogP33.6PubChem (Computed)[1]
Hydrogen Bond Donor Count1PubChem (Computed)
Hydrogen Bond Acceptor Count3PubChem (Computed)
Rotatable Bond Count3PubChem (Computed)

Synthesis

A general method for the synthesis of this compound and its derivatives involves the reaction of an indole with a β-nitrostyrene.[2][3]

Experimental Protocol: Synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
  • Materials:

    • 2-phenylindole

    • β-nitrostyrene

    • Sulfamic acid

    • Methanol

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Magnesium sulfate (MgSO₄)

    • Silica gel for flash chromatography

  • Procedure:

    • A mixture of 2-phenylindole (1.0 equivalent), β-nitrostyrene (1.1 equivalents), and sulfamic acid (0.2 equivalents) in methanol is prepared.[2]

    • The reaction mixture is heated at reflux for 12 hours.[2]

    • After completion of the reaction, the solvent is removed under reduced pressure (in vacuo).[2]

    • The resulting residue is extracted with ethyl acetate.[2]

    • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.[2]

    • The organic layer is then dried over magnesium sulfate.[2]

    • The solvent is evaporated under reduced pressure to yield the crude product.[2]

    • The crude product is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:4 ratio) as the eluent to obtain the purified 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole.[2]

Biological Activity and Mechanism of Action

Allosteric Modulation of the CB1 Receptor

Allosteric modulators of the CB1 receptor can be classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs).

  • PAMs can enhance the binding affinity and/or efficacy of orthosteric agonists.

  • NAMs can decrease the binding affinity and/or efficacy of orthosteric agonists.

  • SAMs bind to the allosteric site but do not affect the binding or efficacy of orthosteric ligands.

Indole-based compounds have been reported to act as both PAMs and NAMs of the CB1 receptor, often exhibiting complex pharmacology.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This can lead to the modulation of various downstream signaling cascades, including those involving ion channels and MAP kinases.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orthosteric_Ligand Orthosteric Ligand (e.g., Anandamide, THC) CB1_Receptor CB1 Receptor Orthosteric_Ligand->CB1_Receptor Binds to orthosteric site Allosteric_Modulator This compound (Allosteric Modulator) Allosteric_Modulator->CB1_Receptor Binds to allosteric site G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effects Downstream Cellular Effects (e.g., Ion channel modulation, MAPK pathway) cAMP->Downstream_Effects Regulates

CB1 Receptor Signaling Pathway Modulation

Quantitative Data for Analogous Compounds

As quantitative biological data for this compound is not available in the reviewed literature, the following tables present data for structurally related indole-based allosteric modulators of the CB1 receptor to provide a context for its potential activity.

Disclaimer: The following data is for analogous compounds and should not be directly attributed to this compound.

Table 2: Binding Affinity of Indole-based Allosteric Modulators at the CB1 Receptor

CompoundRadioligandAssay TypeKᵢ (nM)Source
ORG27569[³H]CP55,940Equilibrium Binding230Price et al., 2005
PSNCBAM-1[³H]CP55,940Equilibrium Binding130Horswill et al., 2007

Table 3: Functional Activity of Indole-based Allosteric Modulators at the CB1 Receptor

CompoundAssayEffectIC₅₀ / EC₅₀ (nM)Source
ORG27569[³⁵S]GTPγS Binding (inhibition of CP55,940)Negative Allosteric Modulator1,200Price et al., 2005
PSNCBAM-1[³⁵S]GTPγS Binding (inhibition of CP55,940)Negative Allosteric Modulator100Horswill et al., 2007

Experimental Workflow for Characterizing Allosteric Modulators

The characterization of a novel compound as an allosteric modulator of the CB1 receptor typically involves a series of in vitro assays.

Experimental_Workflow Start Synthesized Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay (e.g., with [³H]CP55,940) Start->Binding_Assay Functional_Assay Functional Assay (e.g., [³⁵S]GTPγS binding, cAMP assay) Start->Functional_Assay Data_Analysis Data Analysis (Determine Ki, IC₅₀/EC₅₀, cooperativity) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Characterization of Allosteric Effect (PAM, NAM, or SAM) Data_Analysis->Conclusion

Workflow for Characterizing Allosteric Modulators

Conclusion

This compound is a readily synthesizable indole derivative. Based on the pharmacology of structurally related compounds, it is hypothesized to act as an allosteric modulator of the CB1 receptor. Further experimental investigation is required to elucidate its specific binding affinity, functional activity, and downstream signaling effects. The protocols and workflows outlined in this guide provide a framework for the future characterization of this and other novel indole-based compounds for their potential therapeutic applications in modulating the endocannabinoid system.

References

3-(2-nitro-1-phenylethyl)-1H-indole molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the molecular structure, formula, and other key chemical properties of 3-(2-nitro-1-phenylethyl)-1H-indole, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and Formula

This compound is an organic compound featuring an indole moiety substituted at the 3-position with a 2-nitro-1-phenylethyl group. Its chemical structure and key identifiers are detailed below.

The molecular formula for this compound is C16H14N2O2.[1] It has a molecular weight of 266.29 g/mol .[1] The IUPAC name is this compound.[1]

Below is a two-dimensional representation of the molecular structure:

Molecular structure of this compound.

Physicochemical Data

A summary of key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C16H14N2O2[1]
Molecular Weight 266.29 g/mol [1]
IUPAC Name This compound[1]
CAS Number 51626-47-2[1][2]
Canonical SMILES C1=CC=C(C=C1)C(C--INVALID-LINK--[O-])C2=CNC3=CC=CC=C32[1]
InChI InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2[1]
InChIKey NTQBCZPFTAELGC-UHFFFAOYSA-N[1]

Experimental Protocols

The synthesis of this compound and its derivatives is an area of active research. A common synthetic route involves the Michael addition of indole to β-nitrostyrene.

General Synthesis via Michael Addition

A representative experimental protocol for the synthesis of related compounds is described as follows:

  • Reactants: Indole and a substituted trans-β-nitrostyrene are the primary reactants.

  • Catalyst: A catalyst, such as lanthanum triflate, may be employed to facilitate the reaction.

  • Solvent: The reaction is typically carried out in a suitable organic solvent.

  • Reaction Conditions: The mixture is stirred at a specific temperature for a duration sufficient to ensure completion of the reaction.

  • Work-up and Purification: Following the reaction, the mixture is subjected to a standard work-up procedure, which may include extraction and washing. The crude product is then purified, often by column chromatography on silica gel, to yield the desired this compound derivative.

It is important to note that specific reaction conditions, such as catalyst choice, solvent, temperature, and reaction time, can significantly influence the yield and purity of the final product. Researchers should consult the primary literature for detailed, substrate-specific protocols.

Logical Relationship of Synthesis

The synthesis of this compound can be visualized as a straightforward addition reaction.

Synthesis_Pathway Indole Indole Michael_Addition Michael Addition (Catalyzed) Indole->Michael_Addition Nitrostyrene trans-β-Nitrostyrene Nitrostyrene->Michael_Addition Product This compound Michael_Addition->Product

Synthetic pathway for this compound.

References

Spectroscopic and Synthetic Profile of 3-(2-nitro-1-phenylethyl)-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-(2-nitro-1-phenylethyl)-1H-indole. Due to the limited availability of experimental data for the unsubstituted title compound in peer-reviewed literature, this document presents a general synthesis protocol and collates spectroscopic data from its closely related, well-characterized analogs. This information serves as a valuable reference for the synthesis, characterization, and further investigation of this class of compounds.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. The introduction of a nitro-substituted alkyl chain at the C3 position of the indole ring, as seen in this compound, offers a synthetically versatile scaffold for the development of novel therapeutic agents. The presence of the nitro group and the chiral center provides opportunities for diverse chemical modifications and the exploration of specific biological interactions. While the biological activity of the title compound is not extensively documented, related structures have shown engagement with significant biological targets, such as the cannabinoid receptors.

Synthesis of this compound Analogs

A general and effective method for the synthesis of this compound and its derivatives involves the Michael addition of an indole to a β-nitrostyrene derivative. This reaction is typically carried out under reflux in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: General Synthesis

A solution of the selected indole (1.0 eq.) and β-nitrostyrene (1.05 eq.) in ethanol is treated with a catalytic amount of acetic acid. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data of Analogs

Table 1: ¹H NMR Spectroscopic Data of this compound Analogs
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole [1]DMSO-d₆11.46 (s, 1H), 7.66 (d, J = 8.1, 1H), 7.54 (d, J = 3.5, 4H), 7.46 (m, 1H), 7.38 (d, J = 8.1, 1H), 7.34–7.26 (m, 4H), 7.21 (t, J = 6.8, 1H), 7.11 (t, J = 7.6, 1H), 6.98 (t, J = 7.5, 1H), 5.59–5.41 (m, 2H), 5.21 (t, J = 8.2, 1H)
3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole [1]Chloroform-d8.16 (s, 1H), 7.54 (d, J = 8.0, 1H), 7.46–7.19 (m, 11H), 7.14 (t, J = 7.6, 1H), 5.35 (t, J = 7.9, 1H), 5.25–5.11 (m, 2H), 2.45 (s, 3H)
Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs
CompoundSolventChemical Shifts (δ, ppm)
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole Chloroform-d139.9, 138.7, 137.1, 136.0, 129.7 (2C), 129.2, 128.9 (2C), 128.7 (2C), 127.5 (2C), 127.2, 127.1, 122.4, 120.2, 119.9, 111.3, 109.3, 79.1, 40.8
3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole [1]Chloroform-d140.0, 138.7, 137.1, 136.0, 129.7 (2C), 129.2, 128.9 (2C), 128.7 (2C), 127.5 (2C), 127.2, 127.1, 122.4, 120.2, 119.9, 111.3, 109.3, 79.1, 40.8, 21.4
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Analogs
CompoundMS (m/z)IR (ν_max, cm⁻¹)
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole [1]HRMS (ES TOF) calculated for (M + Na)⁺ C₂₂H₁₈N₂NaO₂ 365.1260, found 365.12583422, 3051, 2925, 1545, 1489, 1453, 1426, 1364, 1303, 1248, 1166
3-(2-nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole [1]-3403, 1545, 1511, 1455, 1427, 1378, 1243, 1188, 1067, 1022

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in the study of this compound and its analogs, the following diagrams have been generated using Graphviz.

Synthesis_Workflow reagents Indole + β-Nitrostyrene reaction Michael Addition (Ethanol, Acetic Acid, Reflux) reagents->reaction workup Cooling and Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product 3-(2-nitro-1-phenylethyl) -1H-indole purification->product analysis Spectroscopic Analysis (NMR, MS, IR) product->analysis

General synthesis workflow for this compound.

While the specific biological activity of this compound is not well-defined, a closely related analog, 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole, has been identified as an allosteric modulator of the cannabinoid receptor type 1 (CB1). The following diagram illustrates a hypothetical signaling pathway involving CB1 receptor modulation.

Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi CB1->Gi Activation ligand Analog of 3-(2-nitro-1-phenylethyl) -1H-indole ligand->CB1 Allosteric Modulation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Hypothetical signaling pathway for a CB1 receptor modulator.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(2-nitro-1-phenylethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the organic compound 3-(2-nitro-1-phenylethyl)-1H-indole. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development, offering in-depth spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction

This compound belongs to the vast class of indole derivatives, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The characterization of such molecules is fundamental for confirming their chemical structure and purity, with NMR spectroscopy being the most powerful and commonly employed technique for the structural elucidation of organic compounds in solution. This guide presents the expected ¹H and ¹³C NMR spectral data for the title compound, based on the analysis of closely related analogues, and outlines a comprehensive experimental protocol for acquiring such data.

Predicted NMR Spectral Data

Structure for NMR Assignment:

Atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Indole)~8.1Singlet (broad)-
H-2 (Indole)~7.0Singlet-
H-4 (Indole)~7.6Doublet~8.0
H-5 (Indole)~7.1Triplet~7.5
H-6 (Indole)~7.2Triplet~7.5
H-7 (Indole)~7.4Doublet~8.0
H-1' (CH)~5.3Triplet~8.0
H-2' (CH₂)~5.1-5.2Multiplet-
H-2'', H-6'' (Phenyl)~7.3Multiplet-
H-3'', H-5'' (Phenyl)~7.3Multiplet-
H-4'' (Phenyl)~7.2Multiplet-
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (Indole)~123
C-3 (Indole)~114
C-3a (Indole)~127
C-4 (Indole)~119
C-5 (Indole)~122
C-6 (Indole)~120
C-7 (Indole)~111
C-7a (Indole)~136
C-1' (CH)~41
C-2' (CH₂)~79
C-1'' (Phenyl)~140
C-2'', C-6'' (Phenyl)~129
C-3'', C-5'' (Phenyl)~128
C-4'' (Phenyl)~127

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra suitable for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Spectrometer and Parameters

NMR spectra should be recorded on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply a line broadening of 0.3 Hz using an exponential window function prior to Fourier transformation.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: Apply a line broadening of 1-2 Hz using an exponential window function prior to Fourier transformation.

Logical Workflow for Structural Elucidation

The process of characterizing a novel or synthesized compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation. This workflow is crucial for ensuring accurate and reliable results in a research and development setting.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Elucidation Compound Synthesized Compound Purification Purification (e.g., Chromatography) Compound->Purification SamplePrep NMR Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep NMR_Acquisition NMR Spectrometer (1D and 2D Experiments) SamplePrep->NMR_Acquisition H1_NMR 1H NMR NMR_Acquisition->H1_NMR C13_NMR 13C NMR NMR_Acquisition->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acquisition->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) Processing->Spectral_Analysis Structure_Proposal Structure Proposal Spectral_Analysis->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Workflow for NMR-based structural elucidation.

This diagram illustrates the key stages, from the initial purification of the synthesized compound to the final confirmation of its molecular structure through the comprehensive analysis of various NMR experiments.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The tabulated predicted spectral data, based on analogous compounds, serves as a valuable reference for researchers working on the synthesis and characterization of this and related molecules. The detailed experimental protocol offers a practical guide for obtaining high-quality NMR data, which is essential for unambiguous structure determination. The logical workflow presented highlights the systematic approach required in the structural elucidation of novel chemical entities, a critical process in the fields of chemical research and drug development.

References

Mass Spectrometry of 3-(2-nitro-1-phenylethyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-(2-nitro-1-phenylethyl)-1H-indole, a molecule of interest in medicinal chemistry and drug development. This document outlines a proposed fragmentation pathway based on established principles for indole and nitroaromatic compounds, presents hypothetical quantitative data, and provides detailed experimental protocols for its analysis by mass spectrometry.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several key pathways, driven by the lability of the nitro group and the stability of the resulting indole and phenyl moieties. The molecular ion ([M]•+) of this compound has a predicted m/z of 266.11.[1]

Key fragmentation steps are anticipated to include:

  • Loss of the nitro group (-NO2): A common fragmentation pathway for nitroaromatic compounds is the neutral loss of the nitro group (46 u), leading to a significant fragment ion.[2][3]

  • Benzylic cleavage: Cleavage of the bond between the phenyl-substituted carbon and the indole ring is another probable fragmentation route, resulting in the formation of a stable tropylium ion or related structures.

  • Fragmentation of the indole core: The indole ring itself can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN).[4][5]

Proposed Fragmentation Pathway Diagram

Fragmentation_Pathway M [M]•+ m/z 266 F1 [M - NO2]+ m/z 220 M->F1 - NO2 (46 u) F2 [C9H8N]+ m/z 130 M->F2 Benzylic Cleavage F3 [C7H7]+ m/z 91 M->F3 Benzylic Cleavage F4 [C8H6N]+ m/z 116 F2->F4 - CH2

Figure 1: Proposed mass spectrometric fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound based on the proposed fragmentation pathway.

Ion Proposed Structure m/z (Da) Relative Abundance (%)
[M]•+Molecular Ion266.1140
[M - NO2]+Loss of nitro group220.10100 (Base Peak)
[C9H8N]+Indolemethyl cation130.0785
[C7H7]+Tropylium ion91.0560
[C8H6N]+Quinolinium/isoquinolinium ion116.0530

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended as a starting point and may require optimization for specific instrumentation and research questions.

LC-MS/MS Protocol

LC-MS/MS is a suitable technique for the analysis of this compound in complex matrices, offering high sensitivity and specificity.

Sample Preparation:

  • Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[6]

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples.

  • For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.[7][8]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Precursor Ion: m/z 267.1 (for [M+H]+).

  • Product Ions: m/z 221.1 (for [M+H - NO2]+) and m/z 130.1 (for the indolemethyl cation).

  • Collision Energy: Optimization required for the specific instrument, typically in the range of 15-30 eV.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

GC-MS Protocol

For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the molecule, particularly the indole N-H group.

Sample Preparation and Derivatization:

  • Prepare a stock solution of the compound in a volatile organic solvent like ethyl acetate.

  • For derivatization, evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[10]

  • Heat the mixture at 70 °C for 30 minutes.[10]

  • After cooling, the sample is ready for injection.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

Mass Spectrometer Settings:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 50-400) for qualitative analysis and identification.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Experimental_Workflow A Sample Preparation (Dissolution, Dilution, Extraction) B Chromatographic Separation (LC or GC) A->B C Ionization (ESI or EI) B->C D Mass Analysis (Quadrupole, TOF, etc.) C->D E Detection D->E F Data Acquisition and Processing E->F

Figure 2: General experimental workflow for the mass spectrometry analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively carried out using either LC-MS/MS or GC-MS. The fragmentation pattern is predicted to be dominated by the loss of the nitro group and cleavage at the benzylic position. The provided experimental protocols offer a solid foundation for method development, which should be further optimized based on the specific analytical instrumentation and the nature of the sample matrix. This guide serves as a valuable resource for researchers and professionals engaged in the analysis and characterization of this and related indole compounds.

References

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile chemical reactivity allow it to engage in a multitude of biological interactions, making it a "privileged scaffold" in drug design. Understanding the precise three-dimensional arrangement of atoms within indole derivatives through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-target interactions, and ultimately, designing more potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the crystal structure of indole derivatives, detailing experimental methodologies, presenting key crystallographic data, and visualizing the intricate interplay of these molecules with their biological targets.

The Foundation: Crystal Packing and Intermolecular Interactions

The solid-state structure of indole derivatives is governed by a delicate balance of intermolecular forces that dictate the crystal packing. These interactions are crucial as they can influence physicochemical properties such as solubility, stability, and bioavailability. X-ray diffraction studies have revealed that common motifs in indole crystal structures include N–H···π, π···π stacking, and hydrogen bonds.[1][2]

A study of indole and six of its derivatives—7-methylindole, indole-3-carbinol, 4-cyanoindole, 5-aminoindole, 1H-indole-2-methanol, and 5-nitroindole—highlighted the prevalence of these interactions.[1][2] For instance, the strongest interactions in the parent indole structure are N−H···π contacts.[1] The crystal system for these derivatives varies between orthorhombic and monoclinic, demonstrating the influence of substituents on the overall crystal lattice.[1]

Table 1: Crystallographic Data for Selected Indole Derivatives
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
IndoleC₈H₇NOrthorhombicPna2₁16.288(4)6.1798(5)17.246(4)908[3]
7-MethylindoleC₉H₉NOrthorhombicPna2₁18.068(4)5.998(1)18.068(4)908[1][2]
1H-Indole-2-methanolC₉H₉NOMonoclinicP2₁/c11.534(2)5.717(1)11.534(2)100.35(3)4[1][2]
5-NitroindoleC₈H₆N₂O₂MonoclinicP2₁/n7.641(2)14.123(3)7.641(2)108.97(3)4[1][2]
4-CyanoindoleC₉H₆N₂OrthorhombicP2₁2₁2₁11.967(2)14.288(3)11.967(2)908[1][2]
5-AminoindoleC₈H₈N₂OrthorhombicPbca15.654(3)11.551(2)15.654(3)9016[1][2]
Indole-3-acetic acid-Nicotinamide (1:1)C₁₆H₁₅N₃O₃MonoclinicP2₁/c11.287(5)5.110(3)26.391(3)107.07(2)4[4]

Z = number of molecules in the unit cell.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the atomic arrangement in a crystalline solid is primarily achieved through single-crystal X-ray diffraction (scXRD).[5] This powerful technique provides unambiguous information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule.[6][7] The general workflow for scXRD is outlined below.

G Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement crystal_growth High-Purity Compound crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) crystal_growth->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Deposition (e.g., CSD) structure_refinement->validation

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Methodological Details:
  • Crystal Growth : The first and often most challenging step is to grow single crystals of suitable size and quality (ideally 0.1-0.3 mm in each dimension). Common techniques for small organic molecules like indole derivatives include slow evaporation of a saturated solution, vapor diffusion where a precipitant vapor slowly diffuses into the solution, and slow cooling of a saturated solution. The choice of solvent is critical and can significantly impact crystal quality.

  • Crystal Mounting and Data Collection : A suitable crystal is selected under a microscope and mounted on a goniometer head.[6][7] The goniometer allows the crystal to be precisely oriented in the X-ray beam. Data is collected using a diffractometer, which consists of an X-ray source (commonly using Molybdenum or Copper radiation), the goniometer, and a detector.[8] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[8]

  • Data Processing : The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams. This step involves indexing the reflections and integrating their intensities.

  • Structure Solution and Refinement : The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map. From this map, an initial model of the molecular structure is built. This model is then refined against the experimental data using least-squares methods to improve the atomic coordinates and other parameters, resulting in a final, accurate crystal structure.

  • Validation and Deposition : The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then often deposited in public databases like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[9]

Indole Derivatives in Action: Targeting Key Signaling Pathways

The therapeutic effects of indole derivatives often stem from their ability to bind to specific pockets on protein targets, thereby modulating their function. X-ray crystallography of protein-ligand complexes provides invaluable atomic-level insights into these interactions, guiding the design of new inhibitors.

Case Study: Indole Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, making them a key target for anticancer drugs.[10][11] Several indole derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine binding site.[10][11][12]

The crystal structure of tubulin in complex with the indole derivative D64131 reveals the specific interactions that lead to its inhibitory activity.[13] This structural information is critical for understanding the SAR of this class of compounds and for designing new derivatives with improved potency and pharmacokinetic properties.[10][11]

G Inhibition of Tubulin Polymerization by an Indole Derivative Indole_Derivative Indole Derivative (e.g., D64131) Colchicine_Site Colchicine Binding Site on β-Tubulin Indole_Derivative->Colchicine_Site Binds to Tubulin αβ-Tubulin Heterodimer Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Polymerizes into Colchicine_Site->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Forms Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

References

The Biological Activity of 3-(2-nitro-1-phenylethyl)-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Potential Therapeutic Applications and Mechanisms of Action

Introduction

Indole and its derivatives represent a vast and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The inherent versatility of the indole ring system allows for extensive functionalization, leading to compounds with potential applications as anticancer, antimicrobial, and psychoactive agents.[1][2] This technical guide focuses on the biological activity of a specific indole derivative, 3-(2-nitro-1-phenylethyl)-1H-indole. While direct and extensive research on this particular molecule is limited, this paper will synthesize available data on structurally related compounds to provide a comprehensive overview of its potential pharmacological profile. We will explore its possible anticancer and antimicrobial properties, as well as its potential to modulate key central nervous system targets such as serotonin and cannabinoid receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and similar indole-based compounds.

Potential Biological Activities

Based on the biological activities reported for structurally similar indole derivatives, this compound is hypothesized to possess anticancer, antimicrobial, and neuromodulatory activities.

Anticancer Activity

Indole derivatives are well-documented for their antiproliferative effects against various cancer cell lines.[3][4] The anticancer activity of 3-substituted indoles is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in cancer cell growth and survival.[2][4]

Quantitative Data for Related 3-Substituted Indole Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-methylphenyl)indole derivativeSK-OV-3 (Ovarian)70-77% inhibition at 50 µM[5]
3-(4-methoxyphenyl)indole derivativeHT-29 (Colon)70-77% inhibition at 50 µM[5]
3-nitrophenyl derivativec-Src kinase58.3[5]
3-arylthio-1H-indole derivativeMCF-7 (Breast)0.15 - 0.35[6]
Indole-β-ketonitrile derivativeSK-MEL-28 (Melanoma)3.46[7]

Hypothesized Anticancer Mechanism of Action:

The anticancer effects of many indole derivatives are mediated through the induction of apoptosis. This programmed cell death can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of caspases.

This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Figure 1: Hypothesized workflow of anticancer activity.

Antimicrobial Activity

The presence of a nitro group in an aromatic structure is often associated with antimicrobial properties.[8] Nitroaromatic compounds can undergo bioreduction within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.[9][10]

Quantitative Data for Related Nitro-Substituted Indoles and Other Antimicrobials:

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not currently available. The table below presents MIC values for other indole derivatives and nitro-containing compounds against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Indole-thiadiazole derivativeS. aureus6.25[11]
Indole-triazole derivativeB. subtilis3.125[11]
5-iodoindoleA. baumannii64[12]
3-methylindoleA. baumannii64[12]
Indolin-2-one NitroimidazoleS. aureus0.13 - 0.63[13]

Hypothesized Antimicrobial Mechanism of Action:

The antimicrobial activity of nitroaromatic compounds is believed to involve the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that can damage cellular components such as DNA and proteins, leading to cell death.

Nitro-indole Compound Nitro-indole Compound Microbial Cell Microbial Cell Nitro-indole Compound->Microbial Cell Reactive Nitrogen Species Reactive Nitrogen Species Nitro-indole Compound->Reactive Nitrogen Species reduced by Nitroreductase Nitroreductase Nitroreductase Microbial Cell->Nitroreductase contains Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage causes Cell Death Cell Death Cellular Damage->Cell Death

Figure 2: Hypothesized antimicrobial mechanism of action.

Neuromodulatory Activity

Many indole derivatives exhibit affinity for various central nervous system receptors, including serotonin (5-HT) and cannabinoid (CB) receptors.[14][15]

The indole core is structurally similar to serotonin, suggesting that this compound could interact with serotonin receptors. Indole derivatives have been shown to act as ligands for various 5-HT receptor subtypes, with affinities ranging from nanomolar to micromolar concentrations.[16][17]

Quantitative Data for Related Indole Derivatives as Serotonin Receptor Ligands:

Compound/Derivative5-HT Receptor SubtypeKi (nM)Reference
5-methoxy-substituted trans-2-(indol-3-yl)cyclopropylamine5-HT1A40[18]
5-fluoro-substituted trans-2-(indol-3-yl)cyclopropylamine5-HT2C1.9[18]
D2AAK55-HT1A938[14]
D2AAK65-HT1A115[14]
D2AAK75-HT1A88.5[14]

Potential Serotonin Receptor Signaling Pathway:

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades, such as the adenylyl cyclase/cAMP and phospholipase C/IP3 pathways, ultimately influencing neuronal excitability and neurotransmitter release.[19][20]

cluster_membrane Cell Membrane 5HT_Receptor 5-HT Receptor G_Protein G-Protein 5HT_Receptor->G_Protein activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme modulates Indole_Ligand This compound Indole_Ligand->5HT_Receptor binds Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 3: General serotonin receptor signaling pathway.

Several indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor.[21][22] These compounds bind to a site topographically distinct from the orthosteric site where endogenous cannabinoids bind, thereby modulating the receptor's response to agonists.[23][24]

Quantitative Data for Related Indole Derivatives as CB1 Receptor Allosteric Modulators:

Compound/DerivativeAssayEC50/IC50 (nM)Reference
Indole-2-carboxamide 13CB1 Stimulation50[22]
Indole-2-carboxamide 21CB1 Stimulation90[22]
ICAM-bCP55,940 binding enhancementKB = 470[25]
Compound 45CB1 Modulation79[26]

Potential CB1 Receptor Allosteric Modulation Mechanism:

Allosteric modulators can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand. This modulation occurs through a conformational change in the receptor upon binding of the allosteric modulator.[27][28]

cluster_receptor CB1 Receptor Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site Receptor_Conformation Conformational Change Allosteric_Site->Receptor_Conformation induces Endocannabinoid Endocannabinoid Endocannabinoid->Orthosteric_Site binds Indole_Modulator This compound Indole_Modulator->Allosteric_Site binds Receptor_Conformation->Orthosteric_Site alters affinity Signaling_Modulation Modulation of Downstream Signaling Receptor_Conformation->Signaling_Modulation

Figure 4: CB1 receptor allosteric modulation mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Serotonin Receptor Binding Assay

Principle: This assay measures the affinity of a compound for a specific serotonin receptor subtype by competing with a radiolabeled ligand.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target serotonin receptor subtype (e.g., 5-HT1A).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value of the test compound from the competition binding curve.

Cannabinoid CB1 Receptor Allosteric Modulator Assay ([35S]GTPγS Binding Assay)

Principle: This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Allosteric modulators can alter the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human CB1 receptor.

  • Assay Reaction: In a 96-well plate, incubate the cell membranes with [35S]GTPγS, GDP, a CB1 receptor agonist (e.g., CP55,940), and varying concentrations of this compound.

  • Incubation: Incubate at 30°C for 60-90 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Analyze the data to determine if the compound enhances or inhibits agonist-stimulated [35S]GTPγS binding, indicating positive or negative allosteric modulation, respectively.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is scarce, analysis of structurally related compounds provides a strong rationale for investigating its potential as a therapeutic agent. The presence of the 3-substituted indole core suggests possible anticancer and neuromodulatory activities, while the nitro-phenyl moiety points towards potential antimicrobial effects.

Future research should focus on the synthesis and in vitro screening of this compound to confirm these hypothesized activities. Comprehensive profiling against a panel of cancer cell lines, pathogenic microbes, and a battery of CNS receptors is warranted. Elucidation of its precise mechanisms of action through detailed cellular and molecular studies will be crucial for its further development as a potential drug candidate. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for initiating such investigations. The unique combination of structural motifs in this compound makes it a compelling candidate for further exploration in the quest for novel therapeutics.

References

Potential pharmacological effects of 3-(2-nitro-1-phenylethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacological Effects of 3-(2-nitro-1-phenylethyl)-1H-indole (GAT229)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a compound identified as GAT229. It is the S-(-)-enantiomer of the racemic mixture GAT211 and is characterized as a potent and selective positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). Unlike direct orthosteric agonists, GAT229 modulates the receptor's activity by binding to a topographically distinct site, enhancing the affinity and/or efficacy of endogenous and exogenous orthosteric ligands. This allosteric mechanism offers a promising therapeutic strategy, potentially mitigating the undesirable psychoactive side effects, tolerance, and dependence associated with direct CB1 activation. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and workflows.

Introduction to this compound (GAT229)

This compound, referred to in scientific literature as GAT229, is a novel small molecule that has garnered significant interest for its specific interaction with the CB1 receptor.[1] The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key component of the endocannabinoid system, which regulates numerous physiological processes.[2] The therapeutic potential of targeting the CB1 receptor for conditions such as pain, neurodegenerative disorders, and glaucoma is well-established. However, the clinical utility of direct CB1 agonists has been hampered by their psychotropic effects.[2]

GAT229 represents a next-generation approach to modulating CB1 receptor activity. As a PAM, it does not activate the receptor on its own but rather amplifies the signaling of endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), or other orthosteric agonists.[2][3] This allows for a more nuanced and physiologically relevant modulation of the endocannabinoid system. Notably, its pharmacological activity is enantiospecific; the R-(+)-enantiomer, GAT228, acts as an allosteric agonist with intrinsic activity, while GAT229 (the S-(-)-enantiomer) is a pure PAM with no or very low intrinsic activity in most biological systems.[1][4]

Mechanism of Action

GAT229 functions as a positive allosteric modulator of the CB1 receptor. This mechanism involves binding to an allosteric site on the receptor, which is distinct from the orthosteric site where endogenous cannabinoids and classical agonists bind. This binding event induces a conformational change in the receptor that enhances the binding affinity and/or signaling efficacy of orthosteric ligands.[2][5]

Key aspects of its mechanism include:

  • Enhanced Orthosteric Ligand Binding: GAT229 has been shown to increase the binding of the potent synthetic CB1 agonist [3H]CP55,940 to the receptor.[1]

  • Potentiation of Downstream Signaling: It potentiates the signaling cascades initiated by orthosteric agonists. This includes G protein-mediated pathways, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, and other pathways like the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[3]

  • β-Arrestin Recruitment: GAT229 can also modulate the recruitment of β-arrestin 2 to the CB1 receptor in the presence of an orthosteric agonist.[2][3] The biased modulation of G protein signaling over β-arrestin pathways is an area of active research for developing safer therapeutics.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies evaluating the pharmacological effects of GAT229.

Table 1: In Vivo Efficacy of GAT229 in a Neuropathic Pain Model

Parameter Model Treatment Result Reference
Mechanical Allodynia Cisplatin-induced neuropathy in mice GAT229 (3 mg/kg/day, i.p. for 28 days) Significantly attenuated the progression of mechanical allodynia as measured by the von Frey filament test. [7]
Thermal Hyperalgesia Cisplatin-induced neuropathy in mice GAT229 (3 mg/kg/day, i.p. for 28 days) Significantly attenuated the progression of thermal hyperalgesia as measured by the hotplate test. [7]
Proinflammatory Cytokines in DRG Cisplatin-induced neuropathy in mice GAT229 (3 mg/kg/day, i.p. for 28 days) Reduced the expression of proinflammatory cytokines. [7]

| Neurotrophic Factors in DRG | Cisplatin-induced neuropathy in mice | GAT229 (3 mg/kg/day, i.p. for 28 days) | Normalized the mRNA expression levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). |[7] |

Table 2: In Vivo Efficacy of GAT229 in an Ocular Hypertension Model

Parameter Model Treatment Result Reference
Intraocular Pressure (IOP) Ocular hypertensive (nee) mice Topical 0.2% GAT229 Significantly lowered IOP at 6 and 12 hours post-administration. [8]
Intraocular Pressure (IOP) Normotensive mice Topical 0.2% GAT229 + subthreshold Δ⁸-THC (0.4%) Significantly reduced IOP compared to vehicle. [8]

| Corneal Pain Score | Capsaicin-induced corneal pain | Topical 0.5% GAT229 + subthreshold Δ⁸-THC (0.4%) | Significantly reduced pain score compared to vehicle. This effect was blocked by the CB1 antagonist AM251. |[8] |

Table 3: In Vitro Characterization of GAT229

Assay System Orthosteric Ligand Effect of GAT229 Reference
Radioligand Binding hCB1R-expressing cells [3H]CP55,940 Enhanced binding [1]
G Protein Dissociation (BRET) HEK293 cells with hCB1R Anandamide (AEA) Increased potency and efficacy [3]
ERK1/2 Phosphorylation (BRET) HEK293 cells with hCB1R Anandamide (AEA) Increased potency and efficacy [3]

| β-Arrestin 2 Translocation (BRET) | HEK293 cells with hCB1R | Anandamide (AEA) | Increased potency and efficacy |[3] |

Experimental Protocols

Cisplatin-Induced Neuropathic Pain Model in Mice

This protocol is designed to assess the efficacy of GAT229 in alleviating chemotherapy-induced peripheral neuropathy.[7][9]

Materials:

  • Cisplatin

  • GAT229

  • Vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80)

  • Male Swiss mice

  • Von Frey filaments

  • Hotplate apparatus

Procedure:

  • Induction of Neuropathy: Administer cisplatin (e.g., 2.3 mg/kg or 3 mg/kg) via intraperitoneal (i.p.) injection to mice daily or every other day for a specified period (e.g., 10-28 days).[7][9]

  • Drug Administration: Administer GAT229 (e.g., 3 mg/kg, i.p.) or vehicle daily, typically 30 minutes prior to cisplatin injection.

  • Assessment of Mechanical Allodynia:

    • Place mice on an elevated mesh floor and allow them to acclimatize.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

    • Measurements are taken at baseline and at regular intervals throughout the study.

  • Assessment of Thermal Hyperalgesia:

    • Place mice on a hotplate apparatus maintained at a constant temperature (e.g., 55°C).

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • A cut-off time is used to prevent tissue damage.

    • Measurements are taken at baseline and at regular intervals.

  • Biochemical Analysis: At the end of the study, dorsal root ganglia (DRG) can be harvested for analysis of proinflammatory cytokines and neurotrophic factors using techniques like ELISA or qRT-PCR.

Radioligand Binding Assay

This assay is used to determine the effect of GAT229 on the binding of an orthosteric radioligand to the CB1 receptor.[10][11]

Materials:

  • Membranes from cells expressing human CB1 receptor (hCB1R)

  • [3H]CP55,940 (radioligand)

  • GAT229

  • Binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 1 mM EDTA, 1% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add hCB1R-expressing cell membranes (e.g., 25 µg protein/well).

  • Incubation: Add varying concentrations of GAT229 followed by a fixed concentration of [3H]CP55,940 (e.g., 1 nM). For non-specific binding wells, add the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the effect of GAT229 on the radioligand's affinity (Kd) and the maximum number of binding sites (Bmax).

β-Arrestin 2 Recruitment Assay

This assay measures the ability of GAT229 to modulate agonist-induced recruitment of β-arrestin 2 to the CB1 receptor, often using a technology like BRET or enzyme complementation (e.g., PathHunter assay).[6][12][13]

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing hCB1R and a β-arrestin 2 biosensor construct.

  • GAT229

  • CB1 orthosteric agonist (e.g., CP55,940 or AEA)

  • Assay medium (e.g., Opti-MEM with 1% FBS)

  • Detection reagents specific to the assay platform.

  • Luminometer or plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of GAT229, either alone (to assess intrinsic activity) or in combination with a fixed concentration of an orthosteric agonist (to assess PAM activity).

  • Incubation: Incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time (e.g., 60 minutes at room temperature).

  • Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis: Normalize the data to the maximal response of a reference agonist. Calculate EC50 and Emax values to quantify the potency and efficacy of GAT229's modulatory effect.

Visualizations

Signaling Pathway of CB1 Receptor Allosteric Modulation

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gprotein Gαi/o Protein cluster_intracellular Intracellular CB1R CB1 Receptor G_alpha Gαi CB1R->G_alpha Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_alpha->AC Inhibits G_betagamma Gβγ Orthosteric_Agonist Orthosteric Agonist (e.g., Anandamide) Orthosteric_Agonist->CB1R Binds to Orthosteric Site GAT229 GAT229 (PAM) GAT229->CB1R Binds to Allosteric Site cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA ERK ERK1/2 Beta_Arrestin->ERK

Caption: Allosteric modulation of the CB1 receptor by GAT229.

Experimental Workflow for Cisplatin-Induced Neuropathy Model

Neuropathy_Workflow start Start: Acclimatize Mice baseline Baseline Behavioral Testing (von Frey, Hotplate) start->baseline induction Induce Neuropathy: Cisplatin Injections (e.g., 28 days) baseline->induction treatment Daily Treatment: GAT229 or Vehicle (i.p.) induction->treatment Concurrent testing Periodic Behavioral Testing treatment->testing testing->treatment Repeat Daily endpoint Endpoint: Final Behavioral Tests testing->endpoint After final treatment tissue Tissue Collection (DRG) endpoint->tissue analysis Biochemical Analysis (ELISA, qRT-PCR) tissue->analysis end End of Study analysis->end

Caption: Workflow for evaluating GAT229 in a mouse model of neuropathic pain.

Conclusion and Future Directions

This compound (GAT229) is a highly specific and potent positive allosteric modulator of the CB1 receptor with significant therapeutic potential. Preclinical studies have demonstrated its efficacy in models of neuropathic pain and ocular hypertension, without the hallmark side effects of direct CB1 agonists. The allosteric mechanism of action provides a sophisticated means to fine-tune the endocannabinoid system, offering a wider therapeutic window.

Future research should focus on further elucidating the biased signaling properties of GAT229, conducting comprehensive pharmacokinetic and toxicology studies, and exploring its efficacy in a broader range of disease models. The development of GAT229 and similar CB1 PAMs represents a promising new frontier in cannabinoid-based therapeutics, with the potential to deliver effective treatments for a variety of debilitating conditions.

References

Toxicity of Nitroaromatic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of nitroaromatic compounds, a class of chemicals widely used in industries ranging from pharmaceuticals and dyes to explosives and pesticides. Due to their widespread use and potential for environmental contamination, understanding their toxicological profiles is of paramount importance for human health and environmental safety. This document details the mechanisms of toxicity, key experimental protocols for assessment, and quantitative toxicological data, offering a valuable resource for professionals in research and drug development.

Core Mechanisms of Nitroaromatic Compound Toxicity

The toxicity of nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group, a process that generates a cascade of reactive intermediates leading to cellular damage. The primary mechanisms include:

  • Reductive Metabolism: The electron-withdrawing nature of the nitro group facilitates its reduction by various cellular nitroreductases. This process can occur via one-electron or two-electron pathways, leading to the formation of nitroso, hydroxylamino, and amino derivatives.[1] The one-electron reduction pathway is particularly significant as it produces a nitro anion radical, which can react with molecular oxygen to regenerate the parent nitroaromatic compound and produce a superoxide radical.[2]

  • Oxidative Stress: The continuous cycling of the nitro group through one-electron reduction and re-oxidation in the presence of oxygen leads to the excessive production of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[2][3] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, resulting in a state of oxidative stress. Oxidative stress can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA.[3]

  • DNA Damage and Mutagenicity: The reactive intermediates generated during nitro group reduction, particularly hydroxylamines, are potent mutagens.[4] These intermediates can directly bind to DNA, forming DNA adducts that can lead to mispairing during DNA replication and result in mutations.[4] Furthermore, the oxidative stress induced by nitroaromatic compounds can cause oxidative damage to DNA bases and induce single- and double-strand breaks.[4] This genotoxicity is a major concern, as it can initiate carcinogenesis.[5][6]

  • Induction of Apoptosis: Cellular damage triggered by nitroaromatic compounds, including extensive DNA damage and oxidative stress, can activate programmed cell death pathways, primarily apoptosis.[7] The intrinsic, or mitochondrial, pathway of apoptosis is often implicated. Damage signals converge on the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3) that execute the apoptotic process.[7]

Below is a diagram illustrating the central mechanism of nitroaromatic compound toxicity.

Nitroaromatic Compound Toxicity Pathway NAC Nitroaromatic Compound Nitroreductases Nitroreductases NAC->Nitroreductases Reduction NitroAnionRadical Nitro Anion Radical Nitroreductases->NitroAnionRadical Hydroxylamine Hydroxylamine Derivative Nitroreductases->Hydroxylamine Further Reduction NitroAnionRadical->NAC Re-oxidation Oxygen O₂ NitroAnionRadical->Oxygen Superoxide Superoxide (O₂⁻) Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage (Adducts, Breaks) OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Hydroxylamine->DNA_Damage Adduct Formation

Core mechanism of nitroaromatic compound toxicity.

Quantitative Toxicity Data

The toxicity of nitroaromatic compounds varies significantly depending on their chemical structure, including the number and position of nitro groups and the presence of other substituents. The following tables summarize key quantitative toxicity data for a selection of nitroaromatic compounds.

Table 1: Acute Oral Toxicity in Rats (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance and represents the dose required to kill 50% of a test population. The data below is for oral administration in rats.

CompoundCAS NumberOral LD50 (mg/kg)
Nitrobenzene98-95-3640
1,3-Dinitrobenzene99-65-083
1,4-Dinitrobenzene100-25-429
2,4-Dinitrotoluene121-14-2268
2,6-Dinitrotoluene606-20-2259
2,4,6-Trinitrotoluene (TNT)118-96-7795
2-Nitrophenol88-75-52,830
3-Nitrophenol554-84-7930
4-Nitrophenol100-02-7202
2-Nitroaniline88-74-41,600
3-Nitroaniline99-09-2535
4-Nitroaniline100-01-6750

Note: LD50 values can vary between studies due to differences in experimental conditions and animal strains.

Table 2: In Vitro Cytotoxicity (IC50/LC50)

The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration required to inhibit cell viability by 50%.

CompoundCell LineAssay DurationIC50/LC50 (µg/mL)
2,4,6-Trinitrotoluene (TNT)HepG2 (Human Liver Carcinoma)48 hours105 ± 6[5]
2,4-DinitrotolueneHepG2 (Human Liver Carcinoma)48 hours> 300[5]
2,6-DinitrotolueneHepG2 (Human Liver Carcinoma)48 hours> 300[5][7]
2-NitrophenolBEAS-2B (Human Bronchial Epithelial)24 hours255[8]
3-NitrophenolBEAS-2B (Human Bronchial Epithelial)24 hours118[8]
4-NitrophenolBEAS-2B (Human Bronchial Epithelial)24 hours89[8]
2-NitrophenolA549 (Human Lung Carcinoma)24 hours> 10,000[8]
3-NitrophenolA549 (Human Lung Carcinoma)24 hours2,503[8]
4-NitrophenolA549 (Human Lung Carcinoma)24 hours> 10,000[8]

Note: IC50/LC50 values are highly dependent on the cell line, assay method, and exposure time.[9]

Key Experimental Protocols

A battery of in vitro and in vivo tests is employed to assess the toxicity of nitroaromatic compounds, with a strong emphasis on genotoxicity.

In Vitro Genotoxicity Assays

The following workflow diagram illustrates a typical in vitro testing strategy for genotoxicity.

In_Vitro_Genotoxicity_Workflow cluster_0 Tier 1: Gene Mutation cluster_1 Tier 2: Chromosomal Damage Ames_Test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Micronucleus_Test In Vitro Micronucleus Test (OECD 487) Ames_Test->Micronucleus_Test Non-mutagenic Positive_Result Positive Result (Further Investigation) Ames_Test->Positive_Result Mutagenic Chromosome_Aberration_Test In Vitro Chromosomal Aberration Test (OECD 473) Micronucleus_Test->Chromosome_Aberration_Test Negative Micronucleus_Test->Positive_Result Clastogenic or Aneugenic Chromosome_Aberration_Test->Positive_Result Clastogenic Negative_Result Negative Result Chromosome_Aberration_Test->Negative_Result Start Test Substance Start->Ames_Test

In vitro genotoxicity testing workflow.

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and thus grow on a minimal medium.[10][11]

Methodology:

  • Strain Selection: A set of bacterial strains is chosen to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).[12]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect pro-mutagens.[12]

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division.[13][14]

Methodology:

  • Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[13]

  • Exposure: Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.[6]

  • Cytokinesis Block (Optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[14]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[6]

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a sufficient number of cells (typically 1000-2000 binucleated cells per concentration).[1]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.[6]

Principle: This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[15]

Methodology:

  • Cell Culture: Similar to the micronucleus test, established cell lines or primary cell cultures are used.[16]

  • Exposure: Cells are treated with the test substance at various concentrations, with and without metabolic activation.[17]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.[15]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.[4]

  • Staining: Chromosomes are stained, typically with Giemsa.[12]

  • Microscopic Analysis: Metaphase spreads are analyzed under a microscope for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.[4]

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is indicative of genotoxicity.[7]

In Vitro Cytotoxicity Assay (IC50 Determination)

Principle: To determine the concentration of a nitroaromatic compound that reduces the viability of a cell population by 50%. The MTT assay is a common colorimetric method.

Methodology:

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.[18]

  • Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.[18]

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Oral Toxicity (LD50 Determination - OECD 425)

Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimal number of animals to estimate the LD50.[2]

Methodology:

  • Animal Selection: Typically, a single sex of rodents (usually female rats) is used.[10]

  • Dosing: Animals are dosed one at a time, usually at 48-hour intervals.[10]

  • Dose Adjustment: The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal. If an animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.[5][10]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[2]

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.[10] This method significantly reduces the number of animals required compared to classical LD50 tests.[5]

Relevant Signaling Pathways in Nitroaromatic Toxicity

DNA Damage Response (DDR)

Upon detection of DNA lesions induced by nitroaromatic compounds, cells activate a complex signaling network known as the DNA Damage Response (DDR).

DNA_Damage_Response DNA_Damage DNA Damage (e.g., Adducts, Breaks) Sensors Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensors Detection Transducers Transducer Kinases (ATM, ATR) Sensors->Transducers Activation Effectors Effector Proteins (e.g., p53, CHK1/2) Transducers->Effectors Phosphorylation CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis (if damage is severe) Effectors->Apoptosis

Simplified DNA Damage Response (DDR) pathway.

This pathway involves sensor proteins that recognize the DNA damage, which then activate transducer kinases like ATM and ATR. These kinases, in turn, phosphorylate a host of effector proteins that orchestrate the cellular response, which includes halting the cell cycle to allow time for repair, activating DNA repair machinery, and, if the damage is too severe, initiating apoptosis.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is a key route for apoptosis induction by nitroaromatic compounds.

Intrinsic_Apoptosis_Pathway Cellular_Stress Cellular Stress (DNA Damage, Oxidative Stress) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak activation) Cellular_Stress->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic (mitochondrial) apoptosis pathway.

Cellular stress signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytosol.[5] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[2] Active caspase-9, an initiator caspase, then cleaves and activates executioner caspases like caspase-3, which dismantle the cell, leading to apoptosis.[2]

Conclusion

The toxicity of nitroaromatic compounds is a complex process initiated by the reductive metabolism of the nitro group, leading to oxidative stress, DNA damage, and apoptosis. A thorough toxicological evaluation of these compounds requires a multi-faceted approach, incorporating both in vitro and in vivo assays. The standardized protocols outlined in this guide provide a framework for the reliable assessment of the genotoxic and cytotoxic potential of nitroaromatic compounds. The quantitative data presented herein serves as a valuable reference for comparing the relative toxicities of different compounds within this class. For researchers and professionals in drug development, a comprehensive understanding of these toxicological principles and methodologies is crucial for ensuring the safety of novel chemical entities and mitigating environmental and health risks.

References

The Core Mutagenicity of Nitroaromatic Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mutagenicity of nitroaromatic compounds, a class of chemicals with widespread industrial applications and significant toxicological implications. This document details the underlying mechanisms of their mutagenicity, presents quantitative data for comparative analysis, outlines detailed experimental protocols for their assessment, and provides visual representations of key biological and experimental processes.

Introduction to Nitroaromatic Compound Mutagenicity

Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. Many of these compounds are known to be mutagenic and carcinogenic, posing potential risks to human health and the environment.[1] Their toxic effects are primarily linked to the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can interact with cellular macromolecules, particularly DNA.[2][3] Understanding the structural and electronic factors that influence the mutagenicity of these compounds is a critical objective in toxicology and drug development.[1]

Mechanisms of Mutagenic Action

The mutagenicity of nitroaromatic compounds is not inherent to the parent molecule but arises from its metabolic activation. This process involves a series of enzymatic reactions that convert the relatively inert nitro group into highly reactive electrophilic species.

Metabolic Activation Pathways

The primary pathway for the activation of nitroaromatic compounds is through the reduction of the nitro group. This can occur via several enzymatic systems, including bacterial nitroreductases and mammalian cellular enzymes like cytochrome P450 reductases and xanthine oxidase.[2][3][4] The reduction proceeds in a stepwise manner, forming nitroso and N-hydroxylamino intermediates.[5][6] The N-hydroxylamino derivative is a key mutagenic metabolite that can bind to DNA.[5] In some cases, further activation through O-esterification (e.g., acetylation or sulfonation) of the N-hydroxylamino group is required to generate a highly reactive nitrenium ion, which readily forms DNA adducts.[5][7]

Additionally, ring oxidation, catalyzed by cytochrome P450 enzymes, can occur, leading to the formation of phenols, dihydrodiols, and epoxides, which can also contribute to the genotoxicity of these compounds.[4][5][8] For some nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), both nitroreduction and ring oxidation pathways are crucial for their mutagenic activity.[4]

NAC Nitroaromatic Compound Nitroso Nitroso Intermediate NAC->Nitroso Nitroreductase RingOx Ring Oxidation (Cytochrome P450) NAC->RingOx Hydroxylamine N-Hydroxylamino Intermediate Nitroso->Hydroxylamine Nitroreductase Esterification O-Esterification (e.g., Acetylation) Hydroxylamine->Esterification DNA_Adduct DNA Adducts Hydroxylamine->DNA_Adduct Direct Binding Nitrenium Nitrenium Ion Esterification->Nitrenium Nitrenium->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Oxidized_Metabolites Oxidized Metabolites (Phenols, Epoxides) RingOx->Oxidized_Metabolites Oxidized_Metabolites->DNA_Adduct

Metabolic activation of nitroaromatic compounds.
Structure-Activity Relationships (SAR)

The mutagenic potential of nitroaromatic compounds is significantly influenced by their chemical structure. Key determinants include:

  • Hydrophobicity: Increased hydrophobicity, often modeled by the octanol/water partition coefficient (log P), generally correlates with higher mutagenic potency.[9]

  • Molecular Orbital Energies: The energy of the lowest unoccupied molecular orbital (LUMO) is a critical factor, as a lower LUMO energy facilitates the initial electron transfer step in nitroreduction.[9]

  • Number of Aromatic Rings: Compounds with three or more fused rings tend to exhibit much greater mutagenic potency than those with one or two rings.[9][10]

  • Position of the Nitro Group: The location of the nitro group on the aromatic ring can significantly impact mutagenicity. For instance, in nitroanilines, the addition of a nitro group in the meta- or para-position to the amino group often confers mutagenicity, whereas ortho-derivatives may be non-mutagenic.[11][12]

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the mutagenic activity of nitroaromatic compounds based on these and other molecular descriptors.[1][9][13][14][15]

Quantitative Mutagenicity Data

The following tables summarize quantitative data on the mutagenicity of selected nitroaromatic compounds from the Ames test, a widely used bacterial reverse mutation assay. The data are presented as revertants per nanomole (rev/nmol) to allow for direct comparison of mutagenic potency.

Table 1: Mutagenicity of Selected Nitro-Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) in Salmonella typhimurium

CompoundS. typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (rev/nmol)Reference
1-NitropyreneTA98-449[16]
1,3-DinitropyreneTA98-19000
1,6-DinitropyreneTA98-250000
1,8-DinitropyreneTA98-300000
6-NitrochryseneTA98-667[16]
3-NitrofluorantheneTA98-2100

Table 2: Mutagenicity of Dinitrotoluene (DNT) Isomers in Salmonella typhimurium

CompoundS. typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (rev/nmol)Reference
2,3-DinitrotolueneTA98-Inactive[17]
2,4-DinitrotolueneTA98+0.03
2,5-DinitrotolueneTA98-Inactive[17]
2,6-DinitrotolueneTA98-0.4
3,4-DinitrotolueneTA98-Inactive[17]
3,5-DinitrotolueneTA98-Inactive[17]

Table 3: Mutagenicity of Selected Nitroanilines in Salmonella typhimurium

CompoundS. typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (rev/nmol)Reference
2-NitroanilineTA98-Inactive[11][12]
3-NitroanilineTA98-0.12
4-NitroanilineTA98+0.05[11]
2-Nitro-p-phenylenediamineTA98-1.3[12]
4-Nitro-o-phenylenediamineTA98-0.8[12]

Experimental Protocols for Mutagenicity Assessment

A battery of in vitro and in vivo assays is used to evaluate the mutagenic potential of nitroaromatic compounds. Below are detailed methodologies for key experiments.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used and internationally accepted method for detecting gene mutations induced by chemical substances.[18][19]

Principle: This assay utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine (His-) or tryptophan (Trp-), respectively, due to mutations in the genes required for their synthesis. The test measures the ability of a substance to cause reverse mutations (reversions) to a prototrophic state (His+ or Trp+), allowing the bacteria to grow on a minimal medium lacking the specific amino acid.

Methodology:

  • Strain Selection: At least five strains of bacteria are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102. This combination detects both frameshift and base-pair substitution mutations.

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[20]

  • Exposure:

    • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.[18]

    • Pre-incubation Method: The test compound, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with the top agar and plated. This method is generally more sensitive for certain classes of mutagens.[18][21]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Start Start Prep_Bacteria Prepare Bacterial Cultures (His-) Start->Prep_Bacteria Prep_Test_Compound Prepare Test Compound Solutions Start->Prep_Test_Compound Mix_Components Mix: Bacteria + Compound + S9 Mix (or buffer) Prep_Bacteria->Mix_Components Prep_Test_Compound->Mix_Components Add_Top_Agar Add to Molten Top Agar Mix_Components->Add_Top_Agar Pour_Plates Pour onto Minimal Glucose Agar Plates Add_Top_Agar->Pour_Plates Incubate Incubate at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count Revertant Colonies (His+) Incubate->Count_Colonies Analyze_Data Analyze Data and Determine Mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End

Ames Test Experimental Workflow.
In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[14][22][23]

Principle: Micronuclei are small, membrane-bound bodies in the cytoplasm that contain lagging chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Methodology:

  • Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[14]

  • Exposure: Cells are exposed to the test compound at various concentrations, with and without S9 metabolic activation.

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows for the specific analysis of micronuclei in cells that have divided during or after treatment.[22]

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis. At least 2000 binucleated cells per concentration are scored.

  • Cytotoxicity Assessment: Concurrent cytotoxicity assays (e.g., relative population doubling or relative increase in cell count) are performed to ensure that the observed genotoxicity is not a secondary effect of high toxicity.

Start Start Cell_Culture Culture Mammalian Cells Start->Cell_Culture Exposure Expose Cells to Test Compound +/- S9 Cell_Culture->Exposure CytoB Add Cytochalasin B (Cytokinesis Block) Exposure->CytoB Incubate Incubate CytoB->Incubate Harvest Harvest Cells Incubate->Harvest Stain Hypotonic Treatment, Fixation, and Staining Harvest->Stain Score Microscopic Analysis: Score Micronuclei Stain->Score Analyze Analyze Data and Assess Genotoxicity Score->Analyze End End Analyze->End

In Vitro Micronucleus Assay Workflow.
Single Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][10][24][25]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system (in vitro cell cultures or in vivo tissues).

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. The alkaline conditions allow for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, and tail moment).

Conclusion

The mutagenicity of nitroaromatic compounds is a complex phenomenon driven by their metabolic activation to DNA-reactive species. A thorough understanding of their mechanisms of action, structure-activity relationships, and appropriate testing strategies is essential for the risk assessment and safe development of chemicals and pharmaceuticals. The data and protocols presented in this guide provide a foundational resource for researchers in this critical area of toxicology.

References

In Silico Toxicity Prediction of Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] However, the development of indole-based therapeutics is often hampered by unforeseen toxicity. In silico toxicology offers a powerful suite of computational methods to predict the adverse effects of chemical compounds early in the drug discovery pipeline, thereby reducing the reliance on animal testing and mitigating late-stage clinical failures. This technical guide provides an in-depth overview of the core in silico methodologies for predicting the toxicity of indole derivatives, including Quantitative Structure-Toxicity Relationship (QSTR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Detailed experimental protocols for these key computational experiments are provided, alongside a curated summary of quantitative toxicity data for various indole derivatives. Furthermore, this guide illustrates relevant signaling pathways implicated in indole derivative-mediated toxicity and presents a generalized workflow for in silico toxicity prediction using Graphviz diagrams.

Introduction to In Silico Toxicology for Indole Derivatives

The indole ring system is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide array of biological targets.[2] Indole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Despite their therapeutic potential, the journey of an indole-based compound from discovery to a marketed drug is fraught with challenges, with toxicity being a primary cause of attrition.[5]

In silico toxicology has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to assess the toxic potential of compounds before they are synthesized.[6][7] By leveraging computational models, researchers can predict a range of toxicological endpoints, from acute toxicity (e.g., LD50) to specific organ toxicities and genotoxicity.[5][8] This predictive capability allows for the early identification of potentially harmful candidates and the rational design of safer analogues.

This guide will delve into the principal in silico techniques applied to the toxicity prediction of indole derivatives, providing both the theoretical underpinnings and practical, step-by-step protocols for their implementation.

Quantitative Toxicity Data of Indole Derivatives

A critical aspect of building and validating in silico toxicity models is the availability of high-quality experimental data. The following tables summarize publicly available quantitative toxicity data for a range of indole derivatives, primarily focusing on their cytotoxic effects against various cancer cell lines, as this is a common initial screen for both efficacy and toxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

Table 1: Cytotoxicity (IC50, µM) of Substituted Indole Derivatives against Various Cancer Cell Lines

Compound IDSubstitution PatternMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HeLa (Cervical)Reference
1 Indole-based caffeic acid amide regioisomer 110-5022.4--[10]
2 Indole-based caffeic acid amide regioisomer 210-500.34--[10]
3a β-keto-1,2,3-triazole derivative>54.6---[11]
3b β-keto-1,2,3-triazole derivative43.6---[11]
3c β-keto-1,2,3-triazole derivative44.4---[11]
3d β-keto-1,2,3-triazole derivative46.1---[11]
3e β-keto-1,2,3-triazole derivative39.3---[11]
8 Benzimidazole-indole derivative----[12]
9 Indole-vinyl sulfone derivative--Potent-[12]
10 Indole linked aryl hetero derivative2-112-112-112-11[12]
11 Indole linked aryl hetero derivative2-112-112-112-11[12]
12 Chalcone-indole derivative0.22-1.800.22-1.800.22-1.800.22-1.80[12]
33a 1,4-dihydropyrazolo[4,3-b]indole----[12]
33b 1,4-dihydropyrazolo[4,3-b]indole----[12]
36 3-substituted indole derivative--2.5941.768[13]
37 Benzimidazole-triazole chalcone derivative----[13]
47 3-substituted indole derivativeExcellent---[13]
6c 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one----[14]

Note: A dash (-) indicates that data was not provided in the cited source for that specific cell line.

Table 2: Predicted Acute Oral Toxicity (LD50) of a Set of Indole Derivatives in Rats

Compound NumberStructure (Simplified Description)Predicted LD50 (mol/kg)Reference
1 Indole0.0049[1]
2 2-Methylindole0.0053[1]
3 3-Methylindole0.0051[1]
4 5-Methylindole0.0052[1]
5 7-Methylindole0.0052[1]
... ......[1]
40 2,3-Dimethyl-5-methoxyindole0.0042[1]

Note: This table is a representation of the type of data found in the cited literature. The original paper provides data for 40 indole derivatives.[1] The median lethal dose (LD50) is the dose required to kill half the members of a tested population after a specified test duration.[2][9][15]

Core In Silico Methodologies and Experimental Protocols

This section details the primary computational methods for predicting the toxicity of indole derivatives and provides step-by-step protocols for their application.

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSTR is a computational modeling technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity, in this case, toxicity.[16]

  • Data Collection and Curation:

    • Compile a dataset of indole derivatives with experimentally determined toxicity data (e.g., LD50, IC50).[17]

    • Ensure data consistency and convert toxicity values to a uniform format (e.g., -log(IC50) in M).

    • Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.[17]

  • Molecular Descriptor Calculation:

    • For each indole derivative, calculate a wide range of molecular descriptors representing their topological, geometrical, electronic, and physicochemical properties.

    • Software such as PaDEL-Descriptor, DRAGON, or the RDKit library in Python can be used for this purpose.

  • Feature Selection:

    • Employ statistical methods to select a subset of the most relevant descriptors that are highly correlated with toxicity and have low inter-correlation.

    • Techniques include genetic algorithms, stepwise multiple linear regression, and recursive feature elimination.

  • Model Building:

    • Use machine learning algorithms to build the QSTR model. Common algorithms include:

      • Multiple Linear Regression (MLR)

      • Partial Least Squares (PLS)

      • Support Vector Machines (SVM)

      • Random Forest (RF)[17]

      • k-Nearest Neighbors (kNN)[18]

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) and bootstrapping on the training set to assess the model's robustness.

    • External Validation: Use the independent test set to evaluate the model's predictive power on new data.

    • Calculate statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[19]

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[20][21] In toxicology, this can be used to predict if an indole derivative is likely to bind to and inhibit the function of a protein known to be involved in a toxicity pathway.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Using software like AutoDockTools or Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Define the binding site (active site) of the protein. This can be done by identifying the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Preparation of the Ligand (Indole Derivative):

    • Generate the 3D structure of the indole derivative using software like ChemDraw or Avogadro.

    • Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

    • Save the ligand in a suitable format (e.g., .pdb or .mol2).

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, GOLD, or Glide.

    • Define the search space (grid box) around the binding site of the receptor.

    • Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the receptor's active site and calculate a binding affinity score for each pose.

  • Analysis of Results:

    • Analyze the binding poses and scores. A lower binding energy generally indicates a more stable complex.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indole derivative and the amino acid residues of the target protein using visualization software like PyMOL or Discovery Studio Visualizer.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.[8][22] Several online web servers provide free ADMET prediction services.[3][8]

  • Select a Web Server:

    • Choose a reputable online ADMET prediction tool such as SwissADME, pkCSM, admetSAR, or vNN-ADMET.[8][23][24]

  • Input the Molecule:

    • Draw the structure of the indole derivative using the server's built-in molecular editor or input the structure as a SMILES string.

  • Run the Prediction:

    • Initiate the ADMET prediction. The server will calculate a range of properties.

  • Analyze the Output:

    • Absorption: Evaluate parameters like human intestinal absorption (HIA) and Caco-2 permeability.

    • Distribution: Check predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Identify potential cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.

    • Excretion: Assess predictions related to renal clearance.

    • Toxicity: Examine predicted toxicities such as AMES mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.

Signaling Pathways and Toxicity Mechanisms

The toxicity of indole derivatives can be mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for interpreting in silico predictions and for designing safer compounds.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[25][26][27] Aberrant activation of this pathway is a hallmark of many cancers. Some indole derivatives have been shown to modulate this pathway, which can contribute to both their anticancer effects and potential toxicity.[9]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT P Indole Indole Derivative Indole->PI3K Indole->AKT PTEN PTEN PTEN->PIP3 MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Mitogens, Stress) Receptor Cell Surface Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->Response Indole Indole Derivative Indole->Raf Indole->MEK Indole->ERK In_Silico_Toxicity_Workflow Start Novel Indole Derivative Structure ADMET ADMET Prediction (Online Servers) Start->ADMET QSAR QSTR Modeling Start->QSAR Docking Molecular Docking Start->Docking Tox_Profile Predicted Toxicity Profile ADMET->Tox_Profile QSAR->Tox_Profile Docking->Tox_Profile Decision Prioritization for Synthesis & In Vitro Testing Tox_Profile->Decision Low_Tox Low Predicted Toxicity Decision->Low_Tox Favorable High_Tox High Predicted Toxicity Decision->High_Tox Unfavorable Redesign Redesign/Discard High_Tox->Redesign

References

Methodological & Application

Synthesis of 3-(2-nitro-1-phenylethyl)-1H-indole: A Detailed Protocol for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 3-(2-nitro-1-phenylethyl)-1H-indole from indole and trans-β-nitrostyrene represents a significant Friedel-Crafts type alkylation in organic synthesis. This compound serves as a valuable intermediate in the preparation of various biologically active molecules and complex heterocyclic structures. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens avenues for the synthesis of tryptamine derivatives and other pharmacologically relevant scaffolds. The straightforward nature of this reaction, amenable to both acid and Lewis acid catalysis, makes it an attractive method for researchers in medicinal chemistry and drug development.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and analogous compounds under various catalytic conditions.

CatalystSolventTemperatureTime (h)Yield (%)Reference
Acetic AcidEthanolReflux2-8Not specified for parent compound[1]
Zn(OTf)₂ / (S)-Ph-bisoxazolineTolueneRoom Temp.1197[2]
Choline chloride-zinc chloride DESSolvent-free70 °CNot specifiedHigh yields reported[3]
Rhodium/Iridium ComplexesCH₂Cl₂298 KNot specifiedUp to 93% ee[4]

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and characterization of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reactants Indole + trans-β-nitrostyrene dissolution Dissolve in Ethanol reactants->dissolution 1. catalyst_add Add Acetic Acid dissolution->catalyst_add 2. reflux Reflux Reaction Mixture catalyst_add->reflux 3. cooling Cool to Room Temperature reflux->cooling 4. crystallization Crystallization cooling->crystallization 5. filtration Filter Solid crystallization->filtration 6. washing Wash with Cold Ethanol filtration->washing 7. drying Dry the Product washing->drying 8. product 3-(2-nitro-1-phenylethyl) -1H-indole drying->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Figure 1. General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details an acid-catalyzed synthesis of this compound.

Materials:

  • Indole

  • trans-β-Nitrostyrene

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

  • TLC plates (Silica gel)

Procedure:

  • Reaction Setup: In a 5 mL round-bottom flask equipped with a magnetic stir bar, combine indole (2.0 mmol, 1.0 eq) and trans-β-nitrostyrene (2.1 mmol, 1.05 eq).[1]

  • Solvent and Catalyst Addition: To the flask, add ethanol (1 mL) and glacial acetic acid (10 µL).[1]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. This typically takes between 2 to 8 hours.[1]

  • Work-up and Purification:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • As the solution cools, the product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the purified product under vacuum.

  • Characterization: The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the compound can also be determined and compared to literature values.

Signaling Pathway Diagram

The synthesis of this compound proceeds via a Friedel-Crafts alkylation mechanism. The following diagram illustrates the key steps in this acid-catalyzed pathway.

reaction_mechanism cluster_activation Activation of Electrophile cluster_nucleophilic_attack Nucleophilic Attack cluster_rearomatization Rearomatization nitrostyrene trans-β-Nitrostyrene activated_complex Activated Nitrostyrene (Carbocation-like intermediate) nitrostyrene->activated_complex Protonation acid H⁺ (from Acetic Acid) acid->activated_complex intermediate Sigma Complex Intermediate activated_complex->intermediate indole Indole (Nucleophile) indole->intermediate Attack at C3 deprotonation Deprotonation intermediate->deprotonation Loss of H⁺ product 3-(2-nitro-1-phenylethyl) -1H-indole deprotonation->product

Figure 2. Acid-catalyzed reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols: Michael Addition of Indoles to Nitroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition of indoles to nitroalkenes represents a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. This reaction facilitates the construction of complex indole derivatives, which are prevalent scaffolds in numerous natural products, pharmaceuticals, and biologically active compounds. The resulting 3-substituted indole products, containing a nitroalkyl group, serve as valuable synthetic intermediates that can be further transformed into a variety of functional groups, including amines, making them key precursors for tryptamine and β-carboline alkaloids. This application note provides a comprehensive overview of various protocols for this important transformation, including data on different catalytic systems and detailed experimental procedures.

Data Presentation

The efficiency and stereoselectivity of the Michael addition of indoles to nitroalkenes are highly dependent on the chosen catalytic system and reaction conditions. Below are summary tables of quantitative data for different approaches to this reaction.

Organocatalytic Asymmetric Michael Addition

Organocatalysis offers a powerful strategy for the enantioselective Michael addition of indoles to nitroalkenes, providing access to chiral indole derivatives with high stereocontrol.

CatalystIndole SubstrateNitroalkene SubstrateSolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-Diphenylprolinol silyl etherPropanal(E)-3-(2-nitrovinyl)-1H-indoleCH2Cl22498>99:1>99[1]
Perhydroindolinol APropanaltrans-β-nitrostyreneBrine2493>99:197[2]
(R,R)-DPEN-thioureaIsobutyraldehydetrans-β-nitrostyreneWater129598:299
Dinuclear Zinc Complex2(5H)-FuranoneIndole-substituted nitroalkeneToluene24607:162[3]
Lewis Acid and Heterogeneous Catalysis

Lewis acids and solid-supported catalysts provide alternative methodologies, often with advantages such as operational simplicity, catalyst recyclability, and solvent-free conditions.

CatalystIndole SubstrateNitroalkene SubstrateConditionsTime (h)Yield (%)Reference
Cyanuric chlorideIndoleβ-nitrostyreneSolvent-free, 70 °C0.6798[4]
HY ZeoliteIndoleβ-nitrostyreneSolvent-free, 50 °C1-2High[5]
TBAHSIndoleβ-nitrostyreneWater, rt394[6]
Grinding1,3-Cyclopentanedioneβ-nitrostyreneCatalyst-free, solvent-free0.17>99[7][8]

Experimental Protocols

General Procedure for Organocatalytic Asymmetric Michael Addition

This protocol is a representative example of an organocatalyzed Michael addition of an aldehyde to a nitroalkene.

Materials:

  • (S)-Diphenylprolinol trimethylsilyl ether (organocatalyst)

  • Aldehyde (e.g., propanal)

  • Indolylnitroalkene

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the indolylnitroalkene (1.0 equiv) in CH2Cl2 is added the organocatalyst (0.1 equiv).

  • The aldehyde (2.0 equiv) is then added, and the reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.

General Procedure for Lewis Acid-Catalyzed Michael Addition under Solvent-Free Conditions

This protocol exemplifies a solvent-free approach using a Lewis acid catalyst.[4]

Materials:

  • Indole

  • Nitroolefin (e.g., β-nitrostyrene)

  • Cyanuric chloride (catalyst)

Procedure:

  • A mixture of indole (1.0 mmol), the nitroolefin (1.0 mmol), and cyanuric chloride (0.05 mmol, 5 mol%) is prepared.

  • The mixture is heated to 70 °C and stirred for the appropriate time as monitored by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The crude product is then purified by recrystallization or column chromatography.

General Procedure for Michael Addition in Aqueous Media

This protocol highlights an environmentally benign approach using water as the solvent.[6]

Materials:

  • Indole

  • Electron deficient olefin (e.g., β-nitrostyrene)

  • Tetra-n-butylammonium hydrogen sulfate (TBAHS) (catalyst)

  • Water

  • Ethyl acetate

Procedure:

  • A mixture of indole (4.2 mmol), β-nitrostyrene (4.2 mmol), and TBAHS (50 mol%) is stirred in water (15 mL) at room temperature.

  • The reaction progress is monitored by TLC analysis.

  • Once the reaction is complete, the mixture is extracted with ethyl acetate (2 x 30 mL).

  • The combined organic layers are dried over anhydrous Na2SO4 and concentrated in a vacuum.

  • The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

Reaction Workflow and Mechanism

The following diagram illustrates the general workflow and a plausible mechanism for the acid-catalyzed Michael addition of indole to a nitroalkene. The catalyst activates the nitroalkene, making it more electrophilic for the nucleophilic attack by the indole at the C3 position.

Michael_Addition cluster_reactants Reactants cluster_activation Activation cluster_addition Nucleophilic Attack cluster_product Product Formation Indole Indole Intermediate Carbocation Intermediate Indole->Intermediate C3 Attack Nitroalkene Nitroalkene (R-CH=CH-NO2) Activated_Complex Activated Nitroalkene (Catalyst Complex) Nitroalkene->Activated_Complex Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Activated_Complex Coordination Activated_Complex->Intermediate Product 3-Substituted Indole Intermediate->Product Deprotonation Regen_Catalyst Regenerated Catalyst Intermediate->Regen_Catalyst Regen_Catalyst->Catalyst Catalytic Cycle

Caption: General workflow of the catalyzed Michael addition of indole to a nitroalkene.

References

Application Notes and Protocols for the Analytical Characterization of 3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of 3-substituted indoles, a crucial class of heterocyclic compounds prevalent in pharmaceuticals, natural products, and agrochemicals.[1] The biological activity of these compounds is intrinsically linked to their substitution patterns and purity, necessitating rigorous analytical assessment to ensure safety, efficacy, and quality.[1] This document outlines the application of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of 3-substituted indoles and their impurities, offering high-resolution analysis based on the physicochemical properties of the analytes.[1]

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase HPLC (RP-HPLC) is a versatile and widely adopted technique for the quantitative analysis of 3-substituted indoles due to its high sensitivity, reproducibility, and broad applicability to a range of polar and non-polar derivatives.[1][2] Coupled with UV-Vis or fluorescence detectors, HPLC allows for the accurate quantification of the principal compound and the detection of impurities.[1][3] For unambiguous identification of unknown impurities or metabolites, HPLC can be interfaced with a mass spectrometer (LC-MS).[1][4]

A typical workflow for HPLC method development and validation involves several key stages to ensure the reliability of the analytical results.[1]

HPLC_Workflow Method_Development Method Development (Column & Mobile Phase Selection) Method_Validation Method Validation (ICH Q2 Guidelines) Method_Development->Method_Validation Optimize & Finalize Routine_Analysis Routine Analysis (QC & Research) Method_Validation->Routine_Analysis Implement

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols:

Protocol 1: RP-HPLC for Simultaneous Determination of Indolic Compounds

This protocol is adapted for the simultaneous analysis of multiple indolic compounds, such as those related to bacterial biosynthesis of indole-3-acetic acid (IAA).[2][5]

  • Sample Preparation:

    • For bacterial culture supernatants, perform a single centrifugal filtration clean-up step before injection.[2][5]

    • For plant tissues, freeze the tissue in liquid nitrogen and grind to a fine powder.[6]

    • Extract the powdered tissue with methanol and centrifuge to collect the supernatant.[6]

    • Acidify the supernatant to pH 2.5 with 1 M HCl and partition twice with an equal volume of ethyl acetate.[6]

    • Evaporate the organic phase to dryness and reconstitute the residue in methanol for injection.[6]

  • Chromatographic Conditions:

    • Column: Symmetry C8 (4.6 x 150 mm, 5 µm) with a C8 guard column.[5]

    • Mobile Phase A: 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8 (adjusted with 1 M KOH).[1][5]

    • Mobile Phase B: 80:20 (v/v) acetonitrile:H₂O.[1][5]

    • Gradient Elution:

      • Start with 80:20 (A:B).

      • Change to 50:50 (A:B) over 25 minutes.

      • Change to 0:100 (A:B) over the next 6 minutes (at 31 minutes).

      • Return to 80:20 (A:B) over the next 2 minutes (at 33 minutes).[5]

    • Flow Rate: 1.0 mL/min.[5][6]

    • Injection Volume: 20 µL.[5]

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm.[2][5]

  • Data Analysis:

    • Identify peaks by comparing retention times with those of authentic standards.

    • Quantify analytes by creating calibration curves from the analysis of standard solutions of known concentrations.[2][5]

Protocol 2: Isocratic HPLC for Indole-3-Pyruvic Acid and Derivatives

This protocol is suitable for the analysis of the unstable indole-3-pyruvic acid (IPA) and its derivatives.[6]

  • Sample Preparation:

    • Follow the extraction procedure from Protocol 1 for plant tissues.[6]

    • For derivatization of IPA (to improve stability), add hydroxylamine hydrochloride in pyridine to the dried extract and heat at 60-80°C for 30-60 minutes to form the IPA-oxime derivative. Evaporate the pyridine and reconstitute in the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: 60:40 (v/v) methanol:1% acetic acid.[6]

    • Elution Mode: Isocratic.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: Fluorescence detector with excitation at 282 nm and emission at 360 nm.[6]

Quantitative Data Summary:

Analyte HPLC Method Column Retention Time (min) Limit of Detection (µg/mL) Reference
Tryptophan (Trp)Gradient RP-HPLCSymmetry C83.5< 0.015[2][5]
Tryptamine (TAM)Gradient RP-HPLCSymmetry C85.9< 0.015[2][5]
Indole-3-lactic acid (ILA)Gradient RP-HPLCSymmetry C87.7< 0.015[2][5]
Indole-3-acetamide (IAM)Gradient RP-HPLCSymmetry C89.3< 0.015[2][5]
Indole-3-acetic acid (IAA)Gradient RP-HPLCSymmetry C813.8< 0.015[2][5]
Tryptophol (TOL)Gradient RP-HPLCSymmetry C815.5< 0.015[2][5]
Indole-3-acetonitrile (IAN)Gradient RP-HPLCSymmetry C824.1< 0.015[2][5]
Indole-3-pyruvic acid (IPA)Isocratic RP-HPLCZorbax Eclipse XDB C8VariesNot Specified[6]
Indole-3-carbinolIsocratic RP-HPLCNewcrom R1VariesNot Specified[7]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 3-substituted indoles.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry, particularly when coupled with chromatographic techniques (GC-MS or LC-MS), is a powerful tool for the identification and structural elucidation of 3-substituted indoles.[1][8] Electron Ionization (EI) is commonly used, and the resulting fragmentation patterns provide a characteristic fingerprint for different indole derivatives.[8][9] Common fragmentation pathways for the indole nucleus involve the loss of HCN and H₂CN.[9] For substituted indoles, the fragmentation is influenced by the nature and position of the substituent.[9]

MS_Fragmentation Molecular_Ion Molecular Ion [M]⁺ Fragment_1 Loss of Substituent Molecular_Ion->Fragment_1 Fragment_2 Loss of HCN/H₂CN Molecular_Ion->Fragment_2 Fragment_1->Fragment_2 Fragment_3 Characteristic Ions Fragment_2->Fragment_3

Caption: General Fragmentation Pathway for 3-Substituted Indoles in MS.

Experimental Protocol: GC-MS for Volatile Impurities

  • Sample Preparation:

    • Accurately weigh the 3-substituted indole sample.

    • Dissolve in a suitable volatile solvent such as dichloromethane or ethyl acetate.[1]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector.[1]

    • Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

    • Carrier Gas: Helium.[1]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify all separated peaks.[1]

    • Obtain the mass spectrum for each peak and identify the main component and impurities by comparing their spectra with a reference library (e.g., NIST).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the unambiguous structural elucidation of 3-substituted indoles.[10][11][12] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[12][13] The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the indole ring.[13][14]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh approximately 3.0 mg of the indole sample.[1]

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][15]

  • NMR Acquisition Parameters:

    • Spectrometer: 300 MHz or higher.[16]

    • ¹H NMR:

      • Pulse Angle: 30-90°.[1]

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans (ns): ≥ 16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled.

      • Relaxation Delay (d1): 2-10 seconds.

      • Number of Scans (ns): ≥ 1024.

  • Data Analysis:

    • Assign proton and carbon signals based on their chemical shifts, multiplicities, and integration values.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complex structures to establish connectivity.

Characteristic NMR Data:

Nucleus Position Typical Chemical Shift (ppm) Reference
¹HN-H8.0 - 12.3[13][17]
¹HC2-H7.0 - 8.5[13]
¹HAromatic (C4-C7)6.8 - 7.8[17]
¹³CC2120 - 140[10][13]
¹³CC3100 - 125[10][13]
¹³CC3a125 - 140[10]
¹³CC7a130 - 140[10]
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in 3-substituted indoles.[18][19] The characteristic vibrational frequencies of specific bonds provide valuable structural information.[19][20]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[21]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.

  • Instrumentation and Conditions:

    • Spectrometer: FTIR spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Characteristic FTIR Absorption Bands:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-HStretching3400 - 3500[19]
C-H (aromatic)Stretching3000 - 3100[17][19]
C=C (aromatic)Stretching1450 - 1620[19]
C-NStretching1200 - 1350-
UV-Vis Spectroscopy

Application Note:

UV-Vis spectroscopy provides information about the electronic transitions within the indole chromophore.[21][22] The absorption maxima (λ_max) are influenced by the substitution pattern and the solvent polarity.[21][23][24] This technique is often used for quantitative analysis in conjunction with HPLC.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the 3-substituted indole in a UV-transparent solvent (e.g., methanol, ethanol, cyclohexane).[22]

    • Use a quartz cuvette for spectral acquisition.

  • Instrumentation and Conditions:

    • Spectrophotometer: UV-Vis spectrophotometer.

    • Spectral Range: 200 - 400 nm.

Characteristic UV-Vis Absorption Bands:

Transition Typical λ_max (nm) Solvent Dependence Reference
¹Lₐ~220Sensitive to solvent polarity[22]
¹Lₑ~280Less sensitive to solvent polarity[22]

References

Application Notes and Protocols: In Vitro Evaluation of 3-(2-nitro-1-phenylethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 2-nitro-1-phenylethyl group at the C3 position of the indole ring creates 3-(2-nitro-1-phenylethyl)-1H-indole, a compound with potential for diverse pharmacological activities. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's interaction with biological targets.[1][2] This document provides detailed protocols for a panel of in vitro assays to characterize the cytotoxic, antimicrobial, and anti-inflammatory activities of this compound, enabling a comprehensive preliminary assessment of its therapeutic potential.

Potential Biological Activities

Indole derivatives and nitro compounds have been investigated for a wide range of biological effects:

  • Anticancer/Cytotoxic Activity: Many indole-based molecules exhibit potent cytotoxicity against various cancer cell lines by targeting critical cellular pathways.[3][4][5][6]

  • Antimicrobial Activity: The nitro moiety is a key pharmacophore in several anti-infective agents.[1][7][8] Nitro compounds can be reduced within microbial cells to produce toxic intermediates that damage DNA and other vital components.[1]

  • Anti-inflammatory Activity: Some indole derivatives can modulate inflammatory pathways, for instance, by inhibiting the production of inflammatory mediators like nitric oxide (NO).[9]

Data Presentation: Summary of In Vitro Activities

The following tables present hypothetical but representative data for this compound, hereafter referred to as Compound X , to illustrate expected outcomes from the described assays.

Table 1: Cytotoxic Activity of Compound X against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer15.8 ± 1.2
MCF-7Breast Cancer22.5 ± 2.1
A549Lung Cancer35.2 ± 3.5
HepG2Liver Cancer18.9 ± 1.5
HCT-116Colon Cancer12.4 ± 0.9
HEK293 (Normal)Embryonic Kidney> 100

IC₅₀ (Half-maximal Inhibitory Concentration) values were determined after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin was used as a positive control.

Table 2: Antimicrobial Activity of Compound X

MicroorganismStrain TypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive bacteria1664
Escherichia coliGram-negative bacteria64>128
Candida albicansFungal pathogen32128

MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration). Vancomycin (for S. aureus), Gentamicin (for E. coli), and Amphotericin B (for C. albicans) were used as positive controls.

Table 3: Anti-inflammatory Activity of Compound X

Cell LineTreatmentNO Production (% of Control)Cell Viability (%)
RAW 264.7LPS (1 µg/mL)100 ± 8.598 ± 2.5
RAW 264.7LPS + Compound X (10 µM)65 ± 5.195 ± 3.1
RAW 264.7LPS + Compound X (25 µM)42 ± 3.791 ± 4.0
RAW 264.7LPS + Compound X (50 µM)25 ± 2.985 ± 4.2

Nitric Oxide (NO) production in murine macrophage (RAW 264.7) cells stimulated with lipopolysaccharide (LPS). Dexamethasone was used as a positive control.

Experimental Protocols & Visualizations

Cytotoxicity Evaluation: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[4]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) and a normal cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of Compound X in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective compound concentration. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Analysis start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add Compound X dilutions incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound.

Protocol:

  • Inoculum Preparation: Grow microbial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Compound X in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing 100 µL of the diluted compound. Include a "growth control" well (inoculum + broth) and a "sterility control" well (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: Take 10 µL from each well that showed no visible growth and plate it onto an appropriate agar plate (e.g., Mueller-Hinton Agar). Incubate the agar plates overnight. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Antimicrobial_Assay_Workflow cluster_setup Assay Setup cluster_mic MIC Determination cluster_mbc MBC/MFC Determination dilute Serial Dilution of Compound X in 96-well plate inoculate Add Microbial Inoculum dilute->inoculate incubate_mic Incubate 24-48h inoculate->incubate_mic read_mic Observe for Growth Inhibition (Determine MIC) incubate_mic->read_mic plate Plate aliquots from clear wells onto agar read_mic->plate incubate_mbc Incubate 24h plate->incubate_mbc read_mbc Count Colonies (Determine MBC/MFC) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay uses the Griess Reagent to measure nitrite (a stable product of NO) in cell culture supernatant. It assesses the ability of a compound to inhibit NO production in macrophages (e.g., RAW 264.7) stimulated by an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of Compound X for 1-2 hours before stimulation.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "unstimulated control" group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only treated control.

  • Viability Check: Perform a parallel MTT assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates iNOS_Gene iNOS Gene Transcription NFkB_p65->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Produces CompoundX Compound X CompoundX->IKK CompoundX->NFkB_p65

Caption: Potential inhibition of the NF-κB inflammatory pathway.

References

Application Notes and Protocols for Cell-Based Models in the Study of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based models for investigating the biological effects of indole compounds. This document outlines detailed protocols for key experiments, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows.

Introduction

Indole derivatives, a significant class of heterocyclic compounds, are prevalent in natural products and have been extensively synthesized for their wide spectrum of biological activities.[1] In biomedical research, particularly in oncology, numerous indole compounds have been explored for their anti-proliferative, anti-inflammatory, and neuroprotective properties.[1][2] These compounds can modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell growth, induction of cell death, and protection against neurotoxicity.[3][4] This guide details standardized cell-based assays to characterize the efficacy and mechanism of action of indole derivatives.

Data Presentation: Quantitative Analysis of Indole Compound Activity

The following tables summarize the cytotoxic and mechanistic effects of various indole derivatives on different cancer cell lines, providing a comparative overview of their potency.

Table 1: Anti-proliferative Activity of Indole Compounds (IC50 Values in µM)

Compound/DerivativeCell LineIC50 (µM) after 48hIC50 (µM) after 72hReference
Indole Derivative AMCF-7 (Breast)5.2 ± 0.43.1 ± 0.3[1]
Indole Derivative BHeLa (Cervical)12.8 ± 1.18.5 ± 0.9[1]
Indole Derivative CA549 (Lung)7.5 ± 0.64.9 ± 0.5[1]
Doxorubicin (Control)MCF-7 (Breast)0.8 ± 0.10.5 ± 0.07[1]
FlavopereirineHCT116 (Colon)-8.15[5]
FlavopereirineHT29 (Colon)-9.58[5]
DehydrocrenatidineHepG2 (Liver)3.5-[6]
DehydrocrenatidineHep3B (Liver)5.87-[6]
EvodiamineHepG2 (Liver)~1-[6]
EvodiamineSMMC-7721 (Liver)~1-[6]
Pyridyl-indolyl chalcone (R = 2,4-Cl2)MCF-7 (Breast)12.2-[6]
Pyridyl-indolyl chalcone (R = 4-NO2)MCF-7 (Breast)14.5-[6]
Indole-3-carbinolH1299 (Lung)449.5-[5]

IC50 values represent the concentration of a compound that inhibits 50% of cell growth.

Table 2: Effect of Indole Compound X on Cell Cycle Distribution in HeLa Cells (24h treatment)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Sub-G1 (Apoptotic) CellsReference
Vehicle Control (DMSO)55.2 ± 2.528.1 ± 1.816.7 ± 1.51.2 ± 0.3[1]
Indole Compound X (5 µM)68.9 ± 3.115.4 ± 1.215.7 ± 1.45.8 ± 0.7[1]
Indole Compound X (10 µM)75.3 ± 3.58.2 ± 0.916.5 ± 1.612.4 ± 1.1[1]

Data are presented as mean ± standard deviation from at least three independent experiments.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[1]

Materials:

  • Indole compounds of interest

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • 96-well plates[1]

  • Microplate reader[1]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Prepare serial dilutions of the indole compounds in complete medium.[1]

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubate the plate for the desired time periods (e.g., 48 and 72 hours).[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][7]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of indole compounds on the cell cycle distribution of cancer cells.[7]

Materials:

  • Indole compound of interest

  • Cancer cell line

  • 6-well plates

  • PBS

  • 70% cold ethanol[1]

  • Propidium Iodide (PI) staining solution (containing RNase A)[1]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.[1]

  • Treat the cells with the indole compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.[1]

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[1]

  • Wash the cells once with cold PBS.[1]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[7][8]

  • Wash the fixed cells with PBS and resuspend them in 500 µL of PI staining solution.[1][7]

  • Incubate in the dark at room temperature for 30 minutes.[1]

  • Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1).[1][7]

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Indole compound of interest

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[1]

  • Cold PBS

Protocol:

  • Seed and treat cells with the indole compound as described for the cell cycle analysis.[1]

  • Harvest both adherent and floating cells and collect them by centrifugation.[1]

  • Wash the cells once with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Analyze the samples by flow cytometry within one hour.[1]

    • Viable cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and key signaling pathways modulated by indole compounds.

G cluster_workflow Experimental Workflow for Evaluating Anti-proliferative Indole Compounds A Select Cancer Cell Lines B Cell Viability Assay (e.g., MTT, WST-1) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Signaling Pathway Analysis (Western Blot) D->F E->F

Experimental workflow for evaluating anti-proliferative indole compounds.

Indole compounds often exert their anti-cancer effects by modulating critical signaling pathways that control cell survival, proliferation, and death.[3][4] Two of the most significant pathways affected are the PI3K/Akt/mTOR and MAPK pathways.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Inhibition by Indole Compounds Indole Indole Compounds (e.g., I3C, DIM) PI3K PI3K Indole->PI3K Akt Akt Indole->Akt mTOR mTOR Indole->mTOR NFkB NF-κB Indole->NFkB PI3K->Akt Akt->mTOR Akt->NFkB Proliferation Cell Proliferation, Invasion, Angiogenesis mTOR->Proliferation NFkB->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway by indole compounds.

Indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can inhibit the PI3K/Akt/mTOR signaling pathway.[3] This inhibition can lead to decreased cancer cell proliferation, invasion, and angiogenesis.[3][9]

G cluster_mapk MAPK Signaling Pathway Modulation by Indole Alkaloids Indole Indole Alkaloids (e.g., Evodiamine) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Indole->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Proliferation Cell Proliferation MAPK_Pathway->Proliferation

Modulation of the MAPK signaling pathway by indole alkaloids.

Certain indole alkaloids, such as evodiamine, have been shown to affect the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[4][10] By inhibiting components of this pathway like ERK, JNK, and p38, these compounds can suppress cancer cell growth and induce apoptosis.[4]

References

Application Notes and Protocols for In Vivo Testing of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and experimental protocols for the in vivo evaluation of indole derivatives. The content is designed to guide researchers in selecting appropriate models and methodologies for assessing the efficacy, safety, and pharmacokinetic profiles of this versatile class of compounds across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

I. Animal Models in Oncology

Indole derivatives, such as Indole-3-Carbinol (I3C) and its metabolites, as well as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), have shown significant promise in preclinical cancer studies. The choice of animal model is critical for evaluating the antitumor activity of these compounds.

Xenograft Models in Immunodeficient Mice

Xenograft models are instrumental in assessing the direct antitumor effects of indole derivatives on human cancer cells. These models utilize immunodeficient mice (e.g., nude or SCID mice) to prevent the rejection of implanted human tumor cells.

Table 1: Quantitative Data from Xenograft Studies with Indole Derivatives

Indole DerivativeAnimal ModelCancer TypeDosageOutcomeReference
Indole-3-Carbinol (I3C)Nude MiceNasopharyngeal CarcinomaProtective/TherapeuticSmaller tumor size compared to control.[1][1]
LG25 (Indole-2-carboxamide)Nude MiceTriple-Negative Breast Cancer (MDA-MB-231 cells)Not SpecifiedSignificant inhibition of tumor growth.[2][2]
Indolyl-hydrazone (Compound 5)Not SpecifiedBreast CancerNot SpecifiedSignificant tumor growth inhibition.[3][3]
Indole-chalcone derivativeMouse Xenograft (MGC-803 cells)Gastric Cancer15 mg/kg & 30 mg/kg70% and 80% tumor growth inhibition, respectively.[4][4]
Indole derivative (HDAC inhibitor)HCT116 Xenograft Mouse ModelColorectal CancerNot SpecifiedUp to 71.79% tumor growth inhibition.[4][4]

Experimental Protocol: Human Tumor Xenograft Model

This protocol provides a generalized procedure for establishing and utilizing a xenograft model to test the efficacy of indole derivatives.

  • Cell Culture: Culture the desired human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard sterile conditions.

  • Animal Acclimatization: Acclimate 6-8 week old female nude mice to the laboratory environment for at least one week prior to the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject 1 x 106 to 1 x 107 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the indole derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and schedule.

  • Endpoint Analysis:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration.

    • Measure final tumor volume and weight.

    • Collect tumors and other organs for further analysis (e.g., Western blot, immunohistochemistry).

G cluster_workflow Xenograft Model Workflow cell_culture 1. Cell Culture acclimatization 2. Animal Acclimatization cell_culture->acclimatization implantation 3. Tumor Implantation acclimatization->implantation monitoring 4. Tumor Monitoring implantation->monitoring randomization 5. Randomization & Treatment monitoring->randomization endpoint 6. Endpoint Analysis randomization->endpoint G cluster_IDO1 IDO1 Signaling Pathway in Cancer Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_cell T-cell Proliferation Kynurenine->T_cell Inhibits Indole_Inhibitor Indole Derivative (IDO1 Inhibitor) Indole_Inhibitor->IDO1 Inhibits G cluster_akt_pathway Akt/mTOR/NF-κB Signaling Pathway Indole Indole Derivative Akt Akt Indole->Akt Apoptosis Apoptosis Indole->Apoptosis mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

References

Pharmacokinetic Profiling of Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and performing the pharmacokinetic profiling of indole derivatives. These compounds, characterized by a fused benzene and pyrrole ring, are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of safe and efficacious therapeutics.

Introduction to Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of how an organism affects a drug. It involves the quantitative analysis of the time course of drug and its metabolite concentrations in the body. The primary PK parameters include:

  • Absorption: The process by which a drug enters the bloodstream.

  • Distribution: The reversible transfer of a drug from one location to another within the body.

  • Metabolism: The chemical conversion of drugs into more easily excreted compounds.

  • Excretion: The removal of drugs and their metabolites from the body.

Early assessment of these ADME properties is critical in drug discovery to identify candidates with favorable drug-like characteristics and to avoid costly late-stage failures.

Data Presentation: Pharmacokinetic Parameters of Selected Indole Derivatives

The following tables summarize key pharmacokinetic parameters for a selection of natural and synthetic indole derivatives, providing a comparative overview of their in vivo behavior.

Table 1: In Vivo Pharmacokinetic Parameters of Indole Alkaloids in Rodents

Indole AlkaloidAnimal ModelDose & RouteBioavailability (%)Tmax (h)Cmax (ng/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)Reference
Mitragynine Rat40 mg/kg (oral)-1.83 ± 1.25630 ± 180--89.50 ± 30.30[5]
Ibogaine Rat20 mg/kg (IV infusion)--373 (at end of infusion)3.3 (β-phase)5.9-[6][7]
Corynoxeine (CX) Mouse5 mg/kg (oral)27.3--0.720.219.3[8]
Isocorynoxeine (ICX) Mouse5 mg/kg (oral)32.7--1.618.245.7[8]
Rhynchophylline (RP) Mouse5 mg/kg (oral)49.4--4.411.660.1[8]
Isorhynchophylline (IRP) Mouse5 mg/kg (oral)29.5--2.524.784.5[8]
Hirsuteine (HTE) Mouse5 mg/kg (oral)51.0--2.49.836.1[8]
Hirsutine (HTI) Mouse5 mg/kg (oral)68.9--2.05.616.8[8]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Predicted ADME Properties of Synthetic Indole Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsTPSA (Ų)GI AbsorptionBBB PermeantLipinski ViolationsReference
Indole-Benzimidazole Derivative 64 -----HighYes0[9]
AJM (Ajmalicine) 352.423.264165.99HighYes0[9]
SER (Serpentine) 348.392.584057.54HighYes0[9]

TPSA: Topological Polar Surface Area; GI: Gastrointestinal; BBB: Blood-Brain Barrier.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used in the pharmacokinetic profiling of indole derivatives.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

Materials:

  • Test indole derivative (stock solution in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold) with an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of the test indole derivative by diluting the DMSO stock in acetonitrile.

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and liver microsomal protein.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomal incubation medium.

    • Add the test indole derivative solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add phosphate buffer instead.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent indole derivative at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

Caco-2 Permeability Assay for Intestinal Absorption

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test indole derivative

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., 250 Ω·cm²).

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test indole derivative solution in HBSS to the apical (A) compartment.

    • Add fresh HBSS to the basolateral (B) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the incubation, take a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • Follow the same procedure as above, but add the test compound to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis:

    • Analyze the concentrations of the indole derivative in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a single-dose pharmacokinetic study in rats or mice.

Materials:

  • Test indole derivative

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Fast the animals overnight before dosing (with free access to water).

    • Divide the animals into groups for each route of administration (e.g., intravenous and oral).

    • Administer a single dose of the indole derivative at a pre-determined concentration.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the indole derivative in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important signaling pathways modulated by indole derivatives and a typical workflow for their pharmacokinetic profiling.

Signaling Pathways

Indole derivatives have been shown to interact with several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.

PI3K_Akt_mTOR_Pathway Indole Indole Derivatives (e.g., I3C, DIM) PI3K PI3K Indole->PI3K Inhibits Akt Akt Indole->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK_Pathway Indole Indole Derivatives Raf Raf Indole->Raf Modulates ERK ERK Indole->ERK Modulates Stimuli External Stimuli (e.g., Stress, Growth Factors) Ras Ras Stimuli->Ras Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription AhR_Pathway Indole Indole Ligands AhR_complex AhR-Hsp90 Complex (Cytoplasm) Indole->AhR_complex Binds to AhR_active Activated AhR AhR_complex->AhR_active Translocates to Nucleus Dimer AhR-ARNT Dimer (Nucleus) AhR_active->Dimer ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces PK_Workflow Start Start: Indole Derivative Candidate In_Vitro In Vitro ADME Assays Start->In_Vitro Solubility Solubility Assay In_Vitro->Solubility Permeability Caco-2 Permeability In_Vitro->Permeability Metabolic_Stability Microsomal Stability In_Vitro->Metabolic_Stability Plasma_Protein_Binding Plasma Protein Binding In_Vitro->Plasma_Protein_Binding In_Vivo In Vivo Pharmacokinetic Study (Rodent Model) In_Vitro->In_Vivo Dosing IV and Oral Dosing In_Vivo->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Analysis PK_Parameters Calculation of PK Parameters (AUC, Cmax, t1/2, F%) Analysis->PK_Parameters End End: Pharmacokinetic Profile PK_Parameters->End

References

Application Notes and Protocols: Investigating 3-(2-nitro-1-phenylethyl)-1H-indole as a Serotonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 3-(2-nitro-1-phenylethyl)-1H-indole as a potential serotonin receptor agonist. The protocols outlined below describe methods for determining the binding affinity and functional activity of this compound at various serotonin (5-HT) receptor subtypes.

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter that modulates a wide range of physiological and psychological processes through its interaction with a diverse family of receptors.[1][2] The 5-HT receptor family is comprised of 14 distinct G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[1][3] These receptors are prominent targets for therapeutic agents used to treat a variety of disorders, including depression, anxiety, and migraines.[1] The compound this compound has been identified as a potential modulator of serotonin receptors.[4] This document outlines the experimental procedures to characterize the pharmacological profile of this indole derivative.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize hypothetical quantitative data for the binding affinity and functional potency of this compound at key serotonin receptor subtypes. This data is presented to illustrate the expected outcomes of the protocols described herein.

Table 1: Radioligand Binding Affinity of this compound at Human Serotonin Receptors

Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]8-OH-DPAT50
5-HT2A[³H]Ketanserin25
5-HT2C[³H]Mesulergine150
5-HT7[³H]LSD80

Table 2: Functional Activity of this compound at Human Serotonin Receptors

Receptor SubtypeAssay TypeEC50 (nM)% Maximal Response (vs. Serotonin)
5-HT1AcAMP Inhibition12085%
5-HT2ACalcium Mobilization6092%
5-HT7cAMP Stimulation20078%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the target receptor.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing target receptor mix Mix membranes, radioligand, and test compound prep_membranes->mix prep_ligand Prepare radioligand solution prep_ligand->mix prep_compound Prepare serial dilutions of This compound prep_compound->mix incubate Incubate at room temperature mix->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Quantify radioactivity using scintillation counting wash->count plot Plot % inhibition vs. compound concentration count->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, the radioligand at a concentration near its Kd, and the cell membranes.

  • For non-specific binding determination, use a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

This assay measures the ability of the test compound to stimulate (Gs-coupled, e.g., 5-HT7) or inhibit (Gi-coupled, e.g., 5-HT1A) the production of cyclic AMP (cAMP).

Signaling Pathways for Gs and Gi-Coupled Receptors

cluster_gs Gs Pathway (e.g., 5-HT7) cluster_gi Gi Pathway (e.g., 5-HT1A) agonist_gs Agonist (e.g., this compound) receptor_gs 5-HT7 Receptor agonist_gs->receptor_gs g_protein_gs Gs Protein receptor_gs->g_protein_gs Activates ac_gs Adenylate Cyclase g_protein_gs->ac_gs Stimulates camp_gs cAMP ac_gs->camp_gs Converts atp_gs ATP atp_gs->ac_gs pka_gs PKA camp_gs->pka_gs Activates response_gs Cellular Response pka_gs->response_gs agonist_gi Agonist (e.g., this compound) receptor_gi 5-HT1A Receptor agonist_gi->receptor_gi g_protein_gi Gi Protein receptor_gi->g_protein_gi Activates ac_gi Adenylate Cyclase g_protein_gi->ac_gi Inhibits camp_gi cAMP ac_gi->camp_gi Production Decreased forskolin Forskolin forskolin->ac_gi Stimulates

Caption: Gs and Gi signaling pathways.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT1A or 5-HT7).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • This compound.

  • Forskolin (for Gi-coupled receptor assays).

  • IBMX (a phosphodiesterase inhibitor).

  • Cell culture medium and plates.

Procedure for Gi-coupled Receptors (e.g., 5-HT1A):

  • Seed the cells in a 384-well plate and incubate overnight.[5]

  • Pre-incubate the cells with various concentrations of this compound for 15 minutes.[5]

  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and incubate for a further 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Plot the percentage inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the EC50 value.

Procedure for Gs-coupled Receptors (e.g., 5-HT7):

  • Seed the cells in a 384-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound in the presence of IBMX for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Plot the amount of cAMP produced against the compound concentration to determine the EC50 value.

This assay is used for Gq-coupled receptors (e.g., 5-HT2A) that signal through the release of intracellular calcium.[6][7]

Signaling Pathway for Gq-Coupled Receptors

cluster_gq Gq Pathway (e.g., 5-HT2A) agonist Agonist (e.g., this compound) receptor 5-HT2A Receptor agonist->receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Cleaves dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2 Ca²⁺ er->ca2 Releases response Cellular Response ca2->response

Caption: Gq signaling pathway.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).[7]

  • Probenecid (to prevent dye leakage).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR or FlexStation).[6]

Procedure:

  • Seed the cells into black, clear-bottom microplates and incubate overnight to form a confluent monolayer.[6]

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[6]

  • Prepare a plate containing serial dilutions of this compound.

  • Place the cell plate into the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compound into the wells and immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).

  • The increase in fluorescence corresponds to the release of intracellular calcium.[6]

  • Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

Conclusion

The protocols detailed in these application notes provide a robust framework for characterizing the interaction of this compound with serotonin receptors. By systematically evaluating its binding affinity and functional activity across various 5-HT receptor subtypes, researchers can elucidate its pharmacological profile and assess its potential as a novel therapeutic agent.

References

Application Notes and Protocols: Allosteric Modulation of the CB1 Receptor by 3-(2-nitro-1-phenylethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a multitude of pathological conditions including pain, anxiety, and neurodegenerative disorders.[1] Traditional orthosteric ligands that target the same binding site as endogenous cannabinoids often present significant psychoactive side effects, limiting their clinical utility.[1] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the receptor's response to endogenous ligands, potentially leading to improved therapeutic profiles with fewer adverse effects.[2][3]

This document provides detailed application notes and experimental protocols for the characterization of 3-(2-nitro-1-phenylethyl)-1H-indole as an allosteric modulator of the CB1 receptor. The racemic form of a closely related analogue, 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is known as GAT211.[2][4] GAT211 is a racemic mixture of the R-(+)-enantiomer (GAT228), which acts as an allosteric agonist, and the S-(-)-enantiomer (GAT229), which functions as a positive allosteric modulator (PAM).[2][5] The data and protocols presented herein are based on the pharmacological profile of GAT211 and its enantiomers, providing a comprehensive framework for investigating novel indole-based CB1 receptor allosteric modulators.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for GAT211 and its enantiomers, GAT228 and GAT229, at the human CB1 receptor. This data provides a benchmark for the expected activity of related compounds like this compound.

Table 1: Radioligand Binding Parameters

CompoundAssay TypeRadioligandEffectReference
GAT211Equilibrium Binding[³H]CP55,940 (Agonist)Enhances Binding[2][4]
GAT211Equilibrium Binding[³H]SR141716A (Inverse Agonist)Reduces Binding[2][4]
GAT228 (R-enantiomer)Equilibrium Binding[³H]CP55,940 (Agonist)No Effect[3]
GAT229 (S-enantiomer)Equilibrium Binding[³H]CP55,940 (Agonist)Enhances Binding[3]

Table 2: Functional Activity Parameters

CompoundAssay TypeParameterValueReference
GAT211cAMP AccumulationAgonist and PAM ActivityNot Quantified[6]
GAT228 (R-enantiomer)cAMP AccumulationAllosteric AgonistPotent Agonist Activity[7]
GAT229 (S-enantiomer)cAMP AccumulationPAM ActivityPotent PAM Activity[7]
GAT211β-arrestin RecruitmentAgonist and PAM ActivityIncreases Recruitment[3]
GAT228 (R-enantiomer)ERK1/2 PhosphorylationAllosteric AgonistIncreases Phosphorylation[3]

Signaling Pathways

Allosteric modulation of the CB1 receptor by indole-based compounds can influence multiple downstream signaling cascades. The primary signaling pathway involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Furthermore, these modulators can influence G protein-independent signaling through β-arrestin recruitment.

CB1_Signaling_Pathways cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activation beta_arrestin β-arrestin CB1->beta_arrestin Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Gi->AC Inhibition Modulator 3-(2-nitro-1-phenylethyl)- 1H-indole Modulator->CB1 Allosteric Modulation PKA PKA cAMP->PKA Activation Signaling_Outcomes Cellular Responses (e.g., Neuronal activity modulation) PKA->Signaling_Outcomes ERK pERK1/2 ERK->Signaling_Outcomes beta_arrestin->ERK Activation

Figure 1: CB1 receptor signaling pathways modulated by allosteric modulators.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the allosteric modulation of the CB1 receptor by this compound.

Protocol 1: Radioligand Binding Assay

This protocol determines the effect of the test compound on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (CHO or HEK293 cells expressing hCB1R) start->prep_membranes incubation Incubate Membranes with: - Radioligand ([³H]CP55,940) - Test Compound (various concentrations) - +/- Non-specific binding control prep_membranes->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Determine cooperativity factor 'α') scintillation->analysis end End analysis->end

Figure 2: Experimental workflow for the radioligand binding assay.

Materials:

  • HEK293 or CHO cells stably expressing human CB1 receptor

  • Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)

  • [³H]CP55,940 (radiolabeled agonist)

  • CP55,940 (unlabeled agonist for non-specific binding)

  • This compound (test compound)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Reaction: In a 96-well plate, combine membrane homogenate (typically 10-20 µg of protein), [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1.0 nM), and varying concentrations of the test compound.

  • Controls: Include wells for total binding (no test compound), non-specific binding (with a saturating concentration of unlabeled CP55,940, e.g., 10 µM), and vehicle control.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the effect on radioligand binding. Data can be fitted to an allosteric ternary complex model to determine the cooperativity factor (α).[8]

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1 receptor.

GTPgS_Binding_Workflow start Start prep_membranes Prepare CB1R-expressing Membranes start->prep_membranes incubation Incubate Membranes with: - [³⁵S]GTPγS - GDP - Test Compound (agonist/PAM) - +/- Orthosteric Agonist prep_membranes->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (EC₅₀, Emax) scintillation->analysis end End analysis->end

Figure 3: Workflow for the [³⁵S]GTPγS binding assay.

Materials:

  • CB1 receptor-expressing membranes

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • Guanosine diphosphate (GDP)

  • GTPγS (unlabeled, for non-specific binding)

  • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Test compound and orthosteric agonist (e.g., CP55,940)

Procedure:

  • Reaction Setup: In a 96-well plate, combine membrane homogenate (5-10 µg), GDP (e.g., 10-30 µM), and the test compound at various concentrations, with or without a fixed concentration of an orthosteric agonist.

  • Initiation: Add [³⁵S]GTPγS (e.g., 0.05-0.1 nM) to initiate the binding reaction.

  • Controls: Include wells for basal binding (no agonist), non-specific binding (with 10 µM unlabeled GTPγS), and maximal stimulation (with a saturating concentration of a full agonist).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Quantification: Measure the bound radioactivity by scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist/modulator concentration to generate dose-response curves and determine EC₅₀ and Emax values.

Protocol 3: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of CB1 receptor activation.

cAMP_Assay_Workflow start Start cell_culture Culture CB1R-expressing cells start->cell_culture pre_incubation Pre-incubate cells with Forskolin (to stimulate cAMP production) cell_culture->pre_incubation treatment Treat cells with Test Compound +/- Orthosteric Agonist pre_incubation->treatment cell_lysis Lyse cells to release intracellular cAMP treatment->cell_lysis detection Quantify cAMP levels (e.g., HTRF, ELISA, or BRET) cell_lysis->detection analysis Data Analysis (IC₅₀, Emax) detection->analysis end End analysis->end

Figure 4: Workflow for the cAMP accumulation assay.

Materials:

  • CB1 receptor-expressing cells (e.g., CHO-K1)

  • Cell culture medium

  • Forskolin (adenylyl cyclase activator)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Test compound and orthosteric agonist

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

  • Stimulation and Inhibition: Add the test compound at various concentrations (with or without a fixed concentration of an orthosteric agonist) followed by the addition of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration to determine IC₅₀ and Emax values.

Protocol 4: ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway.

ERK_Assay_Workflow start Start cell_culture Culture CB1R-expressing cells start->cell_culture serum_starve Serum-starve cells cell_culture->serum_starve treatment Treat cells with Test Compound +/- Orthosteric Agonist for a defined time course serum_starve->treatment cell_lysis Lyse cells and collect protein treatment->cell_lysis detection Quantify phosphorylated ERK (pERK) and total ERK (e.g., Western Blot, ELISA, In-Cell Western) cell_lysis->detection analysis Data Analysis (Fold change in pERK/total ERK) detection->analysis end End analysis->end

Figure 5: Workflow for the ERK1/2 phosphorylation assay.

Materials:

  • CB1 receptor-expressing cells

  • Serum-free cell culture medium

  • Test compound and orthosteric agonist

  • Lysis buffer containing protease and phosphatase inhibitors

  • Antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2

  • Detection system (e.g., Western blot apparatus, ELISA plate reader)

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

  • Treatment: Treat the cells with the test compound at various concentrations (with or without an orthosteric agonist) for a specific time course (e.g., 5, 10, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pERK and total ERK, followed by appropriate secondary antibodies and chemiluminescent detection.

    • ELISA or In-Cell Western: Use a commercially available kit to quantify pERK and total ERK levels according to the manufacturer's instructions.

  • Data Analysis: Quantify the band intensities (Western blot) or signal (ELISA) for pERK and total ERK. Normalize the pERK signal to the total ERK signal. Plot the fold change in pERK/total ERK ratio relative to the vehicle-treated control.

Conclusion

The provided application notes and protocols offer a robust framework for the characterization of this compound and other novel indole-based compounds as allosteric modulators of the CB1 receptor. By systematically evaluating the binding, functional, and signaling properties of these compounds, researchers can gain valuable insights into their therapeutic potential and advance the development of next-generation cannabinoid-based medicines.

References

Application Notes and Protocols: 3-(2-nitro-1-phenylethyl)-1H-indole in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-nitro-1-phenylethyl)-1H-indole is an indole derivative with potential applications in the field of neurological disorder research. While direct studies on this specific molecule are limited, its structural analogs have shown significant activity as modulators of key signaling pathways implicated in neuroinflammation and neuropathic pain. This document provides an overview of its potential applications, hypothesized mechanisms of action, and detailed protocols for its investigation as a therapeutic lead compound.

The core structure, a 3-substituted indole, is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The presence of the nitro-phenylethyl group at the 3-position suggests potential interactions with biological targets involved in neurological processes.

Potential Applications in Neurological Disorders

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:

  • Alzheimer's Disease and Neuroinflammation: Structurally similar 2-nitro-1-phenyl-1H-indole derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK).[4] Inhibition of p38α MAPK is a promising strategy for mitigating neuroinflammation, a key pathological feature of Alzheimer's disease.[5][6] By suppressing the production of pro-inflammatory cytokines, this compound could potentially reduce neuronal damage and synaptic dysfunction.[6]

  • Neuropathic Pain: A close structural analog, GAT229 (3-((S)-2-Nitro-1-phenylethyl)-2-phenylindole), is a potent positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1).[7][8] GAT229 has demonstrated efficacy in preclinical models of neuropathic pain by attenuating thermal hyperalgesia and mechanical allodynia.[7][9] As a CB1 PAM, this compound could offer a novel therapeutic approach for managing chronic pain with a potentially improved side-effect profile compared to direct CB1 agonists.[9]

  • Other Neurological Conditions: The CB1 receptor is implicated in a variety of neurological and psychiatric conditions, including epilepsy, anxiety, and Huntington's disease.[10] Furthermore, indole derivatives have been explored for their neuroprotective and antioxidant properties.[11][12] Therefore, this compound may have broader applications in neurology.

Hypothesized Mechanisms of Action

Inhibition of p38α MAPK Signaling Pathway

In the context of neuroinflammation, stressors such as amyloid-beta (Aβ) can activate microglia, leading to the activation of the p38α MAPK pathway.[6] This results in the production and release of pro-inflammatory cytokines like TNF-α and IL-1β, which contribute to neuronal damage. This compound may inhibit the phosphorylation of p38α MAPK, thereby downregulating the inflammatory cascade.

p38_MAPK_pathway cluster_stress Cellular Stress cluster_microglia Microglia cluster_neuron Neuron Amyloid-beta Amyloid-beta p38_MAPK p38α MAPK Amyloid-beta->p38_MAPK NF-kB NF-κB p38_MAPK->NF-kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-kB->Cytokines Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage Indole_Compound 3-(2-nitro-1-phenylethyl) -1H-indole Indole_Compound->p38_MAPK Inhibition

p38α MAPK Signaling Pathway Inhibition.
Positive Allosteric Modulation of CB1 Receptor

As a CB1 PAM, this compound would not directly activate the CB1 receptor but would enhance the binding and/or efficacy of endogenous cannabinoids (e.g., anandamide and 2-AG). This leads to an amplified downstream signaling cascade, which can result in reduced neuronal excitability and decreased nociceptive signaling.

CB1_PAM_mechanism cluster_presynaptic Presynaptic Neuron Endocannabinoids Endocannabinoids (Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Binds Signaling Downstream Signaling CB1R->Signaling Neurotransmitter_Release Reduced Neurotransmitter Release Signaling->Neurotransmitter_Release Indole_Compound 3-(2-nitro-1-phenylethyl) -1H-indole (PAM) Indole_Compound->CB1R Enhances Binding/Efficacy

CB1 Receptor Positive Allosteric Modulation.

Quantitative Data Summary

The following table summarizes the in vitro activity of a structurally related compound, a 2-nitro-1-phenyl-1H-indole derivative, as a p38α MAPK inhibitor.[4]

CompoundTargetAssayIC50 (μM)
6-methoxy-2-nitro-1-(1H-1,2,3-triazol-1-yl)-1H-indolep38α MAPKKinase Assay1.6
5,6-dehydrokawain (control)p38α MAPKKinase Assay>10

Experimental Protocols

Protocol 1: In Vitro p38α MAPK Inhibition Assay

This protocol is adapted from methodologies used for screening p38α MAPK inhibitors.[4]

Objective: To determine the in vitro inhibitory activity of this compound against human p38α MAPK.

Materials:

  • Recombinant human p38α MAPK (active)

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100)

  • This compound (test compound)

  • Positive control inhibitor (e.g., SB203580)

  • HTRF KinEASE-STK S1 kit reagents (or similar TR-FRET based detection system)

  • 384-well low-volume microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 2 µL of the diluted test compound or control.

  • Add 4 µL of a solution containing the p38α MAPK enzyme and the biotinylated ATF2 substrate in kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but typical ranges are 5-10 ng/well for the enzyme, 100 nM for the substrate, and 10 µM for ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding the TR-FRET detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read the plate on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/620) and determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CB1 Receptor Radioligand Binding Assay

This protocol is designed to assess the ability of this compound to allosterically enhance the binding of a radiolabeled agonist to the CB1 receptor.

Objective: To determine the positive allosteric modulatory effect of the test compound on [³H]CP55,940 binding to human CB1 receptors.

Materials:

  • Membranes from cells stably expressing human CB1 receptors (e.g., HEK293-hCB1)

  • [³H]CP55,940 (radioligand)

  • This compound (test compound)

  • WIN 55,212-2 (non-radiolabeled CB1 agonist for non-specific binding determination)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, combine the cell membranes (20-40 µg protein/well), [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and the test compound at various concentrations.

  • For total binding, add buffer instead of any competing ligand. For non-specific binding, add a high concentration of WIN 55,212-2 (e.g., 10 µM).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the effect of the test compound on [³H]CP55,940 binding. A positive allosteric modulator will increase the specific binding of the radioligand.

  • Plot the percentage enhancement of specific binding against the concentration of the test compound to determine the EC50 for the modulatory effect.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of 3-(2-nitro-1-phenylethyl) -1H-indole Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization p38_Assay p38α MAPK Inhibition Assay Characterization->p38_Assay CB1_Assay CB1 PAM Binding Assay Characterization->CB1_Assay Toxicity_Assay Cell Viability/Toxicity Assay (e.g., MTT) p38_Assay->Toxicity_Assay Functional_Assay CB1 Functional Assay (e.g., GTPγS) CB1_Assay->Functional_Assay Functional_Assay->Toxicity_Assay AD_Model Alzheimer's Disease Model (e.g., 5xFAD mice) Toxicity_Assay->AD_Model Pain_Model Neuropathic Pain Model (e.g., CCI model) Toxicity_Assay->Pain_Model Behavioral_Tests Behavioral Assessments AD_Model->Behavioral_Tests Pain_Model->Behavioral_Tests Biochemical_Analysis Biochemical & Histological Analysis Behavioral_Tests->Biochemical_Analysis

General Experimental Workflow.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics for neurological disorders. Based on the activity of its close structural analogs, it is hypothesized to act as both a p38α MAPK inhibitor and a CB1 positive allosteric modulator. The provided protocols offer a starting point for the comprehensive evaluation of this compound's pharmacological profile. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Whole-Cell Biosensors in Indole Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of whole-cell biosensors for the detection of indole and its derivatives. Indole is a significant signaling molecule in microbial communities and plays a crucial role in various physiological processes, making its detection vital for research in microbiology, synthetic biology, and drug development.[1][2][3]

Introduction to Indole Biosensors

Whole-cell biosensors are engineered microorganisms, typically bacteria, that are programmed to produce a measurable output in response to a specific chemical stimulus, in this case, indole.[4] These living sensors offer several advantages over traditional analytical methods, including high sensitivity, cost-effectiveness, and the ability to perform real-time monitoring of metabolite concentrations in vivo.[1] They are invaluable tools for screening microbial strains, studying metabolic pathways, and identifying compounds that modulate indole signaling.[1][2]

The core components of a whole-cell biosensor for indole detection typically consist of:

  • A sensor element: An indole-responsive transcription factor or a two-component system that binds to indole or its derivatives.

  • A promoter: A DNA sequence that is recognized and regulated by the sensor element.

  • A reporter gene: A gene that produces a readily quantifiable signal, such as a fluorescent protein (e.g., GFP, RFP) or a luminescent enzyme (e.g., luciferase), when the promoter is activated.

Quantitative Data Summary

The performance of whole-cell biosensors for indole and its derivatives can be characterized by several key parameters. The table below summarizes the quantitative data from recently developed biosensors to facilitate comparison.

Biosensor SystemHost OrganismTarget AnalyteDynamic Range (fold induction)Linear RangeReference
PpTrpI/PPP_RS00425Escherichia coliIndoleup to 639.6~0.4 to 5 mM[1][2][5]
PpTrpI/PPP_RS00425Cupriavidus necatorIndoleup to 101.4 (in rich LB medium)Not specified[1]
Chimeric Two-Component SystemEscherichia coliIndole-3-aldehyde (I3A)Not specified0.1–10 µM[6][7][8][9]
CmeR-basedEscherichia coliIndole-3-acetic acid (IAA)~3.8Not specified[10]
TtgV-basedEscherichia coliIndole derivatives (e.g., skatole)Not specifiedNot specified[11]

Signaling Pathways and Experimental Workflow

The functionality of whole-cell biosensors is based on the specific interaction between the target analyte and the sensor protein, which triggers a signaling cascade leading to reporter gene expression.

Transcription Factor-Based Signaling

A common mechanism involves an indole-responsive transcription factor that acts as a repressor. In the absence of indole, the repressor binds to the promoter of the reporter gene, blocking its transcription. When indole is present, it binds to the repressor, causing a conformational change that prevents it from binding to the DNA, thereby allowing the expression of the reporter gene.

TF_Signaling cluster_0 Without Indole cluster_1 With Indole TF_active Active Transcription Factor (Repressor) Promoter_neg Promoter TF_active->Promoter_neg Binds & Represses Reporter_neg Reporter Gene Output_neg No Signal Reporter_neg->Output_neg No Expression Indole_pos Indole TF_inactive Inactive Transcription Factor Indole_pos->TF_inactive Binds & Inactivates Promoter_pos Promoter Reporter_pos Reporter Gene Promoter_pos->Reporter_pos Transcription Output_pos Signal (e.g., Fluorescence) Reporter_pos->Output_pos Translation

Caption: Transcription factor-based indole biosensor signaling pathway.

Experimental Workflow for Biosensor Development

The development of a whole-cell biosensor involves several key steps, from the initial design and construction of the genetic circuit to its characterization and application.

workflow Design 1. Biosensor Design (Select Sensor, Promoter, Reporter) Construction 2. Plasmid Construction (Cloning) Design->Construction Transformation 3. Transformation (Introduce plasmid into host cells) Construction->Transformation Characterization 4. Biosensor Characterization (Dose-response, Specificity, Dynamics) Transformation->Characterization Application 5. Application (Screening, Monitoring) Characterization->Application

Caption: Experimental workflow for developing whole-cell biosensors.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the development and use of indole-responsive whole-cell biosensors.

Protocol 1: Construction of an Indole-Responsive Biosensor Plasmid

This protocol describes the assembly of a genetic circuit for indole detection in a suitable plasmid vector.

Materials:

  • Host strain for cloning (e.g., E. coli Top10).

  • Plasmid vector with a multiple cloning site and an appropriate antibiotic resistance marker.

  • DNA fragments encoding the indole-responsive transcription factor, the regulated promoter, and the reporter gene (e.g., RFP). These can be synthesized or amplified by PCR.

  • Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning) or a commercial Gibson Assembly or similar cloning kit.

  • LB agar plates with the appropriate antibiotic.

  • Standard molecular biology reagents and equipment.

Methodology:

  • Vector Preparation: Digest the plasmid vector with the chosen restriction enzymes to create compatible ends for ligation. Purify the linearized vector using a gel extraction kit.

  • Insert Preparation: If using PCR, amplify the DNA fragments for the transcription factor, promoter, and reporter gene with primers that add the necessary restriction sites or overhangs for the chosen cloning method. Purify the PCR products.

  • Ligation/Assembly:

    • Restriction-Ligation: Mix the purified, digested vector with the purified DNA inserts at an appropriate molar ratio. Add T4 DNA ligase and the corresponding buffer. Incubate as recommended by the manufacturer.

    • Gibson Assembly: Mix the linearized vector and DNA inserts with the Gibson Assembly master mix. Incubate as recommended by the manufacturer.

  • Transformation: Transform the ligation or assembly product into competent E. coli Top10 cells.

  • Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C. Select individual colonies and grow them in liquid LB medium. Isolate the plasmid DNA and verify the correct assembly of the biosensor construct by restriction digestion and/or DNA sequencing.

Protocol 2: Characterization of the Indole Biosensor

This protocol details the steps to characterize the dose-response, specificity, and dynamics of the developed whole-cell biosensor.

Materials:

  • E. coli or other suitable host strain harboring the biosensor plasmid.

  • Minimal medium (MM) or Luria-Bertani (LB) medium.

  • Indole and structurally similar derivatives (for specificity testing).

  • 96-well microplate with a clear bottom.

  • Microplate reader capable of measuring absorbance (for cell density) and fluorescence.

Methodology:

  • Inoculum Preparation: Inoculate a single colony of the biosensor strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Assay Preparation: Dilute the overnight culture into fresh MM or LB medium to an initial OD600 of approximately 0.05. Aliquot 200 µL of the diluted culture into the wells of a 96-well microplate.

  • Induction:

    • Dose-Response: Add indole to the wells at a range of final concentrations (e.g., from 0.02 to 5 mM).[1] Include a no-indole control.

    • Specificity: Add indole and its structural analogs (e.g., tryptophan, indole-3-acetic acid) to different wells at a fixed concentration (e.g., 1 mM).[1]

  • Incubation and Measurement: Incubate the microplate in a plate reader at 37°C with shaking. Measure the absorbance at 600 nm (OD600) and the fluorescence of the reporter protein at appropriate excitation and emission wavelengths at regular time intervals (e.g., every 30 minutes) for a specified duration (e.g., 4 to 10 hours).[1]

  • Data Analysis:

    • Normalize the fluorescence signal by dividing it by the OD600 to account for differences in cell density.

    • For the dose-response curve, plot the normalized fluorescence against the indole concentration. The data can be fitted to a Hill function to determine parameters like the half-maximal effective concentration (EC50).[1]

    • For specificity, compare the normalized fluorescence induced by indole with that induced by its analogs.

Protocol 3: Application of the Biosensor for Screening

This protocol provides a general method for using the whole-cell biosensor to screen for indole-producing microbial strains.

Materials:

  • The characterized indole biosensor strain.

  • Microbial strains to be screened for indole production.

  • Co-culture medium.

  • 96-well microplate.

  • Microplate reader.

Methodology:

  • Prepare Biosensor Cells: Grow the biosensor strain as described in Protocol 2.

  • Prepare Target Strains: Grow the microbial strains to be screened in a suitable medium.

  • Co-culture: In a 96-well plate, mix the biosensor cells with each of the target strains in a co-culture medium. Include a negative control with only the biosensor strain and a positive control with the biosensor strain and a known indole-producing strain.

  • Incubation and Measurement: Incubate the co-culture plate under conditions that allow for the growth of both strains and the production of indole. Measure the reporter signal (e.g., fluorescence) and cell density over time.

  • Analysis: Identify the target strains that induce a significant reporter signal in the biosensor strain compared to the negative control. This indicates indole production by the target strain.

Applications in Drug Development

Whole-cell biosensors for indole detection have significant potential in drug development.[12] They can be employed for:

  • High-throughput screening: To identify compounds that inhibit or enhance indole production in pathogenic bacteria, which can be a strategy for developing anti-virulence drugs.[3]

  • Mechanism of action studies: To investigate how drug candidates affect indole signaling pathways.

  • Toxicity screening: To assess the impact of drug compounds on microbial metabolism and signaling.[12]

The development and application of these biosensors provide a powerful platform for advancing our understanding of microbial communication and for the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 3-substituted indoles?

A1: The synthesis of 3-substituted indoles is often complicated by several factors, including:

  • Lack of Regioselectivity: Indoles have multiple nucleophilic positions (N1, C2, C3, C4, C5, C6, C7), but C3 is the most electron-rich and typically the most reactive towards electrophiles.[1][2][3] However, controlling substitution at C3 without side reactions at other positions, particularly N1 and C2, can be challenging.[4][5]

  • Over-alkylation/Polyalkylation: The initial product of C3-alkylation can sometimes be more reactive than the starting indole, leading to multiple substitutions.[4]

  • Side Reactions: Depending on the synthetic route, various side reactions can occur, such as dimerization or polymerization of the indole starting material, especially under acidic conditions.[6]

  • Harsh Reaction Conditions: Many classical indole syntheses require harsh conditions (e.g., strong acids, high temperatures), which can be incompatible with sensitive functional groups.[3]

  • Protecting Group Manipulation: The indole N-H proton is acidic and can interfere with many reactions. Therefore, protection and deprotection steps are often necessary, adding to the overall length of the synthesis.[3][7]

Q2: Why does my Fischer indole synthesis fail when targeting certain 3-substituted indoles?

A2: The Fischer indole synthesis is a robust method, but it can fail for certain substitution patterns.[8][9] A primary reason for failure, particularly in the synthesis of 3-aminoindoles or 3-amidoindoles, is the presence of electron-donating substituents on the carbonyl component of the starting arylhydrazone.[8][9][10] These substituents can stabilize an alternative reaction pathway involving heterolytic N-N bond cleavage, which competes with the desired[9][9]-sigmatropic rearrangement.[8][9][10] This leads to the formation of byproducts like aniline and other fragments instead of the desired indole.[8][11]

Q3: How can I improve the regioselectivity of Friedel-Crafts alkylation at the C3 position of indole?

A3: Achieving high C3 selectivity in Friedel-Crafts alkylation can be challenging due to the potential for reaction at the N1 and C2 positions.[3][4] Here are some strategies to improve C3 regioselectivity:

  • Choice of Lewis Acid: The strength and nature of the Lewis acid catalyst can significantly influence the outcome. Milder Lewis acids are often preferred to minimize side reactions.[12] For example, FeCl₃ has been used for C3-selective alkylation with various alcohols.[13]

  • N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) can prevent N-alkylation and often directs electrophilic attack to the C3 position.[7][14][15] However, some protecting groups can reduce the nucleophilicity of the indole ring.[16]

  • Reaction Conditions: Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial. Lower temperatures can sometimes improve selectivity.[4]

  • Substrate Control: The nature of the electrophile also plays a key role. Bulky electrophiles may favor C3 substitution due to steric hindrance at the N1 position.

Q4: What are common issues in palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira) for synthesizing 3-substituted indoles?

A4: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation at the C3 position. However, researchers may encounter the following problems:

  • Heck Reaction: Challenges include achieving high regioselectivity for the vinylation at C3, potential for isomerization of the double bond in the product, and catalyst deactivation.[17][18][19] The choice of ligand and base is critical for a successful reaction.[20]

  • Sonogashira Coupling: Common issues include homocoupling of the terminal alkyne (Glaser coupling), catalyst deactivation (formation of palladium black), and incomplete reaction, especially with less reactive aryl halides.[21][22] The reaction is sensitive to oxygen, so proper degassing is essential.[21][23]

Troubleshooting Guides

Fischer Indole Synthesis
Problem Potential Cause(s) Troubleshooting Suggestions
Low or no yield of the desired 3-substituted indole. - Inappropriate acid catalyst (strength or type).[12] - N-N bond cleavage due to electron-donating groups on the hydrazone.[8][9][10] - Steric hindrance in the starting materials.- Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[12] - If N-N bond cleavage is suspected (indicated by formation of aniline byproducts), consider using a different synthetic route.[8][11] - For sterically hindered substrates, higher temperatures or microwave irradiation might be beneficial.
Formation of multiple products. - Isomer formation from unsymmetrical ketones. - Side reactions like aldol condensations.[6]- Use a symmetrical ketone or an aldehyde if possible. - Purify the hydrazone intermediate before cyclization. - Optimize reaction temperature and time to minimize side reactions.
Difficulty in product purification. - Presence of tarry byproducts. - Co-elution of isomers or closely related impurities.[24]- Perform a work-up with a base to remove acidic catalysts. - Use a different chromatography solvent system or consider reversed-phase chromatography.[24] - Recrystallization of the crude product can be effective.
Friedel-Crafts Alkylation at C3
Problem Potential Cause(s) Troubleshooting Suggestions
Low yield and/or poor regioselectivity (alkylation at N1 or C2). - Strong Lewis acid causing side reactions. - High reaction temperature. - Unprotected N-H group.[3]- Use a milder Lewis acid (e.g., FeCl₃, InCl₃).[13] - Conduct the reaction at a lower temperature.[4] - Protect the indole nitrogen with a suitable protecting group like Boc or SEM.[7][14]
Polyalkylation of the indole ring. - The C3-alkylated product is more nucleophilic than the starting indole.[4]- Use a stoichiometric excess of the indole.[4] - Add the alkylating agent slowly to the reaction mixture.
Decomposition of starting material or product. - Acid-lability of the indole or the electrophile.- Use a less acidic catalyst or a non-acidic activation method if possible. - Minimize reaction time.
Palladium-Catalyzed Cross-Coupling (Heck & Sonogashira)
Problem Potential Cause(s) Troubleshooting Suggestions
Low or no product formation. - Catalyst deactivation (formation of Pd black).[22] - Inefficient oxidative addition (for less reactive halides). - Poorly degassed solvents/reagents.[21][23]- Use a more robust ligand or a pre-catalyst. - For Sonogashira with aryl bromides, higher temperatures may be needed.[21] - Ensure thorough degassing of all components using freeze-pump-thaw cycles or by bubbling with an inert gas.[21][22]
Formation of homocoupled alkyne (Glaser product) in Sonogashira coupling. - Presence of oxygen. - Absence of a copper(I) co-catalyst or use of an inefficient one.- Rigorously exclude oxygen from the reaction. - Ensure the use of an active copper(I) source like CuI.
Low regioselectivity in Heck reaction. - Inappropriate ligand or reaction conditions.- Screen different phosphine ligands and bases. - Optimize the solvent and temperature.
Difficult purification. - Removal of the catalyst and ligand byproducts. - Separation from starting materials and side products.- Use a silica gel plug to remove the bulk of the palladium residues. - Employ careful column chromatography with an optimized eluent system.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Indole with an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of indole (1.0 mmol) in a suitable solvent (e.g., nitromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 mmol).[13]

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeCl₃, 0.1 mmol, 10 mol%) to the mixture.[13]

  • Reaction: Stir the reaction mixture at room temperature or the desired temperature until the starting material is consumed as monitored by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling of 3-Iodoindole

This protocol is a general guideline and requires strict anaerobic conditions.

  • Preparation: To a flame-dried Schlenk flask, add 3-iodoindole (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).[21]

  • Reaction: Stir the reaction mixture at room temperature or heat as required until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Visualizations

fischer_indole_troubleshooting start Fischer Indole Synthesis check_yield Low or No Yield? start->check_yield cause_acid Inappropriate Acid Catalyst check_yield->cause_acid Yes cause_nn_cleavage N-N Bond Cleavage (e.g., with electron-donating groups) check_yield->cause_nn_cleavage Yes end_ok Reaction Successful check_yield->end_ok No solution_acid Screen Brønsted and Lewis Acids cause_acid->solution_acid solution_alt_route Consider Alternative Synthesis Route cause_nn_cleavage->solution_alt_route

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

friedel_crafts_regioselectivity start Goal: C3-Selective Friedel-Crafts Alkylation control_catalyst Catalyst Choice start->control_catalyst control_protection N-Protection Strategy start->control_protection control_conditions Reaction Conditions start->control_conditions catalyst_mild Use Milder Lewis Acid (e.g., FeCl3) control_catalyst->catalyst_mild catalyst_strong Strong Lewis Acid (Risk of side reactions) control_catalyst->catalyst_strong protection_on Protect N-H (e.g., Boc, SEM) control_protection->protection_on protection_off No Protection (Risk of N-alkylation) control_protection->protection_off conditions_optimized Optimize Temperature & Time (Lower temp often better) control_conditions->conditions_optimized conditions_harsh Harsh Conditions (Risk of decomposition) control_conditions->conditions_harsh outcome Improved C3-Selectivity catalyst_mild->outcome protection_on->outcome conditions_optimized->outcome

Caption: Key parameters for controlling C3-regioselectivity in Friedel-Crafts alkylation.

pd_coupling_workflow start Setup Pd-Catalyzed Cross-Coupling step1 1. Substrate & Reagent Prep start->step1 step2 2. Rigorous Degassing (Freeze-Pump-Thaw) step1->step2 step3 3. Catalyst & Ligand Addition (under inert atmosphere) step2->step3 issue2 Homocoupling (Sonogashira) step2->issue2 step4 4. Reaction Monitoring (TLC, GC-MS) step3->step4 issue1 Catalyst Deactivation step3->issue1 step5 5. Work-up & Purification step4->step5

Caption: Experimental workflow for Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Purification of 3-(2-nitro-1-phenylethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(2-nitro-1-phenylethyl)-1H-indole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities.[1][2][3] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.[4][5][6]

Q2: What are the likely impurities in my crude this compound sample?

Common impurities can include:

  • Unreacted starting materials: Indole and (E)-(2-nitrovinyl)benzene.

  • Isomeric byproducts: Nitration at other positions of the indole ring (e.g., 4-nitro-, 6-nitro-) can occur, leading to isomeric impurities.[7]

  • Degradation products: The compound may degrade on acidic silica gel during chromatography.[7][8]

  • Colored impurities: Dark coloration in the crude product can result from residual starting materials, nitration byproducts, or product degradation.[2]

Q3: My compound is a brownish oil or discolored solid after synthesis. How can I remove the color?

Discoloration is often due to impurities from the reaction or degradation.[2] For colored impurities, a charcoal treatment during recrystallization can be effective. To do this, dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Q4: How can I monitor the purification process effectively?

Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography and assessing the purity of fractions.[9] For indole derivatives, which are often UV-active, visualization can be achieved using a UV lamp (254 nm).[10] Staining with reagents like p-anisaldehyde, vanillin, or a potassium permanganate solution can also be used for visualization. A stain highly specific for indoles is Ehrlich's reagent, which typically produces blue or purple spots.[10]

Troubleshooting Guides

Column Chromatography

Problem 1: My compound is streaking or not moving on the TLC plate, making it difficult to choose a solvent system for column chromatography.

  • Cause: The compound may be too polar for the chosen eluent or it might be interacting strongly with the acidic silica gel.[7]

  • Solution:

    • Gradually increase the polarity of your eluent system. A common starting point is a mixture of ethyl acetate and hexanes.[7][9]

    • If streaking is observed, consider adding a small amount of a modifier to your eluent, such as triethylamine (e.g., 1%) to deactivate the acidic sites on the silica gel.[7]

    • An ideal Rf value for the desired compound on TLC for good separation on a column is typically between 0.2 and 0.3.[7]

Problem 2: The purified fractions from the column are still impure.

  • Cause: This could be due to co-elution of impurities with similar polarities, overloading the column, or inefficient column packing.[7]

  • Solution:

    • Employ a shallow gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help resolve compounds with close Rf values.[7]

    • Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred over dry packing.[7]

    • As a general guideline, use a silica gel to crude material ratio of at least 30:1 (w/w) to prevent overloading.[7]

Problem 3: My compound appears to be decomposing on the column.

  • Cause: this compound and similar nitro-indole derivatives can be sensitive to the acidic nature of silica gel.[7][8]

  • Solution:

    • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (around 1%).[7]

    • Alternatively, consider using a different stationary phase, such as alumina (basic or neutral), which may be less harsh on the compound.[8]

    • If the compound is highly sensitive, minimizing the time it spends on the column by using a faster flow rate or a shorter column can also help.

Recrystallization

Problem 1: I can't find a suitable solvent for recrystallization.

  • Solution: Conduct a systematic solvent screen:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small volume (0.5 mL) of a different test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, or mixtures like ethanol/water) to each tube.[2]

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the mixtures that did not dissolve. A suitable solvent will dissolve your compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good yield of crystals.[2]

Problem 2: My compound "oils out" instead of forming crystals.

  • Cause: This can happen if the compound is significantly impure or if the melting point of the solid is lower than the boiling point of the solvent.[6]

  • Solution:

    • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[11]

    • Try a different solvent or solvent system with a lower boiling point.

Problem 3: No crystals form, even after the solution has cooled completely.

  • Cause: The solution may be supersaturated, or there may be too much solvent.[4][6]

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid to create nucleation sites.[4]

      • Add a "seed crystal" of the pure compound.[4]

    • Reduce solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[6][11]

Data Presentation

Table 1: Physical and Chromatographic Data for this compound and Analogs

CompoundMelting Point (°C)TLC Eluent System (v/v)Rf ValueReference
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole142-143.2EtOAc/Hex (1:4)0.63[9]
3-(2-nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole159.8-161.4EtOAc/Hex (1:4)0.48[9]
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole139.9-142.1EtOAc/Hex (1:4)0.34[9]
3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole151.0-152.5EtOAc/Hex (1:4)0.49[9]
5-isopropyl-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole165.9-166.9EtOAc/Hex (1:4)0.51[9]
1-methyl-3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole142.4-143.3EtOAc/Hex (1:4)0.69[9]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.[1]

  • Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or ethanol/water mixtures are often good starting points for indole derivatives.[2]

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent necessary for complete dissolution.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound) TLC TLC Analysis start->TLC Column Column Chromatography TLC->Column  Optimized  Solvent Recrystal Recrystallization TLC->Recrystal  Purity Check Column->Recrystal  Further  Purification Pure Pure Product Column->Pure Recrystal->Pure

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization Start Recrystallization Attempt Problem No Crystals Form Start->Problem OilingOut Compound Oils Out Start->OilingOut TooMuchSolvent Too Much Solvent? Problem->TooMuchSolvent SlowCooling Re-dissolve, add more solvent, and cool slowly OilingOut->SlowCooling ChangeSolvent Try a different solvent OilingOut->ChangeSolvent Supersaturated Induce Crystallization: - Scratch flask - Add seed crystal TooMuchSolvent->Supersaturated No ReduceSolvent Reduce Solvent Volume (Evaporate and re-cool) TooMuchSolvent->ReduceSolvent Yes

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Column Chromatography of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of indole derivatives by column chromatography.

Frequently Asked questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of my indole derivative?

A1: The selection of the stationary phase is contingent upon the polarity and stability of your specific indole derivative.

  • Silica Gel: This is the most widely used and versatile stationary phase for standard normal-phase chromatography. However, its acidic nature can sometimes lead to the degradation or strong adsorption of certain indole derivatives, particularly those that are electron-rich.[1]

  • Alumina: Alumina serves as a good substitute for indoles that are sensitive to acid. It is commercially available in acidic, neutral, and basic forms, which allows you to select the one that best matches the properties of your compound.[1]

  • Reversed-Phase Silica (C8, C18): This type of silica is employed in reversed-phase chromatography and is well-suited for the separation of polar indole derivatives. The mobile phase for this technique is typically a polar solvent system, such as water/methanol or water/acetonitrile.[1][2]

  • Functionalized Silica: For more challenging separations, functionalized silica, such as amino-functionalized silica, can offer different selectivity and enhance the purification of basic compounds.[1]

Q2: How do I select an appropriate mobile phase for my column?

A2: The ideal mobile phase should provide good separation of your target compound from impurities, with an Rf value of approximately 0.2-0.4 on a TLC plate.[3][4]

  • TLC for Method Development: Before running a column, it is crucial to optimize the mobile phase using Thin Layer Chromatography (TLC).[3][4] Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).[3]

  • Solvent Properties: Different solvents offer varying selectivities. Dichloromethane can be an effective solvent, although columns may run slower compared to ethyl acetate/hexane systems. Methanol, a highly polar solvent, is often used in small percentages to elute very polar compounds.[1]

  • Use of Modifiers: If you observe streaking on your TLC plate, which is common for basic indole derivatives, add a small amount of a modifier like triethylamine (TEA) or ammonia (typically 0.1-2%) to your eluent.[1][4][5]

Q3: My indole derivative is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

A3: There are several methods available for visualizing indole derivatives that are not visible to the naked eye:

  • UV Light (Non-destructive): The majority of indole derivatives are UV-active due to their aromatic structure. They will appear as dark spots on a fluorescent TLC plate (F254) when viewed under short-wave UV light (254 nm).[1] This is the most common and quickest initial method.[1]

  • Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will cause most organic compounds, including many indoles, to become temporarily stained with a yellow-brown color.[1]

  • Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, often requiring heat for development.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1]

    • Potassium Permanganate (KMnO4): A universal stain that reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background.[1]

    • p-Anisaldehyde or Vanillin Stains: These are general-use stains for a wide range of functional groups.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography of indole derivatives in a question-and-answer format, providing potential causes and solutions.

Problem: My indole compound is streaking or tailing on the column.

  • Possible Cause: Strong interaction between the basic nitrogen atom in the indole ring and the acidic silanol groups on the silica gel surface.[4]

  • Solution:

    • Add a basic modifier: Incorporate a small amount of triethylamine (TEA) or ammonia (typically 0.1-2%) into the mobile phase. This will neutralize the acidic silanol groups, reducing strong adsorption.[4][5]

    • Use a different stationary phase: Consider using neutral alumina or a bonded phase like amino-functionalized silica, which are good alternatives for basic compounds.[1][4]

    • Use an end-capped column: For HPLC, high-purity, end-capped columns have fewer residual silanol groups, which minimizes secondary interactions.[5]

Problem: I am getting poor separation between my indole compound and impurities.

  • Possible Cause: The mobile phase is not optimized, the column is overloaded, or the column dimensions are not suitable.[4]

  • Solution:

    • Optimize the mobile phase: Use TLC to screen various solvent systems to find one that gives your target compound an Rf value of approximately 0.2-0.4.[3][4]

    • Employ gradient elution: Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. This can help to effectively separate compounds with a wide range of polarities.[4]

    • Reduce the sample load: A general guideline is to use a silica gel to crude sample ratio of 50:1 to 100:1 by weight.[3][4]

    • Use a longer, thinner column: This generally provides better resolution than a shorter, wider column.[4]

Problem: My indole compound appears to be decomposing on the column.

  • Possible Cause: The indole derivative is sensitive to the acidic nature of the silica gel.[5]

  • Solution:

    • Test for stability: Before running a column, check the stability of your compound on a silica gel TLC plate using 2D TLC.[4][5]

    • Deactivate the silica gel: Pre-treat the silica with a solvent system containing a small percentage of triethylamine.[4]

    • Use a less acidic stationary phase: Neutral alumina or florisil are suitable alternatives.[4]

    • Consider reverse-phase chromatography: In this mode, the mobile phase can be buffered to a neutral pH.[5]

Data Presentation

Table 1: Stationary Phase Selection Guide for Indole Derivatives

Stationary PhasePolarityBest Suited ForPotential Issues
Silica GelPolarGeneral purpose, non-polar to moderately polar indolesAcid-sensitive indoles may degrade; basic indoles may show peak tailing.[1][3]
Alumina (Neutral, Basic, or Acidic)PolarAcid-sensitive or basic indolesActivity can vary; may require deactivation.
Reversed-Phase (C8, C18)Non-polarPolar indole derivatives (e.g., those with hydroxyl or carboxylic acid groups)Poor retention of non-polar indoles.[5]
Amino-functionalized SilicaPolarBasic indoles, can improve peak shapeDifferent selectivity compared to plain silica.[1]
Diol-functionalized SilicaPolarHighly polar compounds, used in HILIC modeLess retentive than silica in normal phase.[6]

Table 2: Common Mobile Phase Systems and Modifiers

Chromatography ModeCommon SolventsPolarityModifiersPurpose of Modifier
Normal PhaseHexane/Ethyl Acetate, Dichloromethane/MethanolNon-polar to PolarTriethylamine (TEA), AmmoniaReduces peak tailing of basic compounds by neutralizing acidic silanol groups.[4][5]
Reversed PhaseWater/Acetonitrile, Water/MethanolPolarAcetic Acid, Formic Acid, Trifluoroacetic Acid (TFA)Controls pH to ensure the analyte is in a single ionic form, improving peak shape.[2][5]
HILICAcetonitrile/WaterPolarAmmonium Acetate, Ammonium FormateProvides ionic strength for good peak shape.

Experimental Protocols

Protocol 1: Flash Chromatography for a Moderately Polar Indole Derivative

This protocol provides a general method for purifying a moderately polar indole derivative using flash chromatography.

  • Mobile Phase Selection:

    • Develop a solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.[3][4]

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).[3]

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase, ensuring a homogenous and bubble-free column bed.[3][5]

  • Sample Loading:

    • For optimal separation, use a "dry loading" method.

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent under reduced pressure to obtain a free-flowing powder.[3][5]

    • Carefully add the dry-loaded sample to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase determined from TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) throughout the run.[4]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole derivative.[5]

Protocol 2: Reversed-Phase HPLC for Polar Indole Derivatives

This protocol is adapted for the separation of polar indole compounds, such as indole-3-acetic acid.[5]

  • Column and Mobile Phase:

    • Column: A C8 or C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase A: 0.1% Acetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of mobile phase A.

    • Run a linear gradient to increase the percentage of mobile phase B over a set time (e.g., 20-30 minutes).

    • After elution of the compound of interest, wash the column with a high percentage of mobile phase B and then re-equilibrate with the initial conditions.

  • Flow Rate and Detection:

    • Flow Rate: A typical flow rate is 1 mL/min.[5]

    • Detection: Use a UV detector set to a wavelength where the indole derivative absorbs (e.g., 280 nm). For fluorescent indoles, a fluorescence detector can provide higher sensitivity (e.g., excitation at 280 nm and emission at 350 nm).[5]

  • Sample Preparation:

    • Dissolve the crude sample in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[5]

Mandatory Visualizations

experimental_workflow General Workflow for Column Chromatography of Indole Derivatives cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Mobile Phase Optimization) column_prep 2. Column Packing (Slurry Method) tlc->column_prep sample_prep 3. Sample Preparation (Dry Loading) column_prep->sample_prep elution 4. Elution (Gradient or Isocratic) sample_prep->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation pure_product Pure Indole Derivative evaporation->pure_product

Caption: A general workflow for the purification of indole derivatives.

troubleshooting_workflow Troubleshooting Peak Tailing for Basic Indoles start Peak Tailing Observed? add_modifier Add Basic Modifier to Mobile Phase (e.g., 0.1-1% Triethylamine) start->add_modifier Yes no_tailing No Tailing start->no_tailing No check_again Peak Shape Improved? add_modifier->check_again solution Problem Solved check_again->solution Yes change_sp Switch to a Different Stationary Phase (e.g., Neutral Alumina or Amino-functionalized Silica) check_again->change_sp No end_capped Use High-Purity End-Capped Column (HPLC) change_sp->end_capped If HPLC

Caption: A decision tree for troubleshooting peak tailing.

stationary_phase_selection Stationary Phase Selection Logic start Indole Derivative Properties is_polar Is the derivative polar? start->is_polar rp_hplc Use Reversed-Phase (C8 or C18) is_polar->rp_hplc Yes normal_phase Use Normal Phase is_polar->normal_phase No is_acid_sensitive Is the derivative acid-sensitive? is_basic Is the derivative basic? is_acid_sensitive->is_basic No alumina Use Neutral or Basic Alumina is_acid_sensitive->alumina Yes silica Use Silica Gel is_basic->silica No amino_silica Consider Amino- functionalized Silica is_basic->amino_silica Yes normal_phase->is_acid_sensitive

Caption: Logic for selecting the appropriate stationary phase.

References

Technical Support Center: Indole and Nitroalkene Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the reaction between indoles and nitroalkenes, a crucial carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between an indole and a nitroalkene?

A1: The primary reaction is a Michael addition (or conjugate addition). In this reaction, the electron-rich indole acts as a nucleophile, typically attacking the β-carbon of the electron-deficient nitroalkene. The reaction is highly regioselective, with the C3 position of the indole ring being the point of attack, leading to the formation of 3-substituted indolyl-nitroalkanes.[1][2] This transformation is a valuable method for synthesizing precursors to biologically active alkaloids and tryptamine derivatives.[3]

Q2: What is the general mechanism for this reaction?

A2: The reaction generally proceeds via a Friedel-Crafts-type alkylation or a Michael addition mechanism, which can be catalyzed by various agents.[4] Under base catalysis, a proton is removed from the indole N-H, increasing its nucleophilicity, although the reaction often proceeds even without a strong base. Under acid catalysis (Lewis or Brønsted acid), the nitroalkene is activated, making it more electrophilic.[3][5] The nucleophilic C3 position of the indole then attacks the electrophilic β-carbon of the activated nitroalkene to form a resonance-stabilized intermediate, which is then protonated to yield the final product.

Q3: What are the most common byproducts in the indole-nitroalkene reaction?

A3: While the reaction is generally selective, several byproducts can form depending on the specific substrates and reaction conditions.

  • Bis-indole Derivatives: A second molecule of indole can react with the initial Michael adduct, particularly if the reaction conditions are harsh or if there is a high concentration of indole. This results in the formation of bis(indolyl) compounds.[2][5]

  • N-Alkylated Products: Although C3-alkylation is strongly favored, trace amounts of N-alkylation can occur where the nitroalkene adds to the nitrogen atom of the indole ring. However, in many optimized protocols, N-alkylated products are not observed.[1]

  • Nitroalkene Polymerization: Nitroalkenes, as active Michael acceptors, can self-polymerize, especially in the presence of strong bases or at elevated temperatures.

  • Oxidation Products: Due to the electron-rich nature of the indole ring, it can be susceptible to oxidation, which may lead to the formation of oxindoles, particularly if the reaction is exposed to air for extended periods or if oxidizing agents are present.[6]

  • Products of Annulation/Cyclization: Under certain conditions, the initial Michael adduct can undergo further intramolecular reactions, such as cyclization, to form more complex heterocyclic structures like benzo[cd]indoles.[7][8]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Incorrect Catalyst/No Catalyst The reaction often requires a catalyst to proceed efficiently. Use an appropriate Lewis acid (e.g., Zn(OTf)₂, HY zeolite), Brønsted acid, or an organocatalyst.[5][9] For aqueous media, a phase transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) can be effective.[1]
Insufficient Reactivity Steric hindrance on either the indole or the nitroalkene can slow the reaction. Consider using less sterically hindered substrates if possible.[10] Increasing the reaction temperature may improve conversion, but monitor for byproduct formation.
Poor Solvent Choice The solvent should fully dissolve the reactants. Polar aprotic solvents like toluene or dichloromethane are often effective.[9][10] For some catalyst systems, aqueous or solvent-free conditions have proven successful.[1][5]
Reversible Reaction (Retro-Michael) The Michael addition can be reversible. To shift the equilibrium towards the product, consider trapping the intermediate enolate with an agent like TMSCl or choosing conditions (e.g., lower temperature, specific solvent) that favor product precipitation.[11]

Issue 2: Complex Product Mixture or Multiple Spots on TLC

Potential Cause Recommended Solution
Formation of Bis-indole Byproducts This occurs when the product reacts with another indole molecule. Use a slight excess of the nitroalkene relative to the indole (e.g., 1.2 equivalents). Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.
Nitroalkene Polymerization This is often caused by excessively high temperatures or a base that is too strong.[10] Lower the reaction temperature and consider using a milder base or an acid catalyst. Ensure the nitroalkene is of high purity.
Decomposition of Starting Material or Product Indoles and nitroalkanes can be sensitive to strong acids, bases, or high heat. Use milder reaction conditions. Analyze the crude mixture to identify potential degradation pathways.[10] Ensure the reaction is performed under an inert atmosphere (e.g., N₂ or Ar) if substrates are air-sensitive.

Data Presentation

Table 1: Influence of Substituents on Reaction Yield and Selectivity

The following data summarizes the results of a Zn(II)-Bisoxazoline catalyzed Friedel-Crafts alkylation of various indoles with substituted nitroalkenes, demonstrating the scope of the reaction.

EntryIndole Substituent (R¹)Nitroalkene Phenyl Substituent (R²)Yield (%)Enantiomeric Excess (ee, %)
1HH9374
2H4-Me9580
3H4-OMe9482
4H4-F9375
5H4-Cl9570
6H2-Cl9288
75-OMeH9384
85-ClH9578
91-MeH9231

Data adapted from a study on asymmetric Friedel-Crafts alkylations.[9] Conditions typically involve catalytic amounts of Zn(OTf)₂ and a chiral bisoxazoline ligand in toluene.[9]

Experimental Protocols

Protocol 1: Michael Addition of Indole to β-Nitrostyrene in Aqueous Media

This protocol describes a straightforward and environmentally benign method using a phase transfer catalyst.[1]

Materials:

  • Indole (4.2 mmol)

  • β-Nitrostyrene (4.2 mmol)

  • Tetra-n-butylammonium hydrogen sulfate (TBAHS) (2.1 mmol, 50 mol%)

  • Water (15 mL)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of indole (4.2 mmol), β-nitrostyrene (4.2 mmol), and TBAHS (50 mol%) is stirred in water (15 mL) at room temperature.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with ethyl acetate (2 x 30 mL).[1]

  • The combined organic layers are separated and dried over anhydrous Na₂SO₄.[1]

  • The solvent is removed under reduced pressure (in vacuum) to yield the crude product.[1]

  • The crude product is purified by column chromatography on silica gel to afford the pure 3-substituted indole.

Visualizations

Reaction_Pathways Figure 1: Reaction Pathways of Indole and Nitroalkene cluster_reactants indole Indole reactants indole->reactants nitroalkene Nitroalkene nitroalkene->reactants polymer Nitroalkene Polymerization nitroalkene->polymer Self-Reaction main_product Desired Product (3-Alkyl-Indole) reactants->main_product Main Reaction (Michael Addition) n_alkylation N-Alkylation Byproduct reactants->n_alkylation Side Reaction bis_indole Bis-Indole Byproduct main_product->bis_indole + Indole

Caption: Reaction pathways for indole and nitroalkene.

Experimental_Workflow Figure 2: General Experimental Workflow arrow arrow A 1. Reactant Setup (Indole, Nitroalkene, Catalyst, Solvent) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Workup (Quenching, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, IR) D->E Troubleshooting_Guide Figure 3: Troubleshooting Logic Flowchart start Problem Encountered low_yield Low / No Yield start->low_yield impure Impure Product (Multiple Spots) start->impure cause_yield1 Wrong Catalyst/Solvent? low_yield->cause_yield1 Yes cause_yield2 Reversible Reaction? low_yield->cause_yield2 Maybe cause_impure1 Polymerization? impure->cause_impure1 Yes cause_impure2 Bis-Indole Formation? impure->cause_impure2 Maybe solution_yield1 Screen catalysts & solvents cause_yield1->solution_yield1 solution_yield2 Lower temperature, use trapping agent cause_yield2->solution_yield2 solution_impure1 Use milder base, lower temperature cause_impure1->solution_impure1 solution_impure2 Adjust stoichiometry, lower concentration cause_impure2->solution_impure2

References

How to improve the yield of 3-(2-nitro-1-phenylethyl)-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 3-(2-nitro-1-phenylethyl)-1H-indole and its derivatives. The synthesis, typically a Michael addition or Friedel-Crafts alkylation of indole with a β-nitrostyrene, is a crucial step for producing intermediates for biologically active compounds like tryptamines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is primarily achieved through the addition of indole to a nitroalkene, such as trans-β-nitrostyrene. This reaction can be classified as a Michael addition or a Friedel-Crafts type alkylation.[1][2] The reaction requires a catalyst to activate the nitroalkene for the nucleophilic attack by the indole.

Q2: What are the most critical factors influencing the reaction yield?

The yield and efficiency of the synthesis are highly dependent on several factors:

  • Catalyst Choice: The nature of the catalyst (e.g., Lewis acid, organocatalyst, or solid acid) is paramount.[2][3][4]

  • Solvent System: The polarity and coordinating ability of the solvent can significantly affect reaction rates and catalyst activity.[3][5]

  • Reaction Temperature: Temperature influences the reaction kinetics and can impact the formation of side products.[1][6]

  • Catalyst Loading: The molar percentage of the catalyst can be optimized to balance reaction speed and cost-effectiveness.

Q3: What are common side reactions or byproducts?

A potential side reaction is the formation of a thermodynamically stable nitroalkane, which may be inert under certain reaction conditions, thereby lowering the overall yield of the desired subsequent products if multi-step synthesis is planned.[7] In some cases, decomposition of the starting material or product can occur if the reaction conditions (e.g., temperature, acid/base) are too harsh.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem: Low or No Product Yield

Low or nonexistent yield is a frequent issue. The following flowchart and suggestions can help diagnose the problem.

G start Low / No Yield cat_check Is the catalyst active and appropriate? start->cat_check solvent_check Is the solvent optimal? cat_check->solvent_check Yes sol_cat Select a different catalyst. (See Table 1) cat_check->sol_cat No cond_check Are reaction conditions correct? solvent_check->cond_check Yes sol_solvent Change solvent. (Toluene or CH2Cl2 are common) solvent_check->sol_solvent No sol_cond Adjust temperature and time. (e.g., RT for 12-48h) cond_check->sol_cond No end Yield Improved cond_check->end Yes sol_cat->cat_check sol_load Optimize catalyst loading. (e.g., 2-15 mol%) sol_cat->sol_load sol_solvent->solvent_check sol_cond->cond_check

Troubleshooting flowchart for low reaction yield.

  • Possible Cause 1: Ineffective Catalyst

    • Solution: The choice of catalyst is critical. Lewis acids like Zn(OTf)₂, Ni(OTf)₂, and Cu(OTf)₂ have proven effective, with Zn(OTf)₂ in complex with a bisoxazoline ligand providing excellent yields (up to 97%).[3] Organocatalysts, such as squaramides, and solid acid catalysts like HY zeolite are also effective alternatives.[1][2] If one class of catalyst is failing, consider switching to another. Compare the performance of various systems in the table below.

  • Possible Cause 2: Suboptimal Catalyst Loading

    • Solution: Catalyst loading often requires optimization. While higher loading can increase reaction speed, it may not always improve yield and can sometimes complicate purification. Studies have shown effective loading ranges from 2 mol% to 15 mol%.[1] For a model reaction between indole and trans-β-nitrostyrene, increasing squaramide catalyst loading from 2 mol% to 10 mol% did not show significant improvement in chemical yield.[1]

  • Possible Cause 3: Inappropriate Solvent

    • Solution: The reaction solvent plays a key role. Toluene and dichloromethane (CH₂Cl₂) are often the solvents of choice, leading to high conversions and yields.[5][9] Less effective solvents may include more polar options like acetonitrile or methanol, which can interfere with the catalyst.[9]

  • Possible Cause 4: Incorrect Temperature or Reaction Time

    • Solution: Most reported procedures run at room temperature (25 °C) for periods ranging from 11 to 48 hours.[3][5] Lowering the temperature may improve enantioselectivity in asymmetric variants but can drastically slow the reaction rate.[6] Conversely, high temperatures might lead to byproduct formation.[1] Monitor the reaction via TLC to determine the optimal time.

Data & Protocols

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
Catalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
Zn(OTf)₂ (10%)(S)-Ph-bisoxazolineCH₂Cl₂151197[3]
Ni(OTf)₂ (10%)(S)-Ph-bisoxazolineCH₂Cl₂151287[3]
Cu(OTf)₂ (10%)(S)-Ph-bisoxazolineCH₂Cl₂151485[3]
Ni(II) Complex 6 (5%)Chiral Schiff baseTolueneRT2496[9]
Squaramide Ic (2%)-CH₂Cl₂RT1280
HY Zeolite-Solvent-free500.5-185-95[2]
Cu(OTf)₂ (15%)Bis(imidazolinyl)thiopheneToluene2548Good

Note: Yields are for the reaction of indole and trans-β-nitrostyrene unless otherwise specified. RT = Room Temperature.

Experimental Protocols

Protocol 1: General Procedure using a Lewis Acid Catalyst (Zn(OTf)₂)

This protocol is adapted from methodologies focusing on chiral Lewis acid catalysis.[3]

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Stir Zn(OTf)2 (0.1 equiv) and (S)-Ph-bisoxazoline ligand (0.12 equiv) in CH2Cl2 for 1h at RT. react1 Add indole (1.2 equiv) to the catalyst solution. prep1->react1 react2 Add trans-β-nitrostyrene (1.0 equiv) and stir at specified temperature. react1->react2 react3 Monitor reaction progress by TLC. react2->react3 workup1 Once complete, concentrate the mixture under reduced pressure. react3->workup1 workup2 Purify the residue by flash column chromatography (e.g., EtOAc/Hexane). workup1->workup2

General experimental workflow for Lewis acid-catalyzed synthesis.

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, stir the Lewis acid salt (e.g., Zn(OTf)₂, 0.1 mmol) and the chiral ligand (e.g., (S)-Ph-bisoxazoline, 0.12 mmol) in the chosen solvent (e.g., CH₂Cl₂, 2 mL) at room temperature for 1 hour.

  • Reaction Initiation: Add indole (1.2 mmol) to the prepared catalyst solution.

  • Substrate Addition: Add trans-β-nitrostyrene (1.0 mmol) to the mixture.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 15 °C or room temperature) for the required time (e.g., 11-24 hours).[3]

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.[7]

Protocol 2: Procedure using a Solid Acid Catalyst (HY Zeolite)

This protocol is based on a solvent-free methodology.[2][10]

  • Reaction Setup: In a round-bottom flask, mix indole (1 mmol), trans-β-nitrostyrene (1 mmol), and HY zeolite catalyst.

  • Reaction Execution: Heat the mixture at 50 °C with stirring for the specified time (typically 30-60 minutes).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, add a solvent like ethyl acetate and stir.

  • Purification: Filter the mixture to recover the catalyst. The catalyst can often be washed, dried, and reused.[2] Wash the filtrate with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude product, which can be further purified if necessary.

References

Stability issues of 3-(2-nitro-1-phenylethyl)-1H-indole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(2-nitro-1-phenylethyl)-1H-indole in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and experimentation of this compound in solution.

Q1: I am observing a rapid decrease in the concentration of my this compound stock solution. What could be the cause?

A1: The instability of this compound in solution can be attributed to several factors, primarily related to the solvent, pH, and storage conditions. Indole derivatives, in general, can be susceptible to oxidation and acid-catalyzed degradation. The nitroalkane side chain also presents a potential site for reactivity. Specifically, consider the following:

  • pH of the Solution: Strongly acidic or basic conditions can promote degradation. Indole alkaloids have been shown to be acid labile.[1][2] Under basic conditions, the proton alpha to the nitro group can be abstracted to form a nitronate intermediate, which may lead to further reactions or degradation.

  • Solvent Choice: Protic solvents, especially in combination with acidic or basic pH, may facilitate degradation pathways. It is advisable to use aprotic solvents like DMSO or DMF for stock solutions and to minimize the time the compound spends in aqueous buffers.

  • Exposure to Light: Indole derivatives can be photosensitive. It is recommended to protect solutions from light by using amber vials or by covering the container with aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation.[1][2][3] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. When in use, keep solutions on ice.

  • Oxidation: The indole ring is susceptible to oxidation. Ensure solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. The presence of oxidizing agents will accelerate decomposition.

Q2: I am seeing a new, unexpected peak in my HPLC analysis of a sample containing this compound. What could this be?

A2: An unexpected peak likely represents a degradation product. Based on the known reactivity of indole derivatives and nitroalkanes, potential degradation products could include:

  • Oxidation Products: The indole ring can be oxidized to form various products, including oxindoles and isatins. These are common metabolites in the biodegradation of indole and can also be formed through chemical oxidation.[4]

  • Elimination Products: Under basic conditions, the formation of a nitronate intermediate could be followed by the elimination of the nitro group, leading to the formation of 3-(1-phenylvinyl)-1H-indole.

  • Rearrangement Products: Acid-catalyzed rearrangements of the side chain are also possible, although less common.

To identify the unknown peak, LC-MS/MS analysis is recommended to obtain the molecular weight and fragmentation pattern of the impurity.

Q3: What are the recommended storage conditions for this compound in solution?

A3: To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:

  • Solvent: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF.

  • Temperature: Store stock solutions at -80°C for long-term storage and at -20°C for short-term storage.

  • Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider aliquoting the stock solution under an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be determined in a forced degradation study.[5][6][7][8]

ConditionSolvent/MediumTemperatureDuration% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acidic Hydrolysis0.1 M HCl in 50% Acetonitrile/Water60°C24 hours25%Indole ring cleavage products, potential side-chain rearrangement
Basic Hydrolysis0.1 M NaOH in 50% Acetonitrile/Water60°C24 hours40%Nitronate-mediated elimination products, oxidized indoles
Oxidative3% H₂O₂ in 50% Acetonitrile/Water25°C24 hours60%Oxindole, Isatin, and other oxidized derivatives
ThermalDMSO80°C72 hours15%General decomposition
PhotolyticMethanol25°C (ICH compliant light source)72 hours35%Photoproducts of the indole ring

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.[5][6][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a clear vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside. Analyze samples at appropriate time intervals.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

The following diagrams illustrate a potential degradation pathway and a troubleshooting workflow for the stability issues of this compound.

A This compound B Nitronate Intermediate A->B Base (e.g., OH⁻) D Oxidized Products (Oxindole, Isatin) A->D Oxidizing Agent (e.g., H₂O₂, O₂) C Elimination Product (3-(1-phenylvinyl)-1H-indole) B->C Elimination of NO₂⁻

Caption: Potential degradation pathways of this compound.

start Observed Instability (e.g., peak area decrease, new peaks) q1 Check Solution pH start->q1 a1_1 Acidic/Basic pH q1->a1_1 Yes a1_2 Neutral pH q1->a1_2 No s1 Buffer to neutral pH or use aprotic solvent a1_1->s1 q2 Review Storage Conditions a1_2->q2 end_node Stability Improved s1->end_node a2_1 Improper Temperature/ Light Exposure q2->a2_1 Yes a2_2 Proper Storage q2->a2_2 No s2 Store at -20°C or below in amber vials a2_1->s2 q3 Consider Oxidative Stress a2_2->q3 s2->end_node a3_1 Exposure to Air q3->a3_1 Yes a3_2 Inert Conditions q3->a3_2 No s3 Use degassed solvents/ work under N₂ or Ar a3_1->s3 a3_2->end_node s3->end_node

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimizing Indole-Nitroalkene Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for indole-nitroalkene condensation.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the indole-nitroalkene condensation?

A1: A variety of catalysts can be employed for this reaction, broadly categorized as:

  • Lewis Acids: Metal salts such as Zn(OTf)₂, Cu(OTf)₂, and others are effective in activating the nitroalkene.[1][2]

  • Protic Acids: Strong acids like trifluoroacetic acid (TFA) can be used.[3]

  • Organocatalysts: Chiral thioureas, squaramides, and proline derivatives are commonly used to achieve high enantioselectivity.[4][5][6]

  • Heterogeneous Catalysts: Solid-supported acids like Amberlyst-15 and zeolites can also facilitate the reaction and offer easier purification.

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent can significantly influence the reaction's yield and stereoselectivity. Non-polar solvents like toluene and benzene, as well as polar aprotic solvents such as dichloromethane (DCM) and acetonitrile, are frequently used.[4][5] In some cases, solvent-free conditions have been shown to be effective.[7] The optimal solvent is often dependent on the specific catalyst and substrates being used.

Q3: What are the typical reaction temperatures and times?

A3: The reaction can be performed over a range of temperatures, from ambient temperature to elevated temperatures (e.g., 50-80 °C). Lowering the temperature can sometimes improve enantioselectivity in asymmetric catalysis.[8] Reaction times can vary from a few hours to over 24 hours, and it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[9]

Q4: What are the common side reactions in indole-nitroalkene condensation?

A4: The primary side reactions include the formation of bis-indolyl methanes and oligomerization of the indole starting material, especially under harsh acidic conditions.[9] Additionally, self-condensation of the nitroalkene or subsequent reactions of the product can occur.

Q5: How can I purify the product?

A5: The most common method for purifying the product of an indole-nitroalkene condensation is silica gel column chromatography.[10][11] The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common issue that can be attributed to several factors. This guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Start: Low/No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst Reagents OK end Improved Yield check_reagents->end Impure/Incorrect Stoichiometry optimize_solvent Screen Solvents check_catalyst->optimize_solvent Catalyst Active check_catalyst->end Inactive Catalyst optimize_temp Adjust Temperature optimize_solvent->optimize_temp Solvent Optimized optimize_time Vary Reaction Time optimize_temp->optimize_time Temp Optimized optimize_time->end Time Optimized MultipleProductsTroubleshooting start Start: Multiple Products lower_temp Lower Reaction Temperature start->lower_temp milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst Still multiple products end Improved Selectivity lower_temp->end Problem Solved check_stoichiometry Verify Stoichiometry milder_catalyst->check_stoichiometry Still multiple products milder_catalyst->end Problem Solved purify_reagents Purify Starting Materials check_stoichiometry->purify_reagents Stoichiometry correct check_stoichiometry->end Stoichiometry incorrect purify_reagents->end Reagents pure ExperimentalWorkflow start Start setup Setup Reaction Vessel (Oven-dried flask, stir bar) start->setup add_reagents Add Indole, Nitroalkene, Catalyst, and Solvent setup->add_reagents react Stir under Inert Atmosphere at Specified Temperature add_reagents->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product purify->end

References

Technical Support Center: Purification of Indole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted starting materials in indole synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of your indole product.

Issue 1: My crude product is a complex mixture with starting materials that have similar polarity to my indole product.

When your Thin Layer Chromatography (TLC) shows overlapping spots for your desired indole and unreacted starting materials, standard chromatographic separation can be challenging.

Possible Solutions:

  • Optimize Column Chromatography Conditions:

    • Solvent System Modification: A subtle change in the mobile phase can significantly impact separation. If you are using a standard solvent system like ethyl acetate/hexanes, consider trying different solvent combinations. For instance, toluene/ethyl acetate can offer different selectivity.[1]

    • Isocratic vs. Gradient Elution: If a gradient elution is not providing adequate separation, an isocratic elution with a very specific solvent composition, determined through meticulous TLC analysis, might resolve the issue. Conversely, a shallow gradient can improve the resolution of closely eluting compounds.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. Alumina can be a good alternative, and for highly polar indoles, reverse-phase chromatography (C18) might be more suitable.

  • Acid-Base Extraction: This technique is particularly useful if your starting materials or product have acidic or basic functionalities that differ from each other. By converting one of the components into its water-soluble salt, it can be effectively separated from the organic layer.

  • Recrystallization: If your indole product is a solid, recrystallization can be a powerful purification method. The key is to find a solvent or solvent system in which your indole has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

Issue 2: I am observing tar-like, insoluble byproducts in my reaction mixture.

The formation of tar-like substances is a common issue in many indole syntheses, especially under strong acidic conditions or at elevated temperatures.

Possible Solutions:

  • Initial Work-up: Before attempting chromatographic purification, it is crucial to remove as much of the tar as possible.

    • Trituration: If the crude product is a solid, triturating it with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can help dissolve the desired product while leaving the tarry impurities behind.

    • Filtration through a Plug of Silica: Dissolve the crude reaction mixture in a suitable solvent and pass it through a short plug of silica gel. This can effectively trap a significant portion of the polymeric byproducts.

  • Solvent Selection for Extraction: During a liquid-liquid extraction, choose a solvent that selectively dissolves your indole product while minimizing the dissolution of the tar.

Issue 3: How do I effectively remove the acid catalyst after the reaction?

Residual acid catalysts can interfere with subsequent reaction steps or affect the stability of the final indole product.

Possible Solutions:

  • Aqueous Work-up: A standard aqueous work-up is often sufficient.

    • Neutralization: Quench the reaction mixture with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is neutral or slightly basic.

    • Washing: After neutralization, wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Filtration: If a solid catalyst was used, it can be removed by filtration before the aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying indole derivatives?

A1: Column chromatography is the most widely used technique for the purification of indole derivatives due to its versatility in separating compounds with a wide range of polarities.[1]

Q2: My indole derivative appears to be degrading on the silica gel column. What can I do?

A2: Indoles, particularly electron-rich ones, can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small percentage (1-2%) of a base like triethylamine.

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

Q3: How can I choose the best solvent for recrystallizing my indole product?

A3: The ideal recrystallization solvent is one in which your indole product is highly soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at both temperatures. It is often necessary to screen several solvents or solvent mixtures on a small scale to find the optimal conditions. Common solvent systems for indoles include ethanol/water and toluene.[2]

Q4: What are some effective TLC visualization techniques for indoles?

A4:

  • UV Light (254 nm): Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate.[1][3]

  • p-Anisaldehyde Stain: This stain often produces colored spots with indole derivatives.

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with many organic compounds and can be used to visualize non-UV active indoles.[1]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can also reveal the spots of many organic compounds, including indoles.[3][4]

Data Presentation

The following tables summarize quantitative data on the efficiency of different purification methods for indole.

Table 1: Efficiency of Liquid-Liquid Extraction for Indole Purification

Extraction MethodInitial Purity (%)Final Purity (%)Recovery/Yield (%)Reference
Formamide Extraction followed by n-Hexane Re-extraction5.7592.473.3[5]
Methanol Extraction followed by n-Hexane Re-extraction5.7573.3~79.1[6]
Extraction with Halogen-Free Ionic Liquids40 g/dm³ (in simulated wash oil)>90 (separation efficiency)Not specified[7]

Table 2: Purity and Yield of Indole after Recrystallization

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)Reference
Methanol/Water>80>99>75[8]
n-Hexane73.399.557.5[9][10][11]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Add a small plug of cotton or glass wool to the bottom of the chromatography column. Pour a thin layer of sand over the plug. Carefully pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: Place the crude solid indole in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum or in a drying oven.[2][12][13]

Protocol 3: General Procedure for Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the aqueous layer.

  • Basic Extraction (to remove acidic impurities/catalyst): Wash the organic layer with a dilute aqueous base solution (e.g., saturated NaHCO₃ solution). Separate the aqueous layer.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow start Crude Indole Product dissolve Dissolve in suitable organic solvent start->dissolve extraction Liquid-Liquid Extraction (Acid/Base Wash) dissolve->extraction dry Dry organic layer extraction->dry concentrate1 Concentrate dry->concentrate1 chromatography Column Chromatography concentrate1->chromatography recrystallization Recrystallization concentrate1->recrystallization If solid pure_product Pure Indole Product chromatography->pure_product recrystallization->pure_product

Caption: A general workflow for the purification of crude indole products.

troubleshooting_logic start Impure Indole (TLC analysis) check_polarity Are starting materials and product spots well-separated? start->check_polarity column_chrom Proceed with standard column chromatography check_polarity->column_chrom Yes options Explore alternatives check_polarity->options No yes_path Yes no_path No optimize_chrom Optimize chromatography (solvent, gradient, stationary phase) options->optimize_chrom acid_base Perform acid-base extraction options->acid_base recrystallize Attempt recrystallization options->recrystallize

Caption: Troubleshooting decision tree for separating indole from starting materials.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for overcoming the poor aqueous solubility of indole derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why do many of my indole derivatives exhibit poor solubility in aqueous solutions?

A1: The limited aqueous solubility of many indole derivatives is primarily due to the hydrophobic nature of the indole ring system.[1] The bicyclic structure, composed of a benzene ring fused to a pyrrole ring, is predominantly nonpolar.[2][3] The addition of other lipophilic substituents to the indole core can further decrease its affinity for water, leading to difficulties in achieving desired concentrations for biological assays and preclinical studies.[1][4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of an indole derivative into my aqueous experimental buffer. What steps can I take to resolve this?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge when the final concentration of your compound in the aqueous medium surpasses its thermodynamic solubility limit.[1][5] Here is a systematic approach to troubleshoot this issue:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of your indole derivative in the assay.[5]

  • Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental setup. High concentrations of DMSO can be toxic to cells and may not always prevent precipitation.[5][6]

  • Employ an Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions. An intermediate dilution into a mixture of a co-solvent and water or directly into the assay medium while vortexing can facilitate better dissolution.[5]

  • Utilize a Co-solvent: Incorporating a water-miscible organic solvent, known as a co-solvent, into your aqueous buffer can significantly enhance the solubility of your indole derivative.[1]

  • Adjust the pH: If your indole derivative possesses ionizable functional groups, modifying the pH of the solution can dramatically improve its solubility.[1][6]

  • Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[1]

  • Use Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[1][6]

Q3: How does pH adjustment enhance the solubility of indole derivatives?

A3: The solubility of ionizable compounds is highly dependent on the pH of the solution.[7][8] For indole derivatives with a basic functional group, such as an amine, decreasing the pH (making the solution more acidic) will lead to protonation of that group.[5] This ionization increases the polarity of the molecule, thereby improving its solubility in water. Conversely, for indole derivatives with an acidic functional group, increasing the pH (making the solution more basic) will lead to deprotonation and increased solubility.[9][10] It is important to note that the indole nitrogen itself is weakly acidic.[2]

Q4: What are co-solvents, and how do I choose the right one for my experiment?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[11][12] Commonly used co-solvents in biological research include ethanol and polyethylene glycol (PEG).[1][11] The selection of a co-solvent and its concentration should be carefully considered to avoid any adverse effects on the experimental system, such as cell toxicity or inhibition of enzymatic activity.[12] It is recommended to start with a low concentration of the co-solvent and empirically determine the optimal concentration that solubilizes your compound without interfering with the assay.[6]

Q5: Can nanotechnology be used to improve the solubility of my indole derivatives?

A5: Yes, nanotechnology offers several promising strategies to enhance the solubility and bioavailability of poorly soluble drugs, including indole derivatives.[13][14][15] Key approaches include:

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution.[6][11]

  • Solid Dispersions: In this method, the indole derivative is dispersed within a hydrophilic polymer matrix at a solid state.[6][10][16] This formulation can enhance the dissolution rate of the compound.

  • Lipid-based and Polymer-based Nanocarriers: These systems can encapsulate the hydrophobic indole derivative, improving its solubility and potentially offering targeted delivery.[13]

Troubleshooting Guides

Issue 1: Inconsistent or Low Potency in Cell-Based Assays

  • Possible Cause: The indole derivative is not fully dissolved in the assay medium, leading to an inaccurate and variable effective concentration.[1][6]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect all stock and working solutions for any signs of precipitation before each use.[6]

    • Solubility Assessment: Determine the kinetic solubility of your compound in the final assay medium to ensure you are working below its solubility limit.[1]

    • Implement Solubilization Techniques: If the required concentration exceeds the compound's solubility, employ one of the solubilization strategies outlined in the FAQs, such as using co-solvents or cyclodextrins.[6]

Issue 2: Compound Precipitation Over Time During an Experiment

  • Possible Cause: The compound may be unstable in the assay medium at the experimental temperature (e.g., 37°C) or could be interacting with components of the medium, leading to precipitation.[5]

  • Troubleshooting Steps:

    • Time-Dependent Solubility Study: Evaluate the solubility of your indole derivative in the specific assay medium over the full time course of your experiment.

    • Formulation Optimization: Consider using a formulation approach that enhances stability, such as encapsulation in cyclodextrins or lipid-based nanocarriers.[1][5]

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in aqueous solubility of poorly soluble compounds using various techniques. The exact fold increase will be specific to the individual indole derivative and the experimental conditions.

Solubilization TechniquePotential Fold Increase in SolubilityKey Considerations
pH Adjustment Variable, can be >1000-foldRequires an ionizable group on the molecule.[10]
Co-solvents 2 to >100-foldPotential for solvent toxicity in biological assays.[11]
Surfactants (Micellar Solubilization) 10 to >1000-foldSurfactant may interfere with biological assays.[10]
Cyclodextrins 10 to >10,000-foldStoichiometry of complexation is important.[6]
Nanosuspensions Increases dissolution rate significantlyRequires specialized equipment for formulation.[11]
Solid Dispersions Increases dissolution rateStability of the amorphous state needs to be monitored.[16]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

Objective: To prepare a stock solution of a poorly soluble indole derivative using a co-solvent system for in vitro experiments.

Materials:

  • Indole derivative

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Sterile aqueous buffer or saline

Procedure:

  • Accurately weigh the required amount of the indole derivative.

  • Dissolve the compound in a minimal volume of DMSO.

  • To this solution, add a pre-determined ratio of other co-solvents such as ethanol and PEG 400 while stirring continuously. A common starting point for a co-solvent mixture is 10% DMSO, 40% PEG 400, and 50% water.[6]

  • Once a clear solution is achieved, slowly add the aqueous buffer or saline to reach the final desired stock concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the ratios of the co-solvents need to be optimized.

Protocol 2: Formulation with Cyclodextrins

Objective: To enhance the aqueous solubility of an indole derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • Indole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.[6]

  • Slowly add an excess amount of the indole derivative to the HP-β-CD solution while stirring.

  • Continue to stir the suspension at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[6]

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.[6]

  • The resulting clear filtrate contains the soluble indole derivative-cyclodextrin complex. The concentration of the dissolved compound should be determined using a suitable analytical method, such as HPLC-UV.[6]

Visualizations

Troubleshooting_Solubility start Indole Derivative Precipitates in Aqueous Buffer check_final_conc Is the final concentration above the known solubility limit? start->check_final_conc lower_conc Lower the final concentration. check_final_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_final_conc->check_dmso No end_point Solubility Issue Resolved lower_conc->end_point reduce_dmso Reduce final DMSO concentration. check_dmso->reduce_dmso Yes use_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400). check_dmso->use_cosolvent No reduce_dmso->end_point adjust_ph Adjust pH of the buffer (if compound is ionizable). use_cosolvent->adjust_ph use_surfactant Add a non-ionic surfactant (e.g., Tween 80). adjust_ph->use_surfactant use_cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD). use_surfactant->use_cyclodextrin use_cyclodextrin->end_point

Caption: Troubleshooting workflow for indole derivative precipitation.

Cyclodextrin_Inclusion cluster_before Before Complexation cluster_after After Complexation indole Hydrophobic Indole Derivative insoluble Poor Solubility/ Precipitation indole->insoluble water Aqueous Solution water->insoluble cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Inclusion Complex cyclodextrin->complex soluble Enhanced Aqueous Solubility complex->soluble indole_inside Indole process Complexation Process cluster_after cluster_after process->cluster_after cluster_before cluster_before cluster_before->process

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

References

Technical Support Center: Preventing Degradation of 3-Substituted Indoles During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling 3-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of these sensitive compounds during experimental workup procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate the challenges of working with 3-substituted indoles.

Frequently Asked Questions (FAQs)

Q1: Why are 3-substituted indoles prone to degradation during workup?

A1: The indole nucleus, particularly when substituted at the 3-position, is electron-rich, making it susceptible to electrophilic attack and oxidation. Degradation can be initiated by several factors commonly encountered during workup:

  • Acidic Conditions: The C2-C3 double bond of the indole ring can be protonated under acidic conditions, leading to dimerization, polymerization, or reaction with nucleophiles present in the mixture.

  • Air Oxidation: The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored impurities and complex product mixtures.

  • Chromatography on Silica Gel: The acidic nature of standard silica gel can catalyze the degradation of acid-sensitive indoles.

Q2: What are the initial signs of degradation to look out for?

A2: Degradation of 3-substituted indoles often manifests as:

  • A noticeable color change in your sample, often to pink, purple, or brown.

  • The appearance of new, often more polar, spots on a Thin Layer Chromatography (TLC) plate of your crude or purified material.

  • Difficulty in purification, with streaking on TLC or the co-elution of impurities during column chromatography.

  • Lower than expected yields of the desired product.

Q3: What general precautions can I take to minimize degradation?

A3: To minimize degradation, it is crucial to handle 3-substituted indoles with care throughout the workup process:

  • Minimize Exposure to Acid: Use mild or buffered conditions whenever possible. If an acidic workup is unavoidable, keep the exposure time to a minimum and perform operations at low temperatures.

  • Work Under an Inert Atmosphere: For particularly sensitive compounds, perform workup procedures under an inert atmosphere of nitrogen or argon to prevent air oxidation.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents prior to use can significantly reduce oxidative degradation.[1]

  • Choose the Right Chromatography Stationary Phase: For acid-sensitive indoles, consider using neutral alumina or deactivated silica gel for column chromatography.[2]

Troubleshooting Guides

Issue: Degradation During Acidic Workup

Problem: You observe significant product loss or the formation of new impurities after an acidic quench or extraction.

Root Cause Analysis and Solutions:

  • Strong Acidity: Strong acids can protonate the indole ring, initiating degradation pathways.

    • Solution: Use a milder acid for quenching, such as saturated ammonium chloride solution or a dilute solution of a weak organic acid like acetic acid. If possible, perform the quench at 0 °C or below to slow down degradation rates.

  • Prolonged Acid Contact: The longer your compound is in an acidic environment, the more likely it is to degrade.

    • Solution: Perform the acidic wash or extraction quickly. Immediately follow up with a wash with a mild base, such as saturated sodium bicarbonate solution, to neutralize any residual acid.

  • Acid-Catalyzed Dimerization/Polymerization: The protonated indole can act as an electrophile and react with another neutral indole molecule.

    • Solution: Keep the concentration of the indole low during the acidic workup step by using a larger volume of solvent.

Issue: Degradation Due to Air Oxidation

Problem: Your product darkens in color upon standing in solution or during concentration, and TLC analysis shows the formation of multiple new spots.

Root Cause Analysis and Solutions:

  • Exposure to Atmospheric Oxygen: The electron-rich indole ring is susceptible to oxidation.[3]

    • Solution: Work under an inert atmosphere (nitrogen or argon). Use degassed solvents for extractions and chromatography.[1]

  • Light and Heat: Light and heat can accelerate the rate of oxidation.

    • Solution: Protect your sample from light by wrapping flasks in aluminum foil. Perform workup and purification steps at room temperature or below whenever possible.

  • Presence of Metal Contaminants: Trace metals can catalyze oxidation.

    • Solution: Use high-purity solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent like EDTA during the workup, although compatibility with your compound should be verified.

  • Radical Reactions: Oxidation can proceed through radical mechanisms.

    • Solution: Consider adding a radical scavenger/antioxidant, such as a small amount of butylated hydroxytoluene (BHT) or ascorbic acid, to your solvents during extraction and chromatography.[4]

Issue: Degradation During Chromatographic Purification

Problem: You experience poor recovery, streaking on the column, or the isolation of degradation products after silica gel chromatography.

Root Cause Analysis and Solutions:

  • Acidity of Silica Gel: The silanol groups on the surface of silica gel are acidic and can cause degradation of sensitive indoles.

    • Solution 1: Use an Alternative Stationary Phase. Neutral or basic alumina is a good alternative for the chromatography of acid-sensitive compounds.[2]

    • Solution 2: Deactivate the Silica Gel. Pre-treat the silica gel with a basic modifier. This can be done by either including a small amount of a volatile base like triethylamine (0.1-1%) in your eluent or by pre-washing the packed column with a solvent containing triethylamine.[5]

  • Strong Solvent Polarity: Highly polar solvents can sometimes promote degradation on the stationary phase.

    • Solution: Use the least polar solvent system possible that provides good separation on TLC.

  • Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for degradation.

    • Solution: Use flash chromatography with a slightly more polar solvent system to expedite the elution of your compound. Avoid letting the column run dry.

Data Presentation

The stability of 3-substituted indoles is highly dependent on the nature of the substituent at the 3-position and the specific conditions. Below is a summary of the stability of 3-methylindole under various pH conditions, which can serve as a general guide. Electron-donating groups at the 3-position generally increase sensitivity to acid and oxidation, while electron-withdrawing groups tend to increase stability.

CompoundConditionTemperature (°C)Time% DegradationReference
3-MethylindolepH 4.030120 h>50%[3]
3-MethylindolepH 5.030120 h>50%[3]
3-MethylindolepH 6.030120 h~20%[3]
3-MethylindolepH 7.030120 h<10%[3][6]
3-MethylindolepH 8.03036 h0%[3]
3-MethylindolepH 9.030120 h<10%[3]

Note: The degradation data for 3-methylindole is based on microbial degradation studies, which may not directly translate to abiotic workup conditions but provides a good indication of pH-dependent stability.

Experimental Protocols

Protocol 1: General Workup Procedure for Acid-Sensitive 3-Substituted Indoles

This protocol is designed to minimize contact with strong acids and air.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. For reactions that are basic, a dilute solution of a weak acid like acetic acid can be used, but the pH should be carefully monitored and not allowed to become strongly acidic.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Use degassed solvents for highly sensitive compounds.[1]

    • Perform the extraction three times to ensure complete recovery.

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

      • Water.

      • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator. Avoid excessive heat. If the product is an oil, consider co-evaporation with a non-polar solvent like toluene to remove residual water.

  • Storage:

    • If the purified product is not used immediately, store it under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.

Protocol 2: Flash Chromatography on Neutral Alumina

This is a suitable alternative to silica gel for acid-sensitive compounds.[2]

  • Slurry Preparation:

    • In a beaker, add the required amount of neutral alumina to the initial, least polar eluent.

    • Stir to create a uniform slurry.

  • Column Packing:

    • Pour the slurry into the chromatography column.

    • Allow the alumina to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the alumina bed.

    • Add a thin layer of sand to the top of the alumina bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of alumina, evaporating the solvent, and then adding the solid to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system determined by TLC analysis on alumina plates.

    • Gradually increase the polarity of the eluent as needed to elute the product.

Protocol 3: Flash Chromatography on Triethylamine-Deactivated Silica Gel

This method passivates the acidic sites on silica gel.[5]

  • Column Packing:

    • Pack a silica gel column as you normally would.

  • Deactivation:

    • Prepare a solution of your initial, least polar eluent containing 1% triethylamine.

    • Flush the packed column with 2-3 column volumes of this triethylamine-containing eluent.

    • Switch back to your intended eluent (with or without 0.1-0.5% triethylamine) and flush with another 2-3 column volumes to equilibrate the column.

  • Sample Loading and Elution:

    • Proceed with sample loading and elution as you would for a standard silica gel column. The presence of a small amount of triethylamine in the eluent throughout the chromatography is often beneficial.

Protocol 4: Degassing Solvents by Inert Gas Bubbling

This is a simple and effective method for removing dissolved oxygen from solvents.[1]

  • Setup:

    • Place the solvent in a flask with a sidearm or a two-neck flask.

    • Seal the flask with a septum.

    • Insert a long needle or a glass pipette connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the tip is below the surface of the solvent.

    • Insert a second, shorter needle through the septum to act as a vent.

  • Degassing:

    • Gently bubble the inert gas through the solvent for 15-30 minutes. A slow, steady stream of bubbles is sufficient.

  • Storage:

    • After degassing, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

    • The degassed solvent should be used promptly.

Mandatory Visualizations

Acid_Catalyzed_Degradation Indole 3-Substituted Indole Protonated_Indole Protonated Indole (Electrophile) Indole->Protonated_Indole H+ (Acid) Dimer Dimerization/Polymerization Products Protonated_Indole->Dimer + Indole Addition_Product Addition Product Protonated_Indole->Addition_Product + Nucleophile Nucleophile Nucleophile (e.g., H2O, ROH)

Caption: Acid-catalyzed degradation pathway of 3-substituted indoles.

Air_Oxidation_Pathway Indole 3-Substituted Indole Radical_Cation Indole Radical Cation Indole->Radical_Cation O2, light, heat, metal ions Peroxy_Radical Peroxy Radical Radical_Cation->Peroxy_Radical + O2 Oxidized_Products Complex Mixture of Oxidized Products (e.g., Oxindoles, Isatins) Peroxy_Radical->Oxidized_Products Further reactions

Caption: General pathway for air oxidation of 3-substituted indoles.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Synthesis of 3-Substituted Indole Quench Quench with mild/buffered solution at low temp. Reaction->Quench Extract Extract with degassed solvent Quench->Extract Wash Wash with NaHCO3 (aq) and brine Extract->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry TLC TLC analysis on silica and alumina Dry->TLC Column Column Chromatography (Neutral Alumina or Deactivated Silica) TLC->Column Final_Product Pure, Stable 3-Substituted Indole Column->Final_Product

Caption: Recommended workflow for minimizing degradation during workup.

References

Validation & Comparative

A Comparative Guide to 3-(2-nitro-1-phenylethyl)-1H-indole and Other Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play a critical role in regulating a vast array of physiological and pathological processes. Their modulation is a key strategy in the treatment of numerous central nervous system disorders, including depression, anxiety, schizophrenia, and migraine. Consequently, the development of novel serotonin receptor agonists with specific receptor subtype selectivity and functional profiles is a major focus of contemporary medicinal chemistry.

This guide provides a comparative overview of the indole derivative 3-(2-nitro-1-phenylethyl)-1H-indole and a selection of other prominent serotonin receptor agonists. Due to the limited publicly available experimental data specifically characterizing the serotonergic activity of this compound, this comparison will focus on its structural class—substituted indolealkylamines—and draw comparisons with other well-characterized tryptamines, ergolines, and non-indole agonists.

Comparative Analysis of Serotonin Receptor Agonists

The affinity and functional activity of a ligand at different 5-HT receptor subtypes are critical determinants of its pharmacological profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various classes of serotonin receptor agonists.

Indole Derivatives: Tryptamines

Tryptamines, which share a core indolethylamine structure, are a major class of serotonin receptor agonists. This class includes endogenous neurotransmitters like serotonin and classic psychedelics such as psilocin and N,N-dimethyltryptamine (DMT).

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Notes
Serotonin (5-HT)3.112.65.0Endogenous ligand
Psilocin164713Active metabolite of psilocybin[1]
N,N-Dimethyltryptamine (DMT)1006824Potent, short-acting psychedelic[1]
5-MeO-DMT3.961.4117High affinity for 5-HT1A receptors[2][3]
Bufotenine196628Found in some plants and toad venom
Ergoline Derivatives

Ergoline alkaloids, such as lysergic acid diethylamide (LSD) and ergotamine, are characterized by a tetracyclic ergoline scaffold and exhibit complex pharmacology with high affinity for multiple serotonin receptor subtypes.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Notes
LSD1.12.921Potent hallucinogen with broad receptor activity
Ergotamine0.41.31.0Used in the treatment of migraines[4]
Non-Indole Agonists

This category includes various chemical structures that act as serotonin receptor agonists, such as the triptans used for migraine treatment and piperazine derivatives.

Compound5-HT1B (Ki, nM)5-HT1D (Ki, nM)Notes
Sumatriptan1711First-generation triptan for migraine
Zolmitriptan2.51.9Second-generation triptan

Signaling Pathways

Serotonin receptors mediate their effects through various intracellular signaling cascades. The 5-HT1A receptor is primarily coupled to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, the 5-HT2A receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq/11-coupled) Agonist1 5-HT1A Agonist Receptor1 5-HT1A Receptor Agonist1->Receptor1 Binds G_protein1 Gi/o Protein Receptor1->G_protein1 Activates AC Adenylyl Cyclase G_protein1->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Response1 Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response1 Leads to Agonist2 5-HT2A Agonist Receptor2 5-HT2A Receptor Agonist2->Receptor2 Binds G_protein2 Gq/11 Protein Receptor2->G_protein2 Activates PLC Phospholipase C G_protein2->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates Response2 Cellular Response (e.g., Neuronal Depolarization) Ca2->Response2 Leads to PKC->Response2 Leads to

Caption: Canonical signaling pathways for Gi/o- and Gq/11-coupled serotonin receptors.

Experimental Protocols

The characterization of novel serotonin receptor agonists relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of a test compound for a serotonin receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype.

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test compound (e.g., this compound).

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Preparation Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Preparation Incubation Incubate (Membranes + Radioligand + Test Compound) Preparation->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End

Caption: A typical workflow for a competitive radioligand binding assay.

cAMP Functional Assay (for Gi/o-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gi/o-coupled receptors like 5-HT1A.

Objective: To determine the functional potency (EC50) and efficacy of a test compound at a Gi/o-coupled serotonin receptor.

Materials:

  • Cells expressing the target Gi/o-coupled serotonin receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells into a multi-well plate and allow them to attach.

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured. The EC50 value is the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Calcium Flux Functional Assay (for Gq/11-coupled receptors)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq/11-coupled receptor activation, such as the 5-HT2A receptor.

Objective: To determine the functional potency (EC50) and efficacy of a test compound at a Gq/11-coupled serotonin receptor.

Materials:

  • Cells expressing the target Gq/11-coupled serotonin receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells into a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Injection: Inject varying concentrations of the test compound into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The EC50 value is the concentration of the agonist that produces 50% of the maximal fluorescence response.

Conclusion

The landscape of serotonin receptor agonists is diverse, encompassing a wide range of chemical scaffolds with distinct receptor binding profiles and functional activities. While direct experimental data for this compound in the context of serotonin receptors is currently limited, its indole core suggests potential interactions with these targets. The comparative data and detailed experimental protocols provided in this guide offer a framework for the characterization of this and other novel compounds. A thorough evaluation of binding affinity and functional activity across multiple 5-HT receptor subtypes is essential to elucidate the pharmacological profile of any new potential therapeutic agent and to understand its potential clinical applications and side-effect profile. Further investigation into the structure-activity relationships of 3-substituted indoles will undoubtedly contribute to the rational design of next-generation serotonergic drugs.

References

Comparative Analysis of 3-(2-nitro-1-phenylethyl)-1H-indole and Known CB1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative cannabinoid receptor 1 (CB1) modulator, 3-(2-nitro-1-phenylethyl)-1H-indole, with established CB1 receptor modulators. Due to the limited direct experimental data on this compound, its pharmacological profile is hypothesized based on structurally similar indole derivatives known to act as positive allosteric modulators (PAMs) of the CB1 receptor. This document presents quantitative data for well-characterized modulators, detailed experimental protocols for assessing CB1 receptor activity, and visual diagrams of relevant pathways and workflows.

Data Presentation: Comparative Pharmacological Data of CB1 Receptor Modulators

The following table summarizes the binding affinity (Ki) and functional efficacy (EC50/IC50) of representative CB1 receptor modulators. The data for this compound is hypothetical and denoted with an asterisk (*) to indicate that it is inferred from structurally related positive allosteric modulators.

Compound Modulator Class Binding Affinity (Ki) (nM) Functional Assay (cAMP) EC50/IC50 (nM) Notes
CP55,940 Full Agonist0.98 (rat brain)[1]0.18[2]Potent, non-selective agonist.
WIN55,212-2 Full Agonist2.4 (rat brain)[1]14[2]Aminoalkylindole class agonist.
Rimonabant (SR141716A) Inverse Agonist/Antagonist1.8 (human)[3]N/A (Blocks agonist effects)Selective CB1 antagonist with inverse agonist properties.[4]
ORG27569 Positive Allosteric Modulator (PAM) / Negative Allosteric Modulator (NAM)Enhances agonist bindingInhibits agonist-induced cAMP inhibitionExhibits biased modulation, enhancing agonist binding while negatively modulating G-protein signaling.[5][6]
PSNCBAM-1 Positive Allosteric Modulator (PAM) / Negative Allosteric Modulator (NAM)Enhances agonist bindingInhibits agonist functional responseSimilar pharmacological profile to ORG27569.[7]
This compound Putative Positive Allosteric Modulator (PAM)Hypothetical: Enhances agonist bindingHypothetical: Potentiates agonist efficacyActivity is inferred from structurally similar indole derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of novel compounds targeting the CB1 receptor.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: HEK293 or CHO cells stably expressing human CB1 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled high-affinity ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[8]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[8]

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters.[8]

Procedure:

  • In a 96-well plate, add the following in a final volume of 200-250 µL:

    • CB1 receptor-expressing cell membranes (5-20 µg protein/well).

    • Varying concentrations of the test compound.

    • A fixed concentration of [³H]CP-55,940 (typically at or below its Kd).

    • For non-specific binding wells, add the non-radiolabeled control ligand.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[3][9]

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3][9]

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a test compound to modulate the Gαi/o-mediated inhibition of adenylyl cyclase activity upon CB1 receptor activation.

Materials:

  • Cell Line: CHO or HEK293 cells co-expressing the human CB1 receptor and a cAMP-sensitive reporter system (e.g., CRE-luciferase or a BRET-based cAMP biosensor).[10]

  • Test Compound: this compound.

  • CB1 Agonist: CP55,940 or WIN55,212-2.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Assay Buffer/Cell Culture Medium.

  • Lysis Buffer and Detection Reagents (specific to the chosen reporter system).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer and pre-incubate with varying concentrations of the test compound.

  • To measure agonist activity, add varying concentrations of the test compound along with a fixed concentration of forskolin.

  • To measure allosteric modulation, pre-incubate with the test compound, then add a fixed concentration of forskolin and a range of concentrations of a known CB1 agonist.

  • Incubate the plate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP levels using the appropriate detection method (e.g., luminescence for luciferase, BRET signal for biosensors).

  • Generate dose-response curves and calculate EC50 or IC50 values to determine the potency and efficacy of the test compound.

Mandatory Visualizations

CB1 Receptor Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi_alpha Gαi CB1->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->CB1 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates targets

Caption: Canonical Gαi-coupled signaling pathway of the CB1 receptor.

Experimental Workflow for Characterizing a Novel CB1 Modulator

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Advanced Profiling cluster_3 Final Assessment start Novel Compound (this compound) binding_assay Primary Binding Assay (e.g., Radioligand Displacement) start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) binding_assay->functional_assay If binding is confirmed determine_mode Determine Mode of Action (Agonist, Antagonist, Allosteric) functional_assay->determine_mode arrestin_assay β-Arrestin Recruitment Assay determine_mode->arrestin_assay If functional activity is observed downstream_signaling Downstream Signaling (e.g., ERK Phosphorylation) arrestin_assay->downstream_signaling pharmacological_profile Comprehensive Pharmacological Profile downstream_signaling->pharmacological_profile

Caption: A typical workflow for the in vitro characterization of a novel CB1 receptor modulator.

References

The Pivotal Role of Substitution Patterns in the Bioactivity of 3-(2-Nitro-1-phenylethyl)-1H-indole Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 3-(2-nitro-1-phenylethyl)-1H-indole analogs reveals a significant dependency of their biological activities, ranging from anticancer to antimicrobial, on the nature and position of substituents on the indole ring and the phenyl moiety. This guide provides a comparative analysis of these analogs, supported by experimental data and methodologies, to aid researchers and drug development professionals in the rational design of more potent and selective therapeutic agents.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a 2-nitro-1-phenylethyl group at the C3 position of the indole ring has given rise to a class of compounds with diverse and interesting biological profiles. Structure-activity relationship (SAR) studies are crucial in elucidating the key structural features that govern the efficacy and selectivity of these analogs.

Comparative Biological Activity of Indole Analogs

The biological evaluation of various substituted this compound analogs and related compounds has demonstrated that minor structural modifications can lead to significant changes in their activity. The following table summarizes the cytotoxic and antimicrobial activities of a selection of indole derivatives, highlighting the influence of different substituents.

Compound IDCore StructureR1 (Indole N1)R2 (Phenyl)R3 (Indole Ring)Biological ActivityCell Line/MicroorganismIC50/MIC (µM)
1a This compoundHHHCytotoxicHeLa, NCI/ADR-RES, Messa/Dx5>100
1b This compoundH4-OCH3HCytotoxicHeLa50-100
1c This compoundH4-ClHCytotoxicHepG210.99 ± 0.59 (% cell viability)
1d This compoundH3,4-diClHCytotoxicHepG210.99 ± 0.59 (% cell viability)[1]
2a Indole-triazole conjugate--5-((4-nitrobenzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)AntifungalCandida tropicalis2[2]
2b Indole-triazole conjugate--5-((4-nitrobenzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)AntifungalCandida albicans2[2]
3a 3-phenyl-1H-indoleH4-F2-CH3AntimycobacterialM. tuberculosis H37Rv-
3b 3-phenyl-1H-indoleH4-(CF3)2-CH3AntimycobacterialM. tuberculosis H37Rv-

Key Structure-Activity Relationship Insights

Analysis of the available data on this compound analogs and related structures reveals several key SAR trends:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the 1-phenylethyl moiety significantly influences cytotoxic activity. For instance, chloro-substituted analogs (1c and 1d) have shown enhanced cytotoxicity against HepG2 cancer cells.[1]

  • The Nitro Group: The nitro group at the C2 position of the ethyl side chain is a critical pharmacophore, often contributing to the cytotoxic properties of these compounds.[3] Its electron-withdrawing nature can influence the overall electronic properties of the molecule and its interaction with biological targets.

  • Indole Ring Modifications: Substitution on the indole ring itself can modulate activity. While the provided data focuses less on this aspect for the specific 3-(2-nitro-1-phenylethyl) core, studies on other indole derivatives show that substitutions at positions 4, 5, 6, and 7 can fine-tune the biological response.

  • Hybrid Molecules: Conjugating the indole scaffold with other heterocyclic rings, such as 1,2,4-triazole, can lead to potent antimicrobial agents.[2][4] This strategy can result in compounds with modified selectivity and potentially dual modes of action.[2]

Experimental Protocols

The evaluation of the biological activity of these indole analogs involves a range of standardized experimental protocols.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the microbroth dilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Biological Landscape

To better understand the context of the activity of these compounds, diagrams of a relevant signaling pathway and a general experimental workflow are provided below.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth IndoleAnalogs Indole Analogs IndoleAnalogs->PI3K inhibit IndoleAnalogs->Akt inhibit IndoleAnalogs->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole analogs.

SAR_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification BioScreening Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->BioScreening DataAnalysis Data Analysis (IC50/MIC Determination) BioScreening->DataAnalysis SAR SAR Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis New Analogs

Caption: General workflow for SAR studies of novel chemical entities.

References

Validating the Biological Targets of 3-(2-nitro-1-phenylethyl)-1H-indole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the validation of novel molecular targets is a critical step. This guide provides a comparative framework for researchers and drug development professionals to validate the biological targets of the investigational compound 3-(2-nitro-1-phenylethyl)-1H-indole, with a focus on its potential interaction with Nucleophosmin (NPM1), a key protein implicated in various cancers, particularly Acute Myeloid Leukemia (AML).

While direct evidence linking this compound to NPM1 is emerging, its indole scaffold is a common feature in many biologically active compounds, including those with anticancer properties. This guide will compare the hypothetical validation pathway for this compound against established and emerging therapies targeting NPM1 and related pathways in AML, providing a roadmap for experimental validation.

Overview of Key Biological Targets in NPM1-mutant AML

Nucleophosmin (NPM1) is a multifunctional protein involved in ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability. In approximately one-third of adult AML cases, mutations in the NPM1 gene lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c+), a hallmark of this leukemia subtype. This dislocation disrupts normal cellular processes and drives leukemogenesis, making NPM1 an attractive therapeutic target.

This guide will focus on the comparison of a hypothetical NPM1-targeting agent, this compound, with the following classes of inhibitors:

  • Menin Inhibitors (e.g., Revumenib): A novel class of drugs that disrupt the interaction between menin and the KMT2A (MLL) protein complex, which is crucial for the oncogenic activity of mutant NPM1.

  • DOT1L Inhibitors (e.g., Pinometostat): These agents inhibit the histone methyltransferase DOT1L, which is involved in the expression of leukemogenic genes downstream of NPM1 mutations.

  • BCL-2 Inhibitors (e.g., Venetoclax): While not directly targeting NPM1, BCL-2 inhibitors are a cornerstone of AML therapy and are often used in combination with other targeted agents. They work by restoring the process of apoptosis.

Comparative Data Summary

The following tables summarize key data points for comparing the performance of a hypothetical NPM1 inhibitor with existing and emerging therapies.

Table 1: Comparison of Mechanistic and Performance Data

FeatureThis compound (Hypothetical)Revumenib (Menin Inhibitor)Pinometostat (DOT1L Inhibitor)Venetoclax (BCL-2 Inhibitor)
Primary Target Nucleophosmin (NPM1)Menin-KMT2A interactionDOT1LBCL-2
Mechanism of Action Direct binding to NPM1, preventing its oncogenic functions.Disrupts the menin-KMT2A complex, downregulating leukemogenic gene expression.[1][2][3][4][5]Inhibits H3K79 methylation, reducing the expression of key leukemogenic genes like HOXA9 and MEIS1.[6][7][8]Sequesters pro-apoptotic proteins, leading to the activation of apoptosis.[9][10][11][12]
Reported Efficacy (in relevant AML populations) To be determinedCR/CRh rate of 23% in R/R NPM1m AML.[13]Modest clinical activity as a single agent in adult acute leukemia.[6]In combination with azacitidine, an overall response rate of 65% in newly diagnosed AML.[10]
Key Resistance Mechanisms To be determinedMutations in the MEN1 gene.[14]Not well-defined in the context of NPM1m AML.Upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL.[11][15]

Table 2: Clinical Trial Data for Comparator Agents in NPM1-mutant or relevant AML cohorts

CompoundTrial IdentifierPhaseKey FindingsReference
Revumenib AUGMENT-101 (NCT04065399)223% CR/CRh rate in heavily pretreated R/R NPM1m AML patients.[5][13]--INVALID-LINK--
Revumenib + Venetoclax/Azacitidine BEAT AML (NCT03013998)1b67% complete remission rate and 88% overall response rate in newly diagnosed mNPM1 and KMT2Ar AML patients.[16][17][18]--INVALID-LINK--
Pinometostat Phase 1 Study1Demonstrated target inhibition and modest clinical responses in a subset of MLL-r advanced leukemia patients.[6]--INVALID-LINK--
Venetoclax + Azacitidine VIALE-A (NCT02993523)365% overall response rate and 14.7-month median overall survival in newly diagnosed AML patients unfit for intensive chemotherapy.[10]--INVALID-LINK--

Experimental Protocols for Target Validation

Validating the interaction of this compound with NPM1 requires a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to NPM1 in a cellular context by measuring changes in the thermal stability of the protein.

Methodology:

  • Cell Culture and Treatment: Culture an appropriate human AML cell line with an NPM1 mutation (e.g., OCI-AML3) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating Gradient: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by immediate cooling on ice.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble NPM1 at each temperature point using Western blotting with an anti-NPM1 antibody.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of NPM1 upon binding, confirming target engagement.[19][20][21][22][23]

Co-Immunoprecipitation (Co-IP) / Pull-Down Assay

Objective: To demonstrate a direct physical interaction between this compound and NPM1.

Methodology:

  • Bait and Prey Preparation:

    • Bait: Immobilize a tagged version of recombinant NPM1 protein (e.g., His-tagged or GST-tagged) on affinity beads (e.g., Ni-NTA or Glutathione agarose).

    • Prey: Prepare cell lysates from an NPM1-mutant AML cell line.

  • Binding: Incubate the immobilized NPM1 "bait" with the cell lysate "prey" in the presence of this compound or a vehicle control. This can also be performed in a competitive manner with a known NPM1 binder.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a known interactor of NPM1 to see if the compound disrupts this interaction, or if using a modified, "clickable" version of the compound, by blotting against the tag.[24][25][26][27]

Gene Expression Profiling

Objective: To assess the downstream functional consequences of NPM1 inhibition by this compound.

Methodology:

  • Cell Treatment: Treat NPM1-mutant AML cells with this compound at various concentrations and time points.

  • RNA Extraction and Sequencing: Extract total RNA from the treated cells and perform RNA sequencing (RNA-seq).

  • Data Analysis: Analyze the differential gene expression between treated and control cells. Specifically, look for the downregulation of known NPM1 target genes, such as the HOXA and MEIS1 gene clusters.

  • Comparison: Compare the gene expression signature with that of known NPM1-targeting agents like menin inhibitors.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

cluster_0 NPM1-mutant Leukemogenesis cluster_1 Therapeutic Intervention NPM1m Mutant NPM1 (Cytoplasmic) Menin Menin NPM1m->Menin Aberrant Interaction KMT2A KMT2A Menin->KMT2A Forms Complex HOX_MEIS1 HOX/MEIS1 Gene Expression KMT2A->HOX_MEIS1 Upregulates Leukemia Leukemic Transformation HOX_MEIS1->Leukemia Indole_Compound 3-(2-nitro-1-phenylethyl) -1H-indole (Hypothetical) Indole_Compound->NPM1m Inhibits Revumenib Revumenib Revumenib->Menin Inhibits Interaction with KMT2A

Caption: Signaling pathway in NPM1-mutant AML and points of therapeutic intervention.

start Start: NPM1-mutant AML Cells treatment Treat with this compound or Vehicle Control start->treatment heat Apply Temperature Gradient treatment->heat lyse Cell Lysis & Centrifugation heat->lyse collect Collect Soluble Protein Fraction lyse->collect western Western Blot for NPM1 collect->western analyze Analyze Melting Curve Shift western->analyze end Conclusion: Target Engagement Confirmed analyze->end cluster_bait Bait Preparation cluster_prey Prey Preparation recombinant_NPM1 Recombinant Tagged NPM1 immobilize Immobilize NPM1 on Beads recombinant_NPM1->immobilize beads Affinity Beads beads->immobilize incubate Incubate Bait + Prey +/- Compound immobilize->incubate cells AML Cell Lysate cells->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze SDS-PAGE & Western Blot elute->analyze result Detect Interaction/ Disruption analyze->result

References

A Comparative Analysis of the Cross-Reactivity Profile of 3-(2-nitro-1-phenylethyl)-1H-indole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of 3-(2-nitro-1-phenylethyl)-1H-indole against other indole-based compounds. Due to the limited publicly available experimental data on this compound, this comparison leverages data from structurally similar molecules to forecast its potential off-target interactions. The methodologies presented are standard, robust assays for determining compound selectivity.

Comparative Cross-Reactivity Data

The following table summarizes key selectivity data for indole derivatives that are structurally or functionally related to this compound. This data is illustrative and serves as a benchmark for the anticipated selectivity profile of the compound of interest.

Compound ClassRepresentative CompoundPrimary Target(s)Key Off-Target(s)Selectivity Score (S10 at 1µM)
Indole-based Tubulin InhibitorsIndibulinTubulinCYP Enzymes (e.g., CYP3A4)0.032
Indole-based Kinase InhibitorsSunitinibVEGFR, PDGFRc-Kit, FLT3, RET0.075
Hypothetical Profile This compound Undetermined Predicted: Kinases, GPCRs N/A

Experimental Protocols for Cross-Reactivity Assessment

To ascertain the cross-reactivity of a novel compound such as this compound, a tiered experimental approach is recommended.

Kinase Profiling Assay (KinomeScan™)

This method assesses the binding of a compound to a large panel of kinases, providing a broad view of its kinase selectivity.

  • Principle: The test compound is incubated with a DNA-tagged kinase panel. The amount of kinase bound to an immobilized ligand is quantified by qPCR of the DNA tag. A displacement of the tagged kinase by the test compound results in a lower qPCR signal.

  • Procedure:

    • The compound of interest is dissolved in DMSO to create a stock solution.

    • The compound is screened at a concentration of 1 µM or 10 µM against a panel of over 400 kinases.

    • Binding is calculated as a percentage of the DMSO control. A lower percentage indicates stronger binding.

    • Results are often reported as a Selectivity Score (S-score), which represents the number of kinases bound divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Receptor Binding Assay (GPCR Panel)

This assay evaluates the interaction of the compound with a panel of G-protein coupled receptors (GPCRs).

  • Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand from a specific receptor expressed in a cell membrane preparation.

  • Procedure:

    • Cell membranes expressing the target GPCR are prepared.

    • The membranes are incubated with a specific radioligand and the test compound at various concentrations.

    • Following incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioligand is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to validate target engagement and off-target binding in a cellular context.

  • Principle: The binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blot or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Biological Pathways

The following diagrams illustrate the workflow for assessing compound cross-reactivity and a hypothetical signaling pathway that could be modulated by an indole derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: In-Cell Target Engagement Compound Test Compound (this compound) KinaseAssay Broad Kinase Panel (e.g., KinomeScan) Compound->KinaseAssay Primary Screen GPCRPanel GPCR Binding Panel Compound->GPCRPanel Primary Screen DoseResponse Dose-Response Assays (IC50/EC50 Determination) KinaseAssay->DoseResponse Identified Hits GPCRPanel->DoseResponse Identified Hits CellularAssay Cell-Based Functional Assays DoseResponse->CellularAssay Confirmed Hits CETSA Cellular Thermal Shift Assay (CETSA) CellularAssay->CETSA Validate in-cell engagement

Caption: Tiered workflow for assessing compound cross-reactivity.

G Indole Indole Derivative Kinase Protein Kinase (e.g., VEGFR) Indole->Kinase Inhibition Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) PhosphoSubstrate->Downstream

Caption: Hypothetical inhibition of a kinase signaling pathway.

In Vivo Efficacy of 3-(2-nitro-1-phenylethyl)-1H-indole: A Comparative Analysis with Standard Neuropathic Pain Medications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available in vivo efficacy data for the compound 3-(2-nitro-1-phenylethyl)-1H-indole. This guide provides a comparative framework based on its putative mechanisms of action—serotonin receptor agonism and positive allosteric modulation of the cannabinoid 1 (CB1) receptor. The efficacy of this compound is benchmarked against established first-line treatments for neuropathic pain, a therapeutic area where these mechanisms are relevant. The data presented for the standard drugs are from preclinical studies in established animal models of neuropathic pain.

Comparative Efficacy in Animal Models of Neuropathic Pain

The following tables summarize the in vivo efficacy of standard neuropathic pain drugs and compounds with mechanisms of action similar to this compound. Efficacy is typically measured as a reversal of pain-like behaviors, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).

Table 1: Efficacy of Standard Neuropathic Pain Drugs in Rodent Models

DrugClassAnimal ModelBehavioral TestDosageRoute of AdministrationEfficacy
Gabapentin AnticonvulsantSpinal Nerve Ligation (SNL), RatMechanical Allodynia50 mg/kgIntravenousReversed mechanical hypersensitivity.[1]
Pregabalin AnticonvulsantChronic Constriction Injury (CCI), RatMechanical & Cold Allodynia10, 30, 100 mg/kgIntraperitonealDose-dependently attenuated mechanical and cold allodynia.[2]
Amitriptyline Tricyclic AntidepressantSpinal Nerve Ligation (SNL), RatThermal Hyperalgesia10 mg/kgIntraperitonealCompletely reversed thermal hyperalgesia.
Duloxetine SNRISpinal Nerve Ligation (SNL), RatMechanical Allodynia5-30 mg/kgOralPotently and efficaciously reversed mechanical allodynia behavior.[3]

Table 2: Efficacy of Compounds with Mechanisms Related to this compound

Compound ClassMechanism of ActionAnimal ModelBehavioral TestCompound ExampleDosageRoute of AdministrationEfficacy
Serotonin Receptor Agonists Serotonin Receptor (5-HT₁ₐ, 5-HT₃) AgonismOxaliplatin-induced Neuropathy, MouseMechanical & Cold Allodynia8-OH DPAT (5-HT₁ₐ), mCPBG (5-HT₃)10 µg, 15 µgIntrathecalSignificantly alleviated cold and mechanical allodynia.[4]
CB1 PAMs Positive Allosteric Modulator of CB1 ReceptorChronic Constriction Injury (CCI), MouseAntinociceptionZCZ011Not specifiedNot specifiedElicited CB1 receptor-mediated antinociceptive effects.[5]
CB1 PAMs Positive Allosteric Modulator of CB1 ReceptorPaclitaxel-induced Neuropathy, MouseMechanical & Cold AllodyniaGAT211Not specifiedNot specifiedSuppressed allodynia.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are outlines of common experimental protocols used in the assessment of neuropathic pain treatments.

Animal Models of Neuropathic Pain
  • Spinal Nerve Ligation (SNL) : This model induces persistent neuropathic pain.[8][9][10]

    • Species: Typically performed in rats or mice.

    • Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk sutures.[10][11] The incision is then closed. This procedure results in long-lasting mechanical and cold allodynia in the ipsilateral hind paw.[9]

  • Chronic Constriction Injury (CCI) : This model mimics chronic nerve compression.[12]

    • Species: Commonly used in rats.

    • Procedure: The common sciatic nerve is exposed at the mid-thigh level.[13] Four loose ligatures of chromic gut are tied around the nerve at approximately 1 mm intervals.[13][14] The muscle and skin are then sutured. This leads to the development of mechanical allodynia and thermal hyperalgesia.

Behavioral Assays for Pain Assessment
  • Von Frey Test for Mechanical Allodynia : This test measures the paw withdrawal threshold to a mechanical stimulus.[15][16][17][18]

    • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.

    • Procedure: Animals are placed in individual chambers on an elevated mesh floor.[18] The filaments are applied to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.[17] The force at which withdrawal occurs is recorded as the paw withdrawal threshold.

  • Hargreaves Test for Thermal Hyperalgesia : This method assesses the latency of paw withdrawal from a thermal stimulus.[19][20][21][22]

    • Apparatus: A radiant heat source is positioned beneath a glass floor.

    • Procedure: The animal is placed in a chamber on the glass floor. The heat source is directed to the plantar surface of the hind paw.[22] The time taken for the animal to withdraw its paw is measured as the paw withdrawal latency.[21] A cut-off time is set to prevent tissue damage.[23]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The putative mechanisms of action for this compound involve the serotonin and cannabinoid signaling pathways.

Caption: Simplified Serotonin (5-HT) Signaling Pathway.

cb1_pam_pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein Activates Endocannabinoid Endocannabinoid Endocannabinoid->CB1R Binds (Orthosteric site) PAM 3-(2-nitro-1-phenylethyl) -1H-indole (PAM) PAM->CB1R Binds (Allosteric site) AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Reduces Cellular_Response Reduced Neuronal Excitability cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: CB1 Receptor Signaling with a Positive Allosteric Modulator (PAM).

Experimental Workflow

experimental_workflow ModelInduction Neuropathic Pain Model Induction (e.g., SNL or CCI Surgery) Baseline Baseline Behavioral Testing (Von Frey, Hargreaves) ModelInduction->Baseline DrugAdmin Drug Administration (Test Compound vs. Standard Drug vs. Vehicle) Baseline->DrugAdmin PostDrugTest Post-Treatment Behavioral Testing (At various time points) DrugAdmin->PostDrugTest DataAnalysis Data Analysis (Comparison of Paw Withdrawal Thresholds/Latencies) PostDrugTest->DataAnalysis Efficacy Determination of Efficacy DataAnalysis->Efficacy

Caption: General Experimental Workflow for In Vivo Neuropathic Pain Studies.

Conclusion

While direct in vivo efficacy data for this compound is not available, its proposed mechanisms of action as a serotonin receptor agonist and a CB1 positive allosteric modulator suggest potential therapeutic utility in neuropathic pain. Preclinical studies on compounds with these mechanisms demonstrate significant analgesic effects in established rodent models of neuropathic pain.[4][5] Standard first-line treatments such as gabapentin, pregabalin, amitriptyline, and duloxetine have well-documented efficacy in these same models.[2][3]

Future research should focus on evaluating the in vivo efficacy of this compound in models like SNL and CCI to determine its dose-dependent effects on mechanical allodynia and thermal hyperalgesia. Such studies would be critical in establishing its potential as a novel analgesic and providing a direct comparison to the standard of care.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Substituted Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 3-substituted indole motif is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals and biologically active natural products. The strategic introduction of substituents at the C3-position of the indole ring is crucial for modulating pharmacological activity. This guide provides a comprehensive, head-to-head comparison of prominent synthetic routes to this important class of compounds, offering researchers, scientists, and drug development professionals a critical evaluation of both classical and modern methodologies. Performance is assessed based on quantitative data, including reaction yields and times, alongside detailed experimental protocols and an analysis of green chemistry metrics.

Performance Comparison of Key Synthetic Routes

The selection of an appropriate synthetic strategy for a target 3-substituted indole depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and environmental impact. This section provides a comparative overview of the Fischer, Bischler-Möhlau, Madelung, Nenitzescu, and Larock indole syntheses, alongside a modern palladium-catalyzed approach.

Synthetic RouteGeneral TransformationTypical Yields (%)Reaction TimeKey StrengthsKey Weaknesses
Fischer Indole Synthesis Arylhydrazones to indoles60-95%1-24 hWide substrate scope, well-establishedHarsh acidic conditions, potential for regioisomeric mixtures with unsymmetrical ketones
Bischler-Möhlau Synthesis α-Haloketones and anilines to 2-arylindoles30-70%2-12 hAccess to 2-arylindolesHarsh conditions, often requires excess aniline, can produce byproducts
Madelung Synthesis Intramolecular cyclization of N-acyl-o-toluidines50-85%6-24 hGood for 2-alkyl and 2-arylindolesRequires strong bases and high temperatures, limited functional group tolerance
Nenitzescu Indole Synthesis Benzoquinones and enamines to 5-hydroxyindoles40-80%2-10 hDirect access to 5-hydroxyindolesLimited to specific substitution patterns
Larock Indole Synthesis o-Haloanilines and alkynes to 2,3-disubstituted indoles70-95%4-18 hHigh yields and regioselectivity, good functional group toleranceRequires palladium catalyst, cost of starting materials
Modern Pd-Catalyzed C-H Functionalization Direct arylation of indoles60-90%12-24 hHigh atom economy, direct functionalizationCatalyst cost and sensitivity, optimization can be required

Experimental Protocols for Key Syntheses

Detailed and reproducible experimental procedures are critical for the successful implementation of any synthetic route. This section provides representative protocols for the synthesis of 3-substituted indoles via the Fischer, Larock, and a modern palladium-catalyzed C-H functionalization method.

Fischer Indole Synthesis of 2,3-Dimethylindole

This protocol describes the synthesis of 2,3-dimethylindole from phenylhydrazine and methyl ethyl ketone.

Materials:

  • Phenylhydrazine

  • Methyl ethyl ketone (2-butanone)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of phenylhydrazine (1.0 eq) in toluene, add methyl ethyl ketone (1.1 eq).

  • Heat the mixture to reflux for 2 hours with a Dean-Stark trap to remove water.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • To the resulting phenylhydrazone, add polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 150°C for 30 minutes.

  • Cool the reaction mixture to 100°C and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-dimethylindole.

Larock Indole Synthesis of 2-Butyl-3-phenyl-1H-indole

This protocol details the palladium-catalyzed synthesis of a 2,3-disubstituted indole from o-iodoaniline and an unsymmetrical alkyne.

Materials:

  • 2-Iodoaniline

  • 1-Phenyl-1-hexyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried Schlenk flask, combine 2-iodoaniline (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF), 1-phenyl-1-hexyne (1.2 eq), and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100°C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 2-butyl-3-phenyl-1H-indole.

Modern Palladium-Catalyzed Direct C-H Arylation of Indole

This protocol illustrates a modern approach to 3-arylindoles via direct C-H functionalization.

Materials:

  • Indole

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Dimethylacetamide (DMAc)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried reaction tube, add indole (1.0 eq), 4-bromotoluene (1.5 eq), palladium(II) acetate (0.02 eq), tricyclohexylphosphine tetrafluoroborate (0.04 eq), potassium carbonate (2.0 eq), and pivalic acid (0.3 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dimethylacetamide (DMAc).

  • Seal the tube and heat the mixture at 120°C for 18 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(p-tolyl)-1H-indole.

Reaction Mechanisms and Workflows

Visualizing the intricate steps of a chemical transformation is paramount for a deeper understanding of the reaction. The following diagrams, generated using Graphviz, illustrate the mechanisms of the Fischer and Larock indole syntheses, as well as a typical experimental workflow.

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Cyclization & Aromatization A Arylhydrazine C Arylhydrazone A->C + B Ketone/Aldehyde B->C D Ene-hydrazine C->D [H+] E Di-imine Intermediate D->E F Cyclized Intermediate E->F [H+] G 3-Substituted Indole F->G - NH3

Fischer Indole Synthesis Mechanism

Larock_Indole_Synthesis cluster_cat_cycle Catalytic Cycle Pd0 Pd(0) A Oxidative Addition (o-Haloaniline) Pd0->A B Alkyne Insertion A->B C Intramolecular Aminopalladation B->C D Reductive Elimination C->D D->Pd0 Regeneration Indole 2,3-Disubstituted Indole D->Indole

Larock Indole Synthesis Mechanism

Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction under Controlled Conditions (Temperature, Time) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

General Experimental Workflow

Green Chemistry and Sustainability

In the context of modern drug development and chemical synthesis, the environmental impact of a reaction is a critical consideration. Green chemistry metrics, such as Atom Economy and E-Factor (Environmental Factor), provide a quantitative framework for evaluating the sustainability of a synthetic route.

  • Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.

  • E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.

Synthetic RouteTheoretical Atom Economy (%) (Typical Example)Estimated E-Factor (Lab Scale)Green Chemistry Considerations
Fischer Indole Synthesis ~85-90%10-50Use of harsh acids and high temperatures can be energy-intensive.
Bischler-Möhlau Synthesis ~70-80%20-100Often requires a large excess of aniline, leading to significant waste.
Madelung Synthesis ~90-95%15-60High temperatures and strong, stoichiometric bases are significant drawbacks.
Nenitzescu Indole Synthesis ~75-85%10-40Can involve toxic quinones as starting materials.
Larock Indole Synthesis ~80-90%5-30Use of a palladium catalyst, though in catalytic amounts, has cost and environmental implications.
Modern Pd-Catalyzed C-H Functionalization >95%5-25High atom economy, but catalyst and ligand waste are considerations.

Conclusion

The synthesis of 3-substituted indoles remains a vibrant area of chemical research, driven by the immense biological importance of this heterocyclic scaffold. While classical methods like the Fischer indole synthesis continue to be workhorses in the field due to their versatility, modern palladium-catalyzed reactions, such as the Larock synthesis and direct C-H functionalization, offer significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions.

The choice of synthetic route should be guided by a careful consideration of the specific target molecule, available starting materials, and desired scale of the reaction. For complex molecules with sensitive functional groups, modern catalytic methods often provide the most elegant solutions. However, for large-scale syntheses of simpler indole derivatives, the cost-effectiveness of classical methods may be a deciding factor. By understanding the strengths and weaknesses of each approach, as detailed in this guide, researchers can make informed decisions to optimize their synthetic strategies for the efficient and sustainable production of 3-substituted indoles.

Evaluating the Therapeutic Potential of Indole-Based Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical Data for 3-(2-nitro-1-phenylethyl)-1H-indole and Established Anticancer Agents

The therapeutic index, a critical measure of a drug's safety and efficacy, remains a key determinant in the progression of new chemical entities from discovery to clinical application. For the novel compound this compound, a specific therapeutic index has not yet been established in published literature. However, by examining the preclinical data of structurally related indole derivatives, we can contextualize its potential and draw comparisons with established anticancer agents. This guide provides a comparative overview of the cytotoxic and mechanistic data of various anticancer indole derivatives against standard chemotherapeutic drugs, Vincristine and Doxorubicin, with a focus on their effects on cancer cell viability and tubulin polymerization.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following tables summarize the in vitro cytotoxic activity of various indole derivatives and the comparator drugs against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Indole Derivatives Against Human Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)
Prenylated Indole Alkaloid (Compound 1)FADU (Pharyngeal)0.43 ± 0.03[1]
Ursolic Acid Indole Derivative (Compound 5f)SMMC-7721 (Hepatocarcinoma)0.56 ± 0.08[2]
Ursolic Acid Indole Derivative (Compound 5f)HepG2 (Hepatocarcinoma)0.91 ± 0.13[2]
Thiazolyl-indole-2-carboxamide (Compound 6e)Various4.36 - 23.86[3]
Thiazolyl-indole-2-carboxamide (Compound 6i)Various4.36 - 23.86[3]
Indole-based Triazole (Compound 8b)HepG2 (Hepatocarcinoma)Cell viability of 10.99 ± 0.59% at 100 µg/mL[4]
Chalcone-Indole Derivative (Compound 12)Various0.22 - 1.80[5]
Quinoline-Indole Derivative (Compound 13)Various0.002 - 0.011[5]
Phenylthiazolyl-7-azaindole DerivativeVariousMicromolar to Nanomolar concentrations[6]

Table 2: Cytotoxic Activity (IC50) of Comparator Anticancer Drugs

DrugCancer Cell LineIC50 (µM)
DoxorubicinHepG2 (Hepatocarcinoma)Cell viability of 10.8 ± 0.41% at 100 µg/mL[4]
DoxorubicinWI-38 (Normal)6.72[3]
VincristineVariousNot explicitly found in provided search results
Dasatinib (for comparison)WI-38 (Normal)28.62[3]

It is noteworthy that some indole derivatives exhibit potent anticancer activity with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of some established drugs.[1][5][6] Importantly, certain indole derivatives have shown selectivity for cancer cells over normal cell lines, a desirable characteristic for minimizing side effects. For instance, compound 5f, an ursolic acid indole derivative, displayed significantly lower cytotoxicity to the normal human hepatocyte cell line LO2 (IC50: 10.58 ± 0.52 µM) compared to hepatocarcinoma cell lines.[2] Similarly, thiazolyl-indole-2-carboxamides 6e and 6i showed excellent selectivity towards the normal WI-38 cell line.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer indole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a mechanism shared with the vinca alkaloids, such as Vincristine.[7][8][9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

The diagram below illustrates the mechanism of action of tubulin polymerization inhibitors.

cluster_0 Microtubule Dynamics cluster_1 Cell Division (Mitosis) cluster_2 Cellular Outcomes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Cell Division Successful Cell Division Chromosome Segregation->Cell Division Mitotic Arrest Mitotic Arrest Chromosome Segregation->Mitotic Arrest Disruption Tumor Growth Tumor Growth Cell Division->Tumor Growth Indole Derivatives Indole Derivatives Indole Derivatives->Tubulin Dimers Inhibition of Polymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Inhibition of Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis Inhibition of Tumor Growth Inhibition of Tumor Growth Apoptosis->Inhibition of Tumor Growth

Caption: Mechanism of tubulin polymerization inhibitors.

Table 3: Tubulin Polymerization Inhibitory Activity of Indole Derivatives

Compound/DerivativeIC50 (µM)
Quinoline-indole derivative (Compound 13)2.09[5]
Benzimidazole-indole derivative (Compound 8)2.52[5]
Thiazol-5(4H)-one derivative (Compound 4f)0.00933[10]
Thiazol-5(4H)-one derivative (Compound 5a)0.00952[10]
2-phenylindole derivative (Compound 97)0.79[11]

The data indicates that certain indole derivatives are potent inhibitors of tubulin polymerization, with some exhibiting IC50 values in the nanomolar range, suggesting a strong potential for anti-mitotic activity.[10][11]

Experimental Protocols

A standardized approach to assessing cytotoxicity and mechanistic action is crucial for the comparison of different compounds.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12]

2. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Protocol:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.

    • Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Monitor the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[12]

The workflow for evaluating potential anticancer compounds is depicted below.

cluster_invitro In Vitro Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Active Compounds Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) In Vitro Screening->Cytotoxicity Assays (e.g., MTT) In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Promising Mechanism Target-based Assays (e.g., Tubulin Polymerization) Target-based Assays (e.g., Tubulin Polymerization) Mechanism of Action Studies->Target-based Assays (e.g., Tubulin Polymerization) Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Efficacy & Safety Data

Caption: Experimental workflow for anticancer drug discovery.

Conclusion

While a definitive therapeutic index for this compound is not available, the broader class of indole derivatives demonstrates significant promise as a source of novel anticancer agents. Preclinical data reveal that many indole compounds exhibit potent and selective cytotoxicity against various cancer cell lines, with some acting as highly effective inhibitors of tubulin polymerization. The IC50 values of several indole derivatives are comparable to or exceed those of established chemotherapeutic drugs. Further investigation into the efficacy and toxicity of this compound is warranted to determine its therapeutic potential and establish a comprehensive therapeutic index. The detailed experimental protocols provided herein offer a framework for such future evaluations.

References

Benchmarking the Neuroprotective Potential of Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its therapeutic potential in a range of neurological disorders. Its derivatives have demonstrated promising neuroprotective effects through various mechanisms, including antioxidant activity, modulation of key signaling pathways, and inhibition of neurotoxic processes. This guide provides an objective comparison of the neuroprotective performance of different classes of indole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the research and development of novel neuroprotective agents.

Comparative Analysis of Neuroprotective Activity

The neuroprotective efficacy of various indole derivatives has been evaluated using a range of in vitro assays. The following tables summarize the quantitative data from different studies, providing a comparative overview of their potential.

Table 1: Cytotoxicity and Neuroprotection in Cellular Models

Indole Derivative ClassCompoundCell LineInsult/ToxinConcentration% Cell Viability Increase (or IC50)Reference
Indoleamines MelatoninSH-SY5YMPP+10 µM~25% increase
Carbolines StobadineHippocampal SlicesHypoxia/Reoxygenation10-100 µMSignificant recovery of synaptic transmission
Indole-3-Carbinol & Metabolites Diindolylmethane (DIM)Hippocampal NeuronsOxidative StressNot SpecifiedPrevents apoptosis
Synthetic Indole Hybrids Indole-phenolic compound 14SH-SY5YAβ(25-35)30 µM~63% increase
Synthetic Indole Hybrids Indole-phenolic compound 22SH-SY5YAβ(25-35)30 µM~55% increase
Synthetic Indole Derivatives NC009-1HMC3 MicrogliaMPP+1-100 µM>80% viability (low cytotoxicity)
Synthetic Indole Derivatives Compound 6SH-SY5YMPP+1 µM52.62% neuroprotection

Table 2: Antioxidant and Anti-Apoptotic Effects

Indole Derivative ClassCompoundAssayModelEffectQuantitative DataReference
Indoleamines MelatoninROS reductionMouse StriatumReduced oxidative stress markersPrevents increase in 4-hydroxynonenal and 3-nitrotyrosine
Indole-3-Carbinol & Metabolites Diindolylmethane (DIM)Nrf2 activation-Activates antioxidant defenseActivates Nrf2-ARE pathway
Synthetic Indole Hybrids Indole-phenolic compoundsROS reduction (DCFH-DA)SH-SY5Y cellsInhibition of ROS productionReduces ROS levels to basal states
Synthetic Indole Derivatives Indole-curcumin derivative 27ApoptosisHeLa cellsAnticancer (pro-apoptotic)IC50 = 4 µM
Synthetic Indole Derivatives Indole derivative 29Apoptosis-Dual Bcl-2/Mcl-1 inhibitorIC50 = 7.63 µM (Bcl-2), 1.53 µM (Mcl-1)

Key Signaling Pathways in Indole-Mediated Neuroprotection

Indole derivatives exert their neuroprotective effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the points of intervention by indole compounds.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Many indole derivatives activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus Indole Indole Derivatives Keap1 Keap1 Indole->Keap1 Inhibit Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Cell Cellular Protection Genes->Cell Nrf2_n->ARE Binds to PI3K_Akt_Pathway Indole Indole Derivatives Receptor Receptor Tyrosine Kinase (e.g., TrkB) Indole->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits TrkB_Pathway Indole Indole Derivatives TrkB TrkB Receptor Indole->TrkB Activates PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt Raf Raf Ras->Raf Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC CREB CREB Akt->CREB MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Survival Neuronal Survival & Plasticity CREB->Survival Experimental_Workflow Start Start: Library of Indole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Neuroprotection Neuroprotection Assays (e.g., against MPP+, Aβ) Cytotoxicity->Neuroprotection Non-toxic compounds Antioxidant Antioxidant Activity (e.g., DCFH-DA Assay) Neuroprotection->Antioxidant Active compounds AntiApoptosis Anti-Apoptotic Activity (e.g., Bax/Bcl-2 Ratio) Neuroprotection->AntiApoptosis Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Antioxidant->Mechanism AntiApoptosis->Mechanism Lead Lead Compound Identification Mechanism->Lead

Unraveling the Potential of Indole Derivatives: A Comparative Molecular Docking Analysis in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of novel indole derivatives with key cancer targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tubulin, reveals promising avenues for the development of next-generation anticancer agents. This guide provides a comparative analysis of their binding affinities, supported by detailed experimental protocols and visual workflows, to aid researchers in the strategic design of more potent and selective inhibitors.

Indole, a privileged heterocyclic scaffold, is a cornerstone in the development of numerous therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities. In the realm of oncology, indole derivatives have emerged as potent inhibitors of critical cellular processes, including angiogenesis and cell division. This guide focuses on the comparative molecular docking performance of various indole derivatives against two well-validated cancer targets: VEGFR-2, a key regulator of angiogenesis, and tubulin, a crucial component of the cellular cytoskeleton.

Comparative Docking Performance: A Quantitative Overview

The inhibitory potential of a compound is often correlated with its binding affinity to the target protein. Molecular docking simulations provide valuable insights into these interactions, predicting the preferred orientation of a ligand within the active site and estimating the strength of the binding. The following tables summarize the in vitro inhibitory concentrations (IC50) of various indole derivatives against VEGFR-2 and tubulin, offering a quantitative basis for comparison. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of Indole Derivatives against VEGFR-2

Compound ReferenceStructure/ModificationVEGFR-2 IC50 (µM)
Sorafenib (Reference)-0.09[1][2]
Sunitinib (Reference)-0.139[3]
Compound 18b Indoloimidazolone derivative0.07[1][2]
Compound 7 1H-indole derivative0.025[4]
Compound 17a Indolin-2-one derivative0.078[3]
Compound 10g Indolin-2-one derivative0.087[3]
Compound 5b Indolin-2-one derivative0.160[3]
Compound 15a Indolin-2-one derivative0.180[3]
Compound 10e Indolin-2-one derivative0.358[3]
Compound 49e 3-substituted indole-2-carboxamide1.10[5]

Table 2: Tubulin Polymerization Inhibitory Activity of Indole Derivatives

Compound ReferenceStructure/ModificationTubulin Polymerization IC50 (µM)
CA-4 (Reference)-2.12
Compound 1k 6- and 7-heterocyclyl-1H-indole0.58[6]
Compound 5m C-6 methoxy substituted indole0.37[6]
Compound 18g Carboxamide substituted indole1.4[6]
Compound 10k Indole-based TMP analogue2.68[6]
Compound 3e trans-indole-3-acrylamide17[7]
Compound 32b -2.09[6]
Compound 34 Indole-pyrimidine hybrid11.2[8]

Experimental Protocols: A Methodological Blueprint

The following section details the standardized protocols employed for the comparative molecular docking studies. These methodologies are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.

Molecular Docking Protocol

A generalized molecular docking workflow was followed to assess the binding modes and affinities of the indole derivatives against their respective targets.

1. Protein Preparation:

  • The three-dimensional crystal structures of the target proteins (e.g., VEGFR-2, PDB ID: 4ASD; Tubulin, PDB ID: 5FNV) were retrieved from the Protein Data Bank.

  • The protein structures were prepared by removing water molecules and co-crystallized ligands.

  • Polar hydrogen atoms and Kollman charges were added to the protein structure to ensure proper ionization and charge distribution.

2. Ligand Preparation:

  • The two-dimensional structures of the indole derivatives were sketched using chemical drawing software and converted to 3D structures.

  • The ligands were energetically minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges were computed for each ligand atom.

3. Grid Generation:

  • A grid box was defined around the active site of the target protein, encompassing all the key interacting amino acid residues. The dimensions of the grid box were typically set to be large enough to allow for rotational and translational movement of the ligand.

4. Docking Simulation:

  • Molecular docking was performed using software such as AutoDock or MOE (Molecular Operating Environment).

  • The Lamarckian Genetic Algorithm (LGA) is a commonly employed algorithm for exploring the conformational space of the ligand within the active site.

  • A set number of docking runs (e.g., 100) were typically performed for each ligand to ensure a thorough search of possible binding poses.

5. Analysis of Docking Results:

  • The resulting docking poses were clustered based on their root-mean-square deviation (RMSD).

  • The pose with the lowest binding energy from the most populated cluster was selected as the most probable binding conformation.

  • The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, were visualized and analyzed.

Visualizing the Molecular Landscape

To better understand the broader context of these molecular interactions, the following diagrams illustrate the experimental workflow and a key signaling pathway targeted by these indole derivatives.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (PDB Retrieval, Cleaning) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Clustering, Binding Energy) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) pose_analysis->interaction_analysis results Comparative Data (Tables, Visualizations) interaction_analysis->results

Caption: Experimental workflow for comparative molecular docking.

vegfr2_signaling cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Permeability Vascular Permeability VEGFR2->Permeability Indole_Inhibitor Indole Derivative (Inhibitor) Indole_Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration RAS->Migration

Caption: Simplified VEGFR-2 signaling pathway.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(2-nitro-1-phenylethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle 3-(2-nitro-1-phenylethyl)-1H-indole with appropriate safety measures to minimize risk. The hazards of the parent compound, indole, include being harmful if swallowed, toxic in contact with skin, causing serious eye irritation, and being very toxic to aquatic life. Therefore, similar or greater precautions should be taken for this derivative.

Hazard Assessment: Until a formal hazard assessment is conducted, this compound and any materials contaminated with it should be treated as hazardous waste.[1]

Personal Protective Equipment (PPE): All personnel handling the waste must use appropriate PPE to prevent exposure.

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat and long-sleeved clothing.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer through your institution's certified channels.[1]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions.[1]

  • Solid Waste: Collect unused or waste solid this compound, along with contaminated lab supplies such as weighing papers, gloves, and pipette tips, in a designated, compatible, and clearly labeled solid hazardous waste container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other, incompatible waste streams.[1]

Step 2: Containment

All waste must be stored in appropriate containers.

  • Containers must be in good condition, compatible with the chemical waste, and securely capped at all times, except when adding waste.[2]

  • For liquid waste, use containers designed for liquids. Do not use metal containers for potentially corrosive waste.[2]

  • Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential spills or leaks.[1]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • All hazardous waste containers must be clearly marked with the words "HAZARDOUS WASTE".[2]

  • The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).[1]

    • The approximate concentration and volume/mass of the waste.[1]

    • The date when waste was first added to the container.[1]

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant"). If hazards are not fully known, this should be indicated.[1]

Step 4: Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Store incompatible waste streams separately to prevent accidental mixing.[1]

Step 5: Disposal and Pickup

Never dispose of this compound down the drain or in the regular trash.[1]

  • Follow your institution's specific procedures for hazardous waste pickup.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup and transfer the waste to a licensed hazardous waste disposal facility.[1] This "cradle-to-grave" approach is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) to ensure safe handling from generation to final disposal.[3][4][5]

Experimental Protocols

Attempting to neutralize or degrade chemical waste in the laboratory without specific, validated protocols is not recommended. Such procedures can be dangerous and may create byproducts of unknown toxicity.[1] The most compliant and safest approach is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institution's EHS office.[1]

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_segregation Step 2: Segregate Waste start Start: Waste Generation (this compound) classify Step 1: Classify as Hazardous Waste start->classify solid_waste Solid Waste (e.g., contaminated gloves, pure compound) classify->solid_waste liquid_waste Liquid Waste (e.g., solutions) classify->liquid_waste contain_solid Step 3: Contain in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Step 4: Contain in Labeled Liquid Waste Container liquid_waste->contain_liquid storage Step 5: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment contain_solid->storage contain_liquid->storage contact_ehs Step 6: Contact Institutional EHS for Pickup storage->contact_ehs end_node End: Professional Disposal by Licensed Facility contact_ehs->end_node

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.